molecular formula C10H16ClNO B1305236 3-(1-(Dimethylamino)ethyl)phenol hydrochloride CAS No. 5441-61-2

3-(1-(Dimethylamino)ethyl)phenol hydrochloride

Cat. No.: B1305236
CAS No.: 5441-61-2
M. Wt: 201.69 g/mol
InChI Key: HYSDCAISHZHIRV-UHFFFAOYSA-N
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Description

3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS 5441-61-2) is a high-purity organic compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . This compound serves as a critical pharmaceutical intermediate and building block in organic synthesis. Its primary research application is in the synthesis of Rivastigmine , a carbamate acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease . Rivastigmine acts by enhancing cholinergic neurotransmission; it inhibits both acetylcholinesterase and butyrylcholinesterase, thereby increasing acetylcholine levels in the brain and improving cognitive function in disease models . The compound itself can be produced via a catalytic hydrogenation process, which is designed to yield high purity and minimize impurities . As a fine chemical, it is typically supplied as a white to light yellow crystalline powder and should be stored in a refrigerator at 2-8°C . This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or human and animal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

3-[1-(dimethylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDCAISHZHIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388694
Record name AC1MHOQI
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Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5441-61-2
Record name Phenol, 3-[1-(dimethylamino)ethyl]-, hydrochloride (1:1)
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Record name NSC 21223
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Foundational & Exploratory

3-(1-(Dimethylamino)ethyl)phenol hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

Introduction: A Linchpin Intermediate in Neuropharmacology

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is an organic compound of significant interest within the pharmaceutical sciences.[1][2] While it possesses intrinsic biological activity, its primary role is that of a critical precursor and key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).[1] Most notably, the (S)-enantiomer of its free base is the direct precursor to Rivastigmine, a carbamate acetylcholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia in Alzheimer's and Parkinson's diseases.[1][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. The narrative emphasizes the causal reasoning behind methodological choices, ensuring a blend of theoretical knowledge and practical, field-proven insight.

Core Physicochemical & Structural Properties

The molecule features a phenol ring substituted at the meta-position with a dimethylaminoethyl group.[1] This bifunctional nature—a weakly acidic phenol and a basic tertiary amine—governs its reactivity and handling properties.[2] The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base.

Structural Representation

Below is the 2D chemical structure of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride.

G start Start: 3'-Hydroxyacetophenone step1 Step 1: Leuckart-Wallach Reaction Reagents: N-Methylformamide, Formic Acid Conditions: Heat (e.g., 105°C, 8h) start->step1 hydrolysis Intermediate Hydrolysis Reagent: NaOH solution Condition: Reflux step1->hydrolysis intermediate Intermediate Product: 3-[1-(Methylamino)ethyl]phenol hydrolysis->intermediate step2 Step 2: Eschweiler-Clarke Reaction Reagents: Formaldehyde, Formic Acid Conditions: Heat (e.g., 120°C, 8-12h) intermediate->step2 workup Work-up & Isolation 1. Neutralize (adjust pH to 8-9) 2. Cool to crystallize 3. Filter & Dry step2->workup product_base Product: 3-(1-(Dimethylamino)ethyl)phenol (Free Base) workup->product_base salt_formation Salt Formation Reagent: HCl in an anhydrous solvent (e.g., ether) Condition: Stir at room temp. product_base->salt_formation final_product Final Product: 3-(1-(Dimethylamino)ethyl)phenol HCl salt_formation->final_product

Caption: Workflow for the synthesis of 3-(1-(Dimethylamino)ethyl)phenol HCl.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in patent literature (e.g., CN104987294A) and represents a viable laboratory-scale synthesis. [4] Part A: Synthesis of 3-[1-(Methylamino)ethyl]phenol Intermediate

  • Reaction Setup: In a suitable reaction flask, charge 3'-hydroxyacetophenone (1.0 eq), N-methylformamide (approx. 5-6 volumes), and 85% formic acid (2.0 eq).

  • Heating: Heat the mixture to 105-110°C and maintain for 8-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Solvent Removal: After completion, cool the mixture to approximately 70°C and remove the solvent under reduced pressure.

  • Hydrolysis: Add 50% sodium hydroxide (NaOH) solution to the residue and reflux for 2 hours to hydrolyze the formamide intermediate.

  • Isolation: Cool the reaction to room temperature and carefully adjust the pH to 8-9 using hydrochloric acid (HCl). Cool the solution to 0°C to induce crystallization of the intermediate product.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-[1-(methylamino)ethyl]phenol.

Part B: Methylation to 3-(1-(Dimethylamino)ethyl)phenol

  • Reaction Setup: Charge the intermediate from Part A (1.0 eq), formic acid (approx. 4 volumes), and formaldehyde solution (35-40%, approx. 2.0 eq) into a reaction flask.

  • Heating: Heat the mixture to 100-120°C and reflux for 8-12 hours, again monitoring for completion.

  • Work-up: Cool the reaction and remove the excess formic acid under reduced pressure. The remaining residue is the free base of the target compound.

Part C: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base from Part B in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

  • Precipitation: While stirring, slowly add a solution of hydrogen chloride in the chosen solvent until precipitation is complete. The choice of an anhydrous solvent is critical to prevent water incorporation into the final salt.

  • Isolation: Filter the precipitated solid, wash with a small amount of the anhydrous solvent, and dry under vacuum at a moderate temperature (e.g., 40°C) to yield the final 3-(1-(Dimethylamino)ethyl)phenol hydrochloride.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is paramount, especially for its use as a pharmaceutical intermediate. A multi-technique approach is required for comprehensive characterization, guided by principles outlined in international standards such as ISO/IEC 17025 for laboratory competence. [5][6]

Analytical Workflow Overview

sample Test Sample: 3-(1-(...))phenol HCl nmr Structural Elucidation ¹H & ¹³C NMR Spectroscopy sample->nmr ms Molecular Weight Confirmation Mass Spectrometry (e.g., ESI-MS) sample->ms hplc Purity & Impurity Profiling RP-HPLC with UV/PDA Detection sample->hplc ftir Functional Group ID FTIR Spectroscopy sample->ftir nmr_res Confirms proton/carbon skeleton and functional group positions nmr->nmr_res ms_res Verifies molecular formula (m/z of parent ion) ms->ms_res hplc_res Quantifies purity (% Area) Detects/quantifies impurities hplc->hplc_res ftir_res Confirms presence of O-H, C-N, and aromatic C-H bonds ftir->ftir_res

Caption: Orthogonal workflow for analytical characterization.

Protocol: Purity Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. [1]A reverse-phase (RP) method is ideal for this moderately polar compound.

Rationale for Method Parameters:

  • Column: A C18 column is chosen for its versatility and effective retention of aromatic compounds.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (acetonitrile or methanol) allows for the effective separation of the main peak from potential impurities with different polarities. [7][8]The buffer is critical for maintaining a consistent pH, which ensures reproducible retention times for the ionizable amine and phenol groups.

  • Detection: UV detection is suitable due to the presence of the chromophoric phenol ring. [1]Monitoring at a wavelength around 270-280 nm is typical for phenols.

Step-by-Step HPLC Method:

  • System: A validated HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Prepare a buffer solution (e.g., 20 mM potassium phosphate), adjust pH to 3.0 with phosphoric acid, and filter.

  • Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate the resulting chromatogram. Purity is typically reported as area percent of the main peak relative to the total peak area. Impurity profiling should be performed against certified reference standards according to ICH guidelines. [1]

Application in Drug Development: The Rivastigmine Pathway

The paramount application of (S)-3-(1-(Dimethylamino)ethyl)phenol is its role as the final intermediate in the synthesis of Rivastigmine. [1]This step involves the carbamoylation of the phenolic hydroxyl group.

Mechanism of Action of Rivastigmine

Rivastigmine functions as a "pseudo-irreversible" inhibitor of two key enzymes in the cholinergic system: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). [9][10][11]In neurodegenerative diseases like Alzheimer's, there is a deficit of the neurotransmitter acetylcholine (ACh), which is crucial for cognitive functions. [9][12]By inhibiting AChE and BuChE, Rivastigmine slows the breakdown of ACh in the synaptic cleft, thereby increasing its concentration and duration of action, which can lead to symptomatic improvement in cognitive function. [9][11]

From Intermediate to API: A Mechanistic Overview

The following diagram outlines the conversion of the intermediate to the final drug product and illustrates the drug's subsequent mechanism of action.

G cluster_synthesis API Synthesis cluster_moa Mechanism of Action intermediate (S)-3-(1-(Dimethylamino)ethyl)phenol rivastigmine Rivastigmine (API) intermediate->rivastigmine Carbamoylation Reaction reagent N-ethyl-N-methyl- carbamoyl chloride reagent->rivastigmine AChE AChE / BuChE (Enzymes) rivastigmine->AChE Inhibition ACh Acetylcholine (ACh) ACh->AChE Hydrolysis breakdown Choline + Acetate (Inactive) AChE->breakdown synapse Increased ACh in Synaptic Cleft

Caption: Synthesis of Rivastigmine and its inhibitory mechanism of action.

References

  • PubChem. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | C10H16ClNO | CID 3029882. [Link]

  • Chemsrc. 3-[(1S)-1-(Dimethylamino)ethyl]phenol | CAS#:139306-10-8. [Link]

  • PubChem. Nap-226-90 | C10H15NO | CID 445892. [Link]

  • StatPearls [Internet]. Rivastigmine. NCBI Bookshelf. [Link]

  • Google Patents. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)
  • Google Patents. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ANAB Blog. Reference Material (RM) vs Certified Reference Material (CRM). [Link]

  • SIELC Technologies. Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column. [Link]

  • Patsnap Synapse. What is the mechanism of Rivastigmine Tartrate? [Link]

  • Wikipedia. Rivastigmine. [Link]

  • Polinski, R. J. (1998). Rivastigmine in the treatment of patients with Alzheimer's disease. Clinical Therapeutics, 20(4), 634-647. [Link]

  • Mayo Clinic. Rivastigmine (oral route). [Link]

  • Google Patents. CN104987294A - Method for preparing 3-[1-(dimethylamino)ethyl]phenol.
  • UKAS. Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration. [Link]

  • BEPLS. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. [Link]

  • Pharmaffiliates. CAS No : 5441-61-2 | Product Name : 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride. [Link]

  • MySkinRecipes. (R)-3-(1-(Dimethylamino)ethyl)phenol. [Link]

Sources

3-(1-(Dimethylamino)ethyl)phenol hydrochloride CAS number 5441-61-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS: 5441-61-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride, a critical chemical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, analytical methodologies, and its pivotal role in the production of neuropharmacological agents.

Introduction: The Strategic Importance of a Key Intermediate

3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS No. 5441-61-2) is a high-purity organic compound that serves as an essential building block in the field of organic and medicinal chemistry.[1] While not an active pharmaceutical ingredient (API) itself, its molecular architecture is fundamental to the synthesis of more complex therapeutic agents.

Its most notable and critical application is as a key precursor in the manufacture of Rivastigmine.[1][2] Rivastigmine is a carbamate-based acetylcholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] The stereochemical integrity and purity of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride are therefore paramount, as they directly influence the efficacy and safety profile of the final drug product. This guide will explore the technical nuances of this compound, providing the foundational knowledge necessary for its effective utilization in a research and development setting.

Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is the bedrock of its application in synthesis and analysis. The data for 3-(1-(Dimethylamino)ethyl)phenol hydrochloride are summarized below.

PropertyValueSource
CAS Number 5441-61-2[3][4][5]
Molecular Formula C₁₀H₁₆ClNO[1][3][4]
Molecular Weight 201.69 g/mol [1][3]
IUPAC Name 3-[1-(dimethylamino)ethyl]phenol;hydrochloride[1][3]
Appearance White to light yellow crystalline powder[1]
SMILES CC(C1=CC(=CC=C1)O)N(C)C.Cl[3][5]
InChI InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H[3]
InChIKey HYSDCAISHZHIRV-UHFFFAOYSA-N[1][3]
Storage 2-8°C, sealed in a dry environment[1][4][5]

Synthesis Pathway and Rationale

The synthesis of 3-(1-(Dimethylamino)ethyl)phenol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective industrial route begins with a substituted acetophenone. The causality behind this choice lies in the readily available nature of acetophenones and the straightforward chemical transformations they can undergo.

A key transformation is reductive amination . This process involves reacting a ketone (e.g., 3-methoxyacetophenone) with dimethylamine in the presence of a reducing agent, such as sodium borohydride.[6] This step efficiently introduces the dimethylaminoethyl side chain. Following the formation of the amine, the methoxy group is cleaved in an O-dealkylation step to reveal the desired phenolic hydroxyl group. This is typically accomplished using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.[6] The final hydrochloride salt is then prepared by treating the resulting free base with hydrochloric acid in a suitable solvent.

Alternative historical methods include the alkylation of m-cresol with a dimethylamino-containing reagent.[7] However, the reductive amination pathway is often preferred for its control over regioselectivity and impurity profiles.

Synthesis_Workflow Start 3-Methoxyacetophenone Step1 Reductive Amination (+ Dimethylamine, NaBH4) Start->Step1 Intermediate 3-Methoxy-α- (dimethylamino)ethylbenzene Step1->Intermediate Step2 O-Dealkylation (e.g., HBr) Intermediate->Step2 FreeBase 3-(1-(Dimethylamino)ethyl)phenol (Free Base) Step2->FreeBase Step3 Salt Formation (+ HCl) FreeBase->Step3 End 3-(1-(Dimethylamino)ethyl)phenol HCl Step3->End

Caption: General synthesis workflow for 3-(1-(Dimethylamino)ethyl)phenol HCl.

Core Application: Synthesis of Rivastigmine

The primary industrial application of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is its use as the penultimate intermediate in the synthesis of Rivastigmine.[1][2] Specifically, the (S)-enantiomer of the phenol is required for this transformation, highlighting the critical importance of stereochemistry in the final drug's activity.[1]

The conversion involves the reaction of the phenolic hydroxyl group of (S)-3-(1-(dimethylamino)ethyl)phenol with an N-ethyl-N-methylcarbamoyl halide, typically the chloride.[6][8] This reaction is often carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the carbamoyl chloride.

Rivastigmine_Synthesis cluster_reaction Carbamoylation Reaction Phenol (S)-3-(1-(Dimethylamino)ethyl)phenol Product Rivastigmine Phenol->Product + Base Reagent N-ethyl-N-methyl carbamoyl chloride Reagent->Product

Caption: Conversion of the phenol intermediate to Rivastigmine.

Contextual Mechanism of Action: The Role of Rivastigmine

While the title compound is an intermediate, understanding the mechanism of its final product, Rivastigmine, is crucial for appreciating its significance. Rivastigmine functions by inhibiting two key enzymes involved in the breakdown of the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]

In neurodegenerative conditions like Alzheimer's disease, there is a deficit of cholinergic neurotransmission in the brain. By inhibiting AChE and BuChE, Rivastigmine increases the concentration and duration of action of acetylcholine in the synaptic cleft.[1] This enhancement of cholinergic activity helps to improve cognitive function and temporarily alleviate some of the symptoms of dementia.[1]

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) Receptor ACh Receptors ACh->Receptor Binds AChE AChE / BuChE ACh->AChE Hydrolysis Signal Signal Transduction (Cognitive Function) Receptor->Signal Activates SynapticCleft Synaptic Cleft Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits

Sources

An In-Depth Technical Guide to (S)-3-(1-(dimethylamino)ethyl)phenol Hydrochloride: Synthesis, Characterization, and Application in Neurotherapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of (S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride, a critical chiral intermediate in the synthesis of the acetylcholinesterase inhibitor, Rivastigmine. Addressed to researchers, scientists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, stereoselective synthesis, rigorous analytical characterization, and its pivotal role in pharmaceutical manufacturing. By synthesizing technical data with field-proven insights, this guide aims to serve as an authoritative resource for the development and quality control of neurotherapeutic agents.

Introduction: The Strategic Importance of a Chiral Precursor

(S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride is a high-purity organic compound that holds significant importance in the pharmaceutical industry.[1] Its primary and most critical application is serving as the key starting material for the synthesis of Rivastigmine, a carbamate-based acetylcholinesterase inhibitor widely used for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1]

The therapeutic efficacy of Rivastigmine is intrinsically linked to the specific stereochemistry of this precursor. The "(S)" configuration is essential for the final drug product's ability to effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain and improving cognitive function.[1] Consequently, the synthesis, stereochemical control, and analytical validation of (S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride are of paramount importance, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth exploration of this molecule, moving beyond simple data recitation to explain the causality behind synthetic strategies and analytical methodologies, ensuring a self-validating system of protocols for robust drug development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the bedrock of its effective use in synthesis and its proper handling and storage.

Chemical Identity

The compound is a hydrochloride salt of a phenol molecule substituted at the meta-position with an (S)-configured dimethylaminoethyl group.[1]

IdentifierValueSource
IUPAC Name 3-[(1S)-1-(dimethylamino)ethyl]phenol hydrochloride[1]
Synonyms Rivastigmine Related Compound C, NAP 226-90, Dimetol[2]
CAS Number 5441-61-2[1][3], 894079-56-2[4] (Hydrochloride Salt)
139306-10-8 (Free Base)[5][6]
Molecular Formula C₁₀H₁₆ClNO[1][3]
Molecular Weight 201.69 g/mol [1][3]
Chemical Structure Diagram

synthesis_workflow start Racemic Precursor (e.g., 3'-Hydroxyacetophenone) racemate Racemic (R/S)-3-(1-(dimethylamino)ethyl)phenol start->racemate Reductive Amination resolution Diastereomeric Salt Formation with (+)-O,O'-di-p-toluoyl-D-tartaric acid racemate->resolution separation Fractional Crystallization resolution->separation s_salt Insoluble (S)-amine-(+)-acid Salt separation->s_salt Precipitate r_salt Soluble (R)-amine-(+)-acid Salt (in mother liquor) separation->r_salt Supernatant liberation Base Treatment (e.g., NaOH solution) s_salt->liberation s_freebase (S)-3-(1-(dimethylamino)ethyl)phenol liberation->s_freebase hcl_salt Salt Formation with HCl s_freebase->hcl_salt final_product (S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride hcl_salt->final_product

Caption: Workflow for chiral resolution synthesis.

Protocol: Chiral Resolution of (R/S)-3-(1-(dimethylamino)ethyl)phenol

This protocol is based on the principles of diastereomeric salt formation and fractional crystallization, a well-established method for enantiomeric separation. [7] Causality: The choice of (+)-O,O'-di-p-toluoyl-D-tartaric acid as the resolving agent is deliberate. This chiral acid forms two diastereomeric salts with the racemic amine. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by crystallization. [7] Step-by-Step Methodology:

  • Dissolution: Dissolve the racemic 3-(1-(dimethylamino)ethyl)phenol and a molar equivalent of (+)-O,O'-di-p-toluoyl-D-tartaric acid in a suitable solvent (e.g., ethanol) under gentle heating.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further to a reduced temperature (e.g., 0-5°C) to induce crystallization of the less soluble diastereomeric salt. The salt of the (S)-amine with the (+)-acid is designed to precipitate preferentially. [7]3. Isolation: Isolate the precipitated crystals by filtration. These crystals are enriched with the desired (S)-enantiomer. The mother liquor, containing the more soluble diastereomeric salt of the (R)-enantiomer, is set aside.

  • Recrystallization (Optional): For higher enantiomeric purity, the isolated crystals can be recrystallized one or more times from the same solvent system.

  • Liberation of the Free Base: Suspend the purified diastereomeric salt in a biphasic system of a non-polar organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1N NaOH solution). [7]The base neutralizes the tartaric acid, liberating the (S)-amine into the organic layer.

  • Extraction and Purification: Separate the organic layer, wash it with water to remove residual base and salt, and dry it over an anhydrous drying agent (e.g., MgSO₄). [7]Evaporate the solvent under reduced pressure to yield the purified (S)-free base as an oil. [7]7. Hydrochloride Salt Formation: Dissolve the purified (S)-free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol). The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stereochemical integrity of the intermediate. The characterization of this material should be performed in accordance with established standards like ISO 17025 to ensure valid results. [2]

analytical_workflow cluster_tests Quality Control Tests sample Batch Sample of (S)-3-(1-(...))phenol HCl hplc Purity & Assay by HPLC-UV sample->hplc chiral_hplc Enantiomeric Purity by Chiral HPLC sample->chiral_hplc nmr Structural Identity by NMR sample->nmr ms Molecular Weight by MS sample->ms rotation Specific Rotation sample->rotation release Batch Release hplc->release If all specifications are met chiral_hplc->release If all specifications are met nmr->release If all specifications are met ms->release If all specifications are met rotation->release If all specifications are met

Caption: Standard analytical workflow for quality control.

Protocol: Purity Assessment by HPLC

Causality: A reversed-phase HPLC method with UV detection is the industry standard for assessing the purity of small organic molecules. [1]The C18 stationary phase provides excellent separation for moderately polar compounds, while the acetonitrile/water mobile phase allows for gradient elution to resolve both the main component and any potential process-related impurities or degradation products.

Step-by-Step Methodology:

  • System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) maintained at a constant temperature (e.g., 30°C).

  • Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Elution: Run a linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Detection: Monitor the eluent using a UV detector at a wavelength where the phenol chromophore has significant absorbance (e.g., 275 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water/acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and a reference standard. Purity is determined by the area percentage method, where the area of the main peak is compared to the total area of all peaks.

Protocol: Chiral Purity by Chiral HPLC

Causality: Standard HPLC cannot distinguish between enantiomers. A chiral stationary phase (CSP) is required. These phases contain a chiral selector that interacts differently with the (S) and (R) enantiomers, leading to different retention times and allowing for their separation and quantification.

Step-by-Step Methodology:

  • System Preparation: Use a column with a chiral stationary phase (e.g., a cellulose- or amylose-based CSP).

  • Mobile Phase: Use an isocratic mobile phase, typically a mixture of a hydrocarbon (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Prepare the sample in the mobile phase.

  • Analysis: Inject the sample. The enantiomeric excess (e.e.) is calculated using the peak areas of the (S) and (R) enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A high e.e. (typically >99.5%) is required.

Application in Rivastigmine Synthesis

The fully characterized (S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride is the direct precursor to Rivastigmine. The transformation involves the carbamoylation of the phenolic hydroxyl group.

conversion start (S)-3-(1-(dimethylamino)ethyl)phenol (as free base) product Rivastigmine start->product Carbamoylation Reaction (Base, Solvent) reagent N-ethyl-N-methylcarbamoyl chloride reagent->product

Caption: Conversion to Rivastigmine via carbamoylation.

The reaction involves treating the free base of the phenol with N-ethyl-N-methylcarbamoyl chloride in the presence of a base (e.g., sodium hydride or an organic base) in an inert solvent. [8]The purity of the starting material is critical; any impurities carrying a reactive hydroxyl or amine group could potentially react with the carbamoyl chloride, leading to the formation of side products that would be difficult to remove from the final API.

Safety and Handling

Proper safety protocols are mandatory when handling this chemical intermediate.

Hazard ClassGHS InformationSource
Acute Toxicity (Oral) H302: Harmful if swallowed[3]
Eye Irritation H319: Causes serious eye irritation[3]
Skin Irritation H315: Causes skin irritation[5]
Respiratory Irritation H335: May cause respiratory irritation[5]

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place as recommended (2-8°C). [1]

Conclusion

(S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride is more than just a chemical intermediate; it is a cornerstone in the manufacturing of Rivastigmine, a vital therapy for patients with neurodegenerative diseases. Its synthesis demands precise stereochemical control, and its quality must be verified by a battery of rigorous analytical methods. For scientists and professionals in drug development, a deep, mechanistic understanding of its synthesis, properties, and analysis is essential for ensuring the consistent production of a safe and effective final pharmaceutical product.

References

  • Google Patents. (2004). WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445892, Nap-226-90. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3029882, 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. PubChem. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-[(1S)-1-(Dimethylamino)ethyl]phenol | CAS#:139306-10-8. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Retrieved from [Link]

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An In-Depth Technical Guide to the Biological Activity of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Chemical Identity

To the researcher, scientist, and drug development professional, precision in chemical identity is paramount. The compound 3-(1-(Dimethylamino)ethyl)phenol hydrochloride occupies a space in chemical literature that requires careful delineation. While searches for this molecule frequently intersect with the well-known analgesic, Tapentadol, it is crucial to establish from the outset that they are structurally distinct entities. The core of this guide will focus on the primary and most rigorously documented role of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride: as the key synthetic precursor to the acetylcholinesterase inhibitor, Rivastigmine. We will explore its intrinsic biological activities where documented, but its principal significance lies in the context of neurodegenerative disease therapeutics.

Molecular Profile and Physicochemical Properties

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a phenolic amine salt. Its fundamental properties are essential for understanding its reactivity, solubility, and handling in a laboratory setting.

PropertyValueSource
IUPAC Name 3-[1-(dimethylamino)ethyl]phenol;hydrochloride[1]
CAS Number 5441-61-2[1]
Molecular Formula C₁₀H₁₆ClNO[1]
Molecular Weight 201.69 g/mol [1]
InChIKey HYSDCAISHZHIRV-UHFFFAOYSA-N[1]
Canonical SMILES CC(C1=CC(=CC=C1)O)N(C)C.Cl[1]

Core Biological Significance: The Rivastigmine Precursor

The predominant role of 3-(1-(Dimethylamino)ethyl)phenol in pharmacology is as a critical intermediate in the synthesis of Rivastigmine ((S)-3-[1-(Dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate)[2][3]. Rivastigmine is a cornerstone therapy for mild to moderate dementia associated with Alzheimer's and Parkinson's diseases[2][3]. Its therapeutic effect is derived from its function as a selective inhibitor of brain acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[2].

Synthetic Pathway from Precursor to Active Pharmaceutical Ingredient (API)

The transformation of 3-(1-(Dimethylamino)ethyl)phenol into Rivastigmine involves the carbamoylation of the phenolic hydroxyl group. This is a pivotal step that converts the precursor into the active carbamate drug.

G Precursor 3-(1-(Dimethylamino)ethyl)phenol (Key Intermediate) API Rivastigmine (Active Pharmaceutical Ingredient) Precursor->API Carbamoylation Reaction Reagent Ethyl(methyl)carbamic chloride or other carbamoylating agent Reagent->API Base Strong Base (e.g., NaH, NaOCH3) Base->Precursor Deprotonation to form phenolate Solvent Inert Solvent (e.g., Toluene, Dioxane) Solvent->API

Caption: Synthetic conversion of the precursor to Rivastigmine.

Experimental Protocol: Synthesis of Rivastigmine from 3-(1-(Dimethylamino)ethyl)phenol

This protocol is a representative synthesis illustrating the conversion. Note: This is for informational purposes and must be adapted and optimized under controlled laboratory conditions.

  • Deprotonation: Dissolve (S)-3-(1-(Dimethylamino)ethyl)phenol (1.0 eq) in an anhydrous, inert solvent such as toluene[3].

  • Base Addition: Add a strong base, such as sodium methoxide (NaOCH₃) or sodium hydride (NaH), portion-wise at a controlled temperature (e.g., 0-5 °C) to form the sodium phenolate salt. The reaction is monitored for the cessation of gas evolution if NaH is used.

  • Carbamoylation: Slowly add ethyl(methyl)carbamic chloride (approx. 1.1 eq) to the reaction mixture[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Rivastigmine can then be purified by column chromatography or crystallization.

  • Salt Formation (Optional): For pharmaceutical use, the free base is often converted to a salt, such as the tartrate salt, to improve stability and bioavailability[3].

The Biological Mechanism of Action: Acetylcholinesterase Inhibition

While 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is primarily a precursor, its ultimate purpose is to create a molecule that modulates cholinergic neurotransmission. Some evidence suggests the precursor itself may possess weak acetylcholinesterase inhibitory activity, but the therapeutic effect is overwhelmingly attributed to Rivastigmine[4].

The mechanism involves the inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting these enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic function, which is critically impaired in Alzheimer's disease[2][4].

G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Binds to PostSynaptic Postsynaptic Receptor ACh->PostSynaptic Activates Signal Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Catalyzes Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Rivastigmine.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To quantitatively assess the inhibitory potential of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride or its derivatives like Rivastigmine, the Ellman's assay is a standard, reliable method.

  • Principle: The assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in buffer).

    • ATCh iodide solution (10 mM in buffer).

    • AChE enzyme solution (e.g., from electric eel).

    • Test Compound solution (serial dilutions of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of phosphate buffer.

    • Add 25 µL of the test compound at various concentrations (or buffer for control).

    • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCh substrate.

  • Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Critical Distinction: Tapentadol vs. 3-(1-(Dimethylamino)ethyl)phenol

The frequent conflation of 3-(1-(Dimethylamino)ethyl)phenol with Tapentadol necessitates a clear distinction for the scientific community. Tapentadol is a centrally-acting analgesic with a completely different structure and a dual mechanism of action[5][6][7].

Feature3-(1-(Dimethylamino)ethyl)phenol ContextTapentadol
Chemical Structure C₁₀H₁₅NO baseC₁₄H₂₃NO base
Primary Mechanism Precursor to an Acetylcholinesterase Inhibitor[2][4]µ-Opioid Receptor (MOR) Agonist & Norepinephrine Reuptake Inhibitor (NRI)[5][6][7][8]
Therapeutic Class Neurotherapeutics (via Rivastigmine)Analgesic (Opioid)[6][9]
Clinical Use Dementia in Alzheimer's/Parkinson's (as Rivastigmine)Moderate to severe acute and chronic pain[5][6][10]

This dual MOR-NRI action provides Tapentadol with efficacy against both nociceptive and neuropathic pain, a profile distinct from classical opioids and entirely different from the pro-cholinergic activity of Rivastigmine[5][11].

Tapentadol's Dual Action Signaling Pathway

G cluster_0 Mechanism 1: Opioid Pathway cluster_1 Mechanism 2: Monoamine Pathway Tapentadol Tapentadol MOR µ-Opioid Receptor (MOR) on Presynaptic Neuron Tapentadol->MOR Agonist Binding NET Norepinephrine Transporter (NET) Tapentadol->NET Inhibits Reuptake PainSignal Inhibition of Ascending Pain Signal Transmission MOR->PainSignal Leads to Analgesia Synergistic Analgesia (Pain Relief) PainSignal->Analgesia NE Increased Synaptic Norepinephrine (NE) NET->NE blocks Descending Enhanced Descending Inhibitory Pain Pathway NE->Descending Descending->Analgesia

Caption: Dual mechanism of action of Tapentadol.

Conclusion for the Research Professional

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a compound of significant interest not as a standalone therapeutic but as the linchpin in the synthesis of Rivastigmine. Its biological relevance is therefore intrinsically tied to the pharmacology of acetylcholinesterase inhibition and the management of neurodegenerative diseases. Understanding its synthetic utility and differentiating it from structurally and mechanistically dissimilar drugs like Tapentadol is essential for accurate research and development in neuropharmacology and medicinal chemistry. The protocols and data presented herein provide a foundational guide for professionals working with this important chemical intermediate.

References

  • Alshehri, F. S. (2023). Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. Drug Design, Development and Therapy, 17, 865–885. [Link]

  • Wikipedia. (n.d.). Tapentadol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate.
  • Dove Medical Press. (2023). Tapentadol: A review of experimental pharmacology studies. Drug Design, Development and Therapy. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tapentadol Hydrochloride? Retrieved from [Link]

  • ResearchGate. (2025). The Mu-Opioid Receptor Agonist/Noradrenaline Reuptake Inhibition (MOR–NRI) Concept in Analgesia: The Case of Tapentadol. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tapentadol. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Unique pharmacology of tapentadol for treating acute and chronic pain. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. Retrieved from [Link]

  • YouTube. (2025). Pharmacology of Tapentadol Hydrochloride nucynta; Mechanism of action, Pharmacokinetics, Use, Effect. Retrieved from [Link]

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3-(1-(Dimethylamino)ethyl)phenol hydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of the physicochemical properties of key pharmaceutical intermediates is not merely academic—it is a cornerstone of efficient process development, formulation design, and ultimately, the successful translation of a molecule from the bench to the bedside. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a critical building block in the synthesis of several important active pharmaceutical ingredients (APIs), including Rivastigmine and as an intermediate in the synthesis of Tapentadol.[1] Its solubility profile in organic solvents dictates crucial process parameters, from reaction kinetics to purification strategies and final formulation.

This guide provides a deep dive into the solubility of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. We will move beyond a simple tabulation of data to explore the why—the underlying chemical principles that govern its behavior in different solvent environments. This document is structured to provide both a robust theoretical framework and practical, actionable experimental guidance.

Physicochemical Characterization of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

To understand the solubility of a compound, we must first understand the molecule itself. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is an organic salt with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol .[1][2]

Molecular Structure:

The key features influencing its solubility are:

  • Aromatic Phenol Group: The phenyl ring is largely nonpolar, while the hydroxyl (-OH) group is polar and capable of hydrogen bonding.

  • Tertiary Amine Hydrochloride: The dimethylamino group is protonated to form a hydrochloride salt. This ionic character significantly increases the polarity of this part of the molecule compared to its free base form.

PropertyValueSource
Molecular Formula C10H16ClNO[1][2]
Molecular Weight 201.69 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Hydrogen Bond Donors (Free Base) 1[3]
Hydrogen Bond Acceptors (Free Base) 2[3]
Topological Polar Surface Area (Free Base) 23.5 Ų[2][3]

Theoretical Principles of Solubility

The adage "like dissolves like" is a foundational concept in chemistry, and it is particularly pertinent here. The solubility of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride in a given organic solvent is a function of the interplay between the solute's and solvent's polarity, hydrogen bonding capabilities, and the energy required to break the solute's crystal lattice.

As a hydrochloride salt, the compound is ionic. This ionic nature means it will generally be more soluble in polar solvents that can stabilize the charged species. However, the presence of the nonpolar phenyl ring and ethyl group introduces lipophilic character, suggesting that some solubility in less polar organic solvents may be possible.

Solvent Polarity
  • Polar Protic Solvents: These solvents (e.g., alcohols like methanol, ethanol, isopropanol) have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. They are generally good solvents for salts because they can solvate both the cation (the protonated amine) and the anion (chloride).

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds. They can solvate cations well but are less effective at solvating anions.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene, MTBE) have low dielectric constants and are poor at solvating ions. The solubility of hydrochloride salts in these solvents is expected to be very low.

Hydrogen Bonding

The phenolic hydroxyl group and the protonated amine are capable of donating hydrogen bonds, while the oxygen of the hydroxyl group and the chloride ion can accept hydrogen bonds. Solvents that can participate in this hydrogen bonding network will be more effective at dissolving the compound.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateCapable of hydrogen bonding and solvating both the cation and anion.
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOModerate to LowCan solvate the cation but are less effective at solvating the chloride anion. Tapentadol HCl, a related compound, is soluble in acetone and acetonitrile.[5]
Nonpolar Aromatic Toluene, XyleneVery LowInsufficient polarity to overcome the crystal lattice energy of the salt.
Ethers Diethyl ether, MTBEVery Low / InsolubleLow polarity and limited ability to stabilize the ionic species.[4]
Halogenated Dichloromethane, ChloroformLowModerate polarity but weak hydrogen bonding capability.
Alkanes Hexane, HeptaneInsolubleNonpolar nature makes them very poor solvents for salts.

Note: This table represents predicted solubility. Actual quantitative data must be determined experimentally.

Experimental Determination of Solubility

To obtain reliable, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[6]

Materials and Equipment
  • 3-(1-(Dimethylamino)ethyl)phenol hydrochloride (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • HPLC with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

Step-by-Step Protocol
  • Preparation: Add an excess amount of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride to a tared vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached. A constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation at the same temperature is recommended to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (this may be the same solvent or a different one in which the compound is freely soluble) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) using the following formula:

    Solubility = (Concentration of diluted sample) x (Dilution factor)

Self-Validating System

To ensure the trustworthiness of the results, the protocol should include:

  • Time to Equilibrium Check: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration no longer changes over time.

  • Multiple Replicates: Prepare at least three replicate samples for each solvent to assess the precision of the measurement.

  • Purity of Solid: Confirm the purity and solid form of the compound before and after the experiment to ensure no degradation or phase transition has occurred.

Visualizations

Conceptual Relationship between Solvent Polarity and Solubility

The following diagram illustrates the expected trend of solubility based on the general polarity of the solvent.

G cluster_0 Solvent Polarity Spectrum cluster_1 Predicted Solubility High Polarity High Polarity High High High Polarity->High e.g., Methanol Moderate Polarity Moderate Polarity Moderate Moderate Moderate Polarity->Moderate e.g., Acetone Low Polarity Low Polarity Low / Insoluble Low / Insoluble Low Polarity->Low / Insoluble e.g., Hexane G start Start: Add excess solid solute to vial add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_solvent->equilibrate phase_separation Phase Separation (Settle/Centrifuge) equilibrate->phase_separation sampling Withdraw aliquot of supernatant phase_separation->sampling dilution Dilute aliquot to known volume sampling->dilution analysis Quantify concentration (e.g., HPLC) dilution->analysis calculation Calculate Solubility analysis->calculation end End: Report solubility data calculation->end

Caption: Isothermal shake-flask solubility workflow.

Conclusion

While a definitive, quantitative public dataset for the solubility of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride in organic solvents is elusive, a strong predictive understanding can be established based on fundamental chemical principles. Its nature as a hydrochloride salt renders it most soluble in polar protic solvents, with decreasing solubility in polar aprotic and nonpolar solvents. For process development and formulation scientists, this theoretical framework provides a crucial starting point for solvent screening. However, it cannot replace rigorous experimental determination. The detailed protocol provided herein offers a robust and reliable method for generating the precise, quantitative data needed to drive informed decisions in the laboratory and beyond.

References

  • Solubility of Organic Compounds. (2023). LibreTexts Chemistry. [Link]

  • Nap-226-90. (n.d.). PubChem. [Link]

  • 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. (n.d.). PubChem. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Anderson, B. D. (2010). Predicting solubility of organic compounds. In Handbook of stability testing in pharmaceutical development (pp. 9-47). Springer, New York, NY. [Link]

  • NEW SYNTHESIS OF TAPENTADOL-HCl INTERMEDIATES. (2016).
  • Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. (2021). Journal of Solution Chemistry. [Link]

  • Tapentadol. (n.d.). PubChem. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). Hindawi. [Link]

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An In-Depth Technical Guide to the Melting Point Determination of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the melting point of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS RN: 5441-61-2). As a critical intermediate in the synthesis of pharmacologically active compounds, the physical properties of this molecule are of paramount importance for quality control, process development, and regulatory compliance. This document moves beyond a simple statement of value to explore the fundamental principles of melting point analysis, present detailed, field-proven protocols for both classical and advanced thermal analysis techniques, and discuss the critical factors that influence this key physicochemical parameter. The methodologies described herein are designed to ensure data integrity and provide researchers, scientists, and drug development professionals with a robust system for the characterization of this and similar pharmaceutical intermediates.

Introduction: The Significance of a Key Pharmaceutical Intermediate

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is an organic compound with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol .[1][2] It serves as a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a recognized intermediate or precursor in the synthesis of Rivastigmine, a carbamate acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1][3] Its structural motif also appears in other centrally-acting agents like Tapentadol, a synthetic opioid analgesic.[4][5][6]

Given its role in the production of therapeutic agents, the purity and identity of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride must be rigorously controlled. The melting point is a fundamental thermodynamic property that serves as a primary indicator of both identity and purity.[7] A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas the presence of impurities typically results in a depressed and broadened melting range. This guide provides the necessary theoretical background and practical methodologies to accurately determine and interpret this critical quality attribute.

Physicochemical Properties and the Importance of the Hydrochloride Salt

The parent compound, 3-(1-(Dimethylamino)ethyl)phenol, is a bifunctional molecule containing a weakly acidic phenolic group and a basic tertiary amine.[8] In pharmaceutical development, free bases with low melting points or undesirable solubility profiles are often converted into salt forms to improve their physicochemical properties.[9] The formation of a hydrochloride salt enhances stability, improves handling characteristics, and can increase aqueous solubility. The strong ionic interactions within the crystal lattice of the salt significantly increase the energy required to break the solid-state structure, resulting in a higher melting point compared to the free base.[9][10]

While various sources report melting points for the free base enantiomers and racemate, a definitive, publicly documented melting point for the hydrochloride salt (CAS 5441-61-2) is not consistently available. This underscores the importance of robust internal methodology for its determination.

Compound Name CAS RN Molecular Formula Molecular Weight ( g/mol ) Reported Melting Point (°C)
3-[(1S)-1-(Dimethylamino)ethyl]phenol139306-10-8C₁₀H₁₅NO165.2387 - 88[11]
(S)-3-[1-(Dimethylamino)ethyl]phenol139306-10-8C₁₀H₁₅NO165.24117.0 - 121.0
3-(1-(Dimethylamino)ethyl)phenol105601-04-5C₁₀H₁₅NO165.23Not Widely Specified[3]
3-(1-(Dimethylamino)ethyl)phenol hydrochloride 5441-61-2 C₁₀H₁₆ClNO 201.69 Undetermined / To Be Experimentally Verified

Methodologies for Accurate Melting Point Determination

The choice of methodology for melting point determination depends on the required level of accuracy, precision, and the intended application of the data, from routine quality control to in-depth solid-state characterization.

Method A: Capillary Melting Point Apparatus (Pharmacopeial Method)

This classical technique remains a cornerstone of pharmaceutical analysis for identity and purity checks due to its simplicity and reliability.[7][12] It relies on the visual observation of the phase transition from solid to liquid.

  • Sample Preparation: Ensure the 3-(1-(Dimethylamino)ethyl)phenol hydrochloride sample is dry and finely powdered using a mortar and pestle to ensure uniform heat transfer.

  • Capillary Loading: Invert a one-end-sealed capillary tube and tap the open end into the powder. A small amount of sample will be forced into the tube. Tap the sealed end of the capillary on a hard surface to pack the sample down into a dense column of 2-3 mm in height.[13]

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time during the precise measurement.

  • Precise Determination: Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point found in the previous step.

  • Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Record Temperatures:

    • T₁ (Onset of Melt): Record the temperature at which the first drop of liquid appears.

    • T₂ (Clear Point): Record the temperature at which the entire sample becomes a clear liquid.[14]

  • Reporting: Report the result as the melting range T₁ - T₂. For a pure substance, this range should be narrow (≤ 1 °C).

G cluster_prep Sample Preparation cluster_analysis Analysis Workflow prep1 Dry & Pulverize Sample prep2 Load Capillary Tube (2-3 mm height) prep1->prep2 analysis1 Insert Capillary into Apparatus prep2->analysis1 analysis2 Set Ramp Rate to 1-2 °C/min analysis1->analysis2 analysis3 Observe Phase Transition analysis2->analysis3 analysis4 Record T1 (Onset) & T2 (Clear Point) analysis3->analysis4 result Report Melting Range (T1 - T2) analysis4->result

Caption: Workflow for Capillary Melting Point Determination.

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more comprehensive and quantitative information than the capillary method.[15][16] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting of a crystalline solid is observed as an endothermic event on the DSC thermogram.

  • Quantitative Data: DSC quantifies the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. This value is related to the degree of crystallinity.

  • Enhanced Sensitivity: It can detect subtle thermal events, such as polymorphism, desolvation, or glass transitions, that may be missed by visual methods.[16]

  • Objectivity: The analysis is automated and removes the subjectivity of visual detection.[12]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as high-purity indium (Tm = 156.60 °C, ΔHfus = 28.71 J/g).[17] This step is critical for data integrity.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered 3-(1-(Dimethylamino)ethyl)phenol hydrochloride into an aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan to encapsulate the sample. For volatile substances or to prevent oxidative degradation, hermetically sealed pans should be used.

  • Thermal Program:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, under an inert nitrogen purge gas. A slower heating rate (e.g., 2-5 °C/min) can be used for higher resolution of thermal events.[18]

  • Data Acquisition: Record the heat flow as a function of temperature until the sample has completely melted and a stable post-transition baseline is observed.

  • Data Analysis:

    • Using the instrument's software, integrate the endothermic peak corresponding to the melt.

    • Determine the Onset Temperature , which is widely accepted as the melting point for pure substances.[19]

    • Determine the Peak Temperature and the Enthalpy of Fusion (ΔHfus).

G cluster_setup Instrument & Sample Setup cluster_run DSC Run cluster_analysis Data Analysis setup1 Calibrate DSC with Indium Standard setup2 Weigh 2-5 mg Sample into DSC Pan setup1->setup2 setup3 Crimp Pan & Place in Cell setup2->setup3 run1 Set Thermal Program (e.g., Ramp 10 °C/min) setup3->run1 run2 Acquire Heat Flow vs. Temperature Data run1->run2 analysis1 Integrate Melting Endotherm run2->analysis1 analysis2 Determine Onset Temp (Tm), Peak Temp, & ΔHfus analysis1->analysis2 result Report Onset Temperature as Melting Point analysis2->result

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Factors Influencing the Melting Point of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

An observed melting point that is low or broad is not an instrument error but rather an indication of the sample's condition. A thorough investigation into the following factors is warranted.

  • Chemical Purity: The most common cause of melting point depression is the presence of impurities.[7] For this compound, potential impurities could arise from the synthesis, which often involves the reductive amination of a 3-acetylphenol derivative.[8] Residual starting materials, reagents, or side-products will disrupt the crystal lattice, lowering the melting point.

  • Salt Stoichiometry: The compound is a hydrochloride salt. Incomplete protonation (excess free base) or the presence of excess hydrochloric acid will act as impurities and affect the melting behavior. Titration or ion chromatography should be used to confirm a 1:1 molar ratio.

  • Polymorphism: Organic molecules can often crystallize into multiple different solid-state forms, known as polymorphs. Each polymorph has a unique crystal lattice and, consequently, a different melting point. DSC is an excellent tool for screening for polymorphism, as different forms may appear as distinct melting endotherms or may undergo solid-solid transitions prior to melting.

  • Presence of Solvates/Hydrates: If the compound crystallizes with solvent or water molecules incorporated into the lattice, it forms a solvate or hydrate. The desolvation/dehydration process will be observable as a thermal event in the DSC trace, and the subsequent melting point will be different from that of the anhydrous form. Thermogravimetric Analysis (TGA) is often used in conjunction with DSC to confirm solvent loss.

Conclusion

The melting point of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a critical parameter that provides essential information regarding its identity, purity, and solid-state form. While the capillary method offers a reliable technique for routine quality control, Differential Scanning Calorimetry is the authoritative method for comprehensive characterization, delivering quantitative and objective data. A sharp melting point, determined using a properly calibrated instrument and a slow scan rate, is a primary indicator of high purity. Any deviation from a sharp, expected melting point should trigger a thorough investigation into potential causes, including chemical impurities, incorrect salt stoichiometry, or the presence of different solid-state forms such as polymorphs or solvates. By employing the robust protocols outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable data essential for advancing pharmaceutical science.

References

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3-(1-(Dimethylamino)ethyl)phenol hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

Introduction

3-(1-(Dimethylamino)ethyl)phenol hydrochloride, with the CAS number 5441-61-2, is a crucial chemical intermediate in the pharmaceutical industry.[1][2] Its primary application lies in the synthesis of Rivastigmine, a medication instrumental in managing the symptoms of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases.[2] Given its role in active pharmaceutical ingredient (API) manufacturing, researchers and drug development professionals frequently handle this compound.[2] While indispensable, its chemical properties, particularly its classification as a substituted phenol and amine hydrochloride, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks.

This guide provides a comprehensive overview of the safety and handling procedures for 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. It is intended for laboratory personnel, researchers, and chemical process operators, offering field-proven insights and systematic protocols to ensure personal and environmental safety.

Hazard Identification and Toxicological Profile

The primary hazards associated with 3-(1-(Dimethylamino)ethyl)phenol hydrochloride are acute oral toxicity and serious eye irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Skin Corrosion/IrritationCategory 2 (for related compounds)H315: Causes skin irritation[3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (for related compounds)H335: May cause respiratory irritation[3]

The phenolic structure of the compound suggests that it can be readily absorbed through the skin, potentially leading to systemic effects.[4][5] Although the hydrochloride salt form may have different absorption characteristics than pure phenol, caution is warranted. Due to the anesthetic properties of phenols, initial contact may not cause pain, leading to a delayed recognition of exposure and more severe burns.[4][5]

Risk Assessment and Mitigation: A Hierarchical Approach

A thorough risk assessment must be conducted before any handling of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. The hierarchy of controls is a systematic approach to mitigating hazards, prioritizing the most effective measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for 3-(1-(Dimethylamino)ethyl)phenol HCl Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Investigate less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilated balance enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, goggles, lab coat) Administrative->PPE Least Effective EmergencyResponse cluster_main Emergency Response Decision Tree cluster_routes Exposure Route cluster_actions Immediate Actions Start Exposure Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion ActionSkin Remove contaminated clothing. Flush with soap & water for 15+ min. Use PEG 300/400 if available. Skin->ActionSkin ActionEyes Flush with eyewash for 15+ min, holding eyelids open. Eyes->ActionEyes ActionInhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->ActionInhale ActionIngest Rinse mouth. DO NOT induce vomiting. Call Poison Center immediately. Ingestion->ActionIngest End Seek Immediate Medical Attention ActionSkin->End ActionEyes->End ActionInhale->End ActionIngest->End

Caption: Decision tree for emergency exposure response.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [6]Remove contact lenses if present and easy to do so. [7]Seek immediate medical attention. [5]* Skin Contact: Immediately remove all contaminated clothing. [5]Wash the affected area with soap and plenty of water for at least 15 minutes. [4][7]If available, continually swab the area with Polyethylene Glycol (PEG) 300 or 400 until medical assistance arrives, as this can help dissolve and remove the phenol. [4][5]Seek immediate medical attention for any significant exposure. [5]* Inhalation: Move the person to fresh air. [8]If breathing has stopped or is difficult, provide artificial respiration or oxygen. [8]Seek immediate medical attention. [5][8]* Ingestion: If swallowed, call a poison center or doctor immediately. [6][7]Rinse the mouth with water. [9]Do NOT induce vomiting. [6]Never give anything by mouth to an unconscious person. [6][9]

Spill and Leak Cleanup
  • Small Spills: Evacuate non-essential personnel. Ensure adequate ventilation. [9]Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation. [9]Place the material into a suitable, labeled container for chemical waste disposal. [9]Clean the spill area with a suitable solvent followed by soap and water.

  • Large Spills: Evacuate the area immediately and contact the institution's environmental health and safety (EHS) department or emergency response team. Prevent the spill from entering drains. [9]

Waste Disposal

All waste containing 3-(1-(Dimethylamino)ethyl)phenol hydrochloride, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. [5]Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6][7]Do not dispose of down the drain. [9]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₆ClNO[1]
Molecular Weight 201.69 g/mol [1]
Appearance White powder/solid[6]
Melting Point 152 - 155 °C / 305.6 - 311 °F[6]
Odor Odorless[6]
Incompatible Materials Strong oxidizing agents[6]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas[6]

References

  • 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Exploring 3-[1-(Dimethylamino)ethyl]phenol: A Key Pharmaceutical Intermediate. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

  • 3-(1-Dimethylamino)ethyl)phenol Hydrochloride: A Key Pharmaceutical Intermediate for Rivastigmine Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved January 26, 2026, from [Link]

  • FACT SHEET: Phenol. (2023, June 30). Tulane University Office of Environmental Health and Safety (OEHS). Retrieved January 26, 2026, from [Link]

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3-(1-(Dimethylamino)ethyl)phenol hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride, a key pharmaceutical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, synthesis methodologies, analytical characterization, pharmacological significance, and applications in drug development, with a focus on its pivotal role in the synthesis of Rivastigmine.

Introduction

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a high-purity organic compound that serves as a critical building block in the synthesis of various pharmaceuticals, most notably as a precursor to Rivastigmine.[1][2] Rivastigmine is a carbamate acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease and Parkinson's disease dementia.[1][2][3] The hydrochloride salt form of 3-(1-(Dimethylamino)ethyl)phenol enhances its stability and solubility, making it amenable to various synthetic transformations. Understanding the technical nuances of this intermediate is paramount for chemists and pharmacologists working on neurodegenerative disease therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is essential for its handling, characterization, and application in synthesis.

PropertyValueSource
CAS Number 5441-61-2[1][4]
Molecular Formula C₁₀H₁₆ClNO[1][4]
Molecular Weight 201.69 g/mol [1][4]
IUPAC Name 3-[1-(dimethylamino)ethyl]phenol;hydrochloride[4]
Appearance White to light yellow crystalline powder[1]
Storage 2-8°C, protected from light[1]

Synthesis and Manufacturing

The synthesis of 3-(1-(Dimethylamino)ethyl)phenol is a critical process, with various routes developed to ensure high purity and yield. A common industrial approach involves the reductive amination of a ketone precursor.

Synthetic Pathway Overview

A prevalent synthetic route starts from 3'-methoxyacetophenone, proceeds through reductive amination to form the corresponding amine, followed by demethylation to yield the phenolic compound. The (S)-enantiomer, which is the precursor to Rivastigmine, is typically obtained through resolution of the racemic mixture.

cluster_0 Synthesis of (S)-3-(1-(Dimethylamino)ethyl)phenol 3_methoxyacetophenone 3'-Methoxyacetophenone racemic_amine Racemic N,N-Dimethyl-1-(3-methoxyphenyl)ethanamine 3_methoxyacetophenone->racemic_amine Reductive Amination (Dimethylamine, NaBH₄) resolved_amine (S)-N,N-Dimethyl-1-(3-methoxyphenyl)ethanamine racemic_amine->resolved_amine Resolution (Optically Active Acid) final_product (S)-3-(1-(Dimethylamino)ethyl)phenol resolved_amine->final_product Demethylation (HBr or BBr₃)

Caption: Synthetic pathway for (S)-3-(1-(Dimethylamino)ethyl)phenol.

Detailed Experimental Protocol: Synthesis of Racemic 3-(1-(Dimethylamino)ethyl)phenol

This protocol outlines a general procedure for the synthesis of the racemic compound, which can then be subjected to chiral resolution.

Materials:

  • 3'-Hydroxyacetophenone

  • Dimethylamine solution (40% in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3'-hydroxyacetophenone in methanol.

  • Amine Addition: Cool the solution to 0°C using an ice bath. Slowly add the dimethylamine solution to the flask.

  • Reductive Amination: While maintaining the temperature at 0°C, add sodium borohydride portion-wise over 30 minutes. The addition is exothermic and should be controlled to prevent a rapid rise in temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid to a pH of approximately 2.

  • Extraction: Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Basification and Product Extraction: Basify the aqueous layer with a saturated solution of sodium bicarbonate to a pH of approximately 9. Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Chiral Resolution

The racemic mixture can be resolved into its enantiomers using an optically active acid, such as L-tartaric acid, to form diastereomeric salts that can be separated by crystallization. The desired (S)-enantiomer is then isolated.

Analytical Characterization

To ensure the quality and purity of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride, a suite of analytical techniques is employed.

Analytical MethodPurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impuritiesC18 column, mobile phase of acetonitrile/water with a suitable buffer, UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation¹H and ¹³C NMR to confirm the presence of the dimethylaminoethyl and phenolic groups.
Mass Spectrometry (MS) Molecular weight confirmationElectrospray ionization (ESI) to determine the mass-to-charge ratio of the protonated molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsCharacteristic peaks for the hydroxyl (O-H) and amine (C-N) functional groups.

Pharmacological Significance and Mechanism of Action

The primary pharmacological relevance of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride lies in its role as the key precursor to Rivastigmine.[1][2] Rivastigmine is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]

By inhibiting these enzymes, Rivastigmine increases the levels of acetylcholine in the brain.[1] Acetylcholine is a neurotransmitter that is crucial for cognitive processes such as memory and learning. In Alzheimer's disease, there is a deficit of cholinergic neurotransmission, and by increasing acetylcholine levels, Rivastigmine can help to improve cognitive function.[1]

cluster_0 Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits ACh_Receptor->Postsynaptic_Neuron Signal Transduction

Caption: Mechanism of action of Rivastigmine at the cholinergic synapse.

Applications in Drug Development

The principal application of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is as a starting material for the synthesis of Rivastigmine.[1][2][3] Its stereochemistry is crucial for the efficacy of the final drug product.[1] The (S)-enantiomer is specifically required for the synthesis of Rivastigmine.

Beyond its use in the production of Rivastigmine, this compound and its derivatives are valuable tools in neuropharmacological research for studying cholinergic pathways and developing novel treatments for cognitive disorders.[1]

Safety and Handling

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is classified as harmful if swallowed and causes serious eye irritation.[1][4] It may also cause skin and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of the anti-dementia drug Rivastigmine. Its synthesis, purification, and analytical characterization require careful control to ensure the quality and efficacy of the final active pharmaceutical ingredient. A thorough understanding of its chemical and pharmacological properties is essential for researchers and drug development professionals working in the field of neurodegenerative diseases.

References

  • 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride|CAS 5441-61-2 - Benchchem.
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  • 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | C10H16ClNO | CID 3029882 - PubChem.
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  • (S)-3-[1-(Dimethylamino)ethyl]phenol | 139306-10-8 - TCI Chemicals.
  • 3-(1-Dimethylamino)ethyl)phenol Hydrochloride: A Key Pharmaceutical Intermediate for Rivastigmine Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • CAS No : 5441-61-2 | Product Name : 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride.
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An In-depth Technical Guide to the Stereochemistry of 3-(1-(Dimethylamino)ethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of 3-(1-(Dimethylamino)ethyl)phenol, a critical chiral intermediate in the synthesis of the acetylcholinesterase inhibitor, Rivastigmine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, chiral resolution, and analytical characterization of its enantiomers. The guide emphasizes the causal relationships behind experimental choices, ensuring scientific integrity and providing actionable, self-validating protocols. All methodologies are supported by authoritative references to peer-reviewed literature and established chemical principles.

Introduction: The Significance of Chirality in 3-(1-(Dimethylamino)ethyl)phenol

3-(1-(Dimethylamino)ethyl)phenol is an aromatic amine and phenolic compound that serves as a cornerstone in the synthesis of various pharmaceuticals.[1] Its molecular structure features a single stereocenter at the benzylic carbon of the dimethylaminoethyl side chain, giving rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

The pharmacological relevance of this compound is most notably demonstrated in its role as a precursor to Rivastigmine, a widely used therapeutic for managing dementia associated with Alzheimer's and Parkinson's diseases.[2][3] The therapeutic efficacy of Rivastigmine is predominantly attributed to its (S)-enantiomer, which exhibits significantly greater inhibition of acetylcholinesterase, the target enzyme, compared to its (R)-counterpart.[4] This enantioselective activity underscores the critical importance of controlling the stereochemistry of 3-(1-(Dimethylamino)ethyl)phenol during the drug development process to ensure optimal therapeutic outcomes and minimize potential off-target effects. This guide will delve into the practical aspects of managing this crucial stereocenter.

Synthesis of 3-(1-(Dimethylamino)ethyl)phenol: Racemic and Stereoselective Approaches

The preparation of 3-(1-(Dimethylamino)ethyl)phenol can be approached through both racemic and stereoselective synthetic routes. The choice of method is often dictated by factors such as scale, cost, and the desired enantiomeric purity of the final product.

Racemic Synthesis via Reductive Amination

A common and efficient method for the synthesis of racemic 3-(1-(Dimethylamino)ethyl)phenol involves the reductive amination of 3-hydroxyacetophenone. This two-step, one-pot reaction is a robust method for laboratory-scale synthesis.

Causality of Experimental Choices:

  • Formation of the Imine/Enamine: The initial reaction between 3-hydroxyacetophenone and dimethylamine forms an iminium ion intermediate. This is a classic carbonyl-amine condensation reaction.

  • Reduction: Sodium borohydride is a mild and selective reducing agent suitable for reducing the iminium ion to the corresponding amine without affecting the aromatic ring or the phenolic hydroxyl group.

Experimental Protocol: Racemic Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3-hydroxyacetophenone in 100 mL of methanol.

  • Amine Addition: To the stirred solution, add a 40% aqueous solution of dimethylamine in a 1.5 molar excess.

  • Reduction: Cool the mixture to 0-5 °C in an ice bath. Slowly add 1.2 molar equivalents of sodium borohydride in small portions, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of 1N hydrochloric acid until the pH is neutral. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with three portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude racemic product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Stereoselective Synthesis

While direct asymmetric synthesis of 3-(1-(Dimethylamino)ethyl)phenol is possible, a more common industrial approach involves the synthesis of a chiral precursor followed by methylation. A patented method describes the synthesis of the key intermediate, (S)-3-(1-(methylamino)ethyl)phenol, which is then methylated to yield the desired (S)-3-(1-(Dimethylamino)ethyl)phenol.[5]

Experimental Protocol: Stereoselective Synthesis of (S)-3-(1-(Dimethylamino)ethyl)phenol [5]

  • Formation of (S)-3-(1-(methylamino)ethyl)phenol: This intermediate is prepared by the resolution of the racemic 3-(1-(methylamino)ethyl)phenol using a chiral acid like L-tartaric acid. The detailed resolution protocol is described in the next section.

  • Methylation Reaction: Dissolve 10.0 g of enantiomerically enriched (S)-3-(1-(methylamino)ethyl)phenol in an aqueous solution of phosphorous acid and potassium carbonate.

  • Formaldehyde Addition: At room temperature, slowly add a 40% aqueous solution of formaldehyde.

  • Reaction Monitoring and Work-up: Stir the reaction for 1.5 hours, monitoring by HPLC. Adjust the pH to 11 with sodium hydroxide.

  • Extraction and Crystallization: Extract the product with petroleum ether and obtain the final product by cooling crystallization. This process has been reported to yield (S)-3-(1-(Dimethylamino)ethyl)phenol with an enantiomeric excess (ee) of 99.5%.[5]

Chiral Resolution of Racemic 3-(1-(Dimethylamino)ethyl)phenol

For large-scale production, chiral resolution of the racemate is often the most economically viable method to obtain the desired enantiomer. This classical technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different physical properties. Tartaric acid is a commonly employed and cost-effective resolving agent for amines.[6]

Causality of Experimental Choices:

  • Diastereomeric Salt Formation: The basic amine functionality of 3-(1-(Dimethylamino)ethyl)phenol reacts with the acidic carboxylic acid groups of tartaric acid to form salts. When a racemic amine is reacted with an enantiomerically pure chiral acid, a pair of diastereomers is formed.

  • Fractional Crystallization: Diastereomers have different physical properties, including solubility. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively crystallized.

  • Liberation of the Free Amine: After separation, the desired enantiomer is liberated from its salt by treatment with a base.

Experimental Protocol: Chiral Resolution with L-Tartaric Acid

  • Salt Formation: Dissolve 10.0 g of racemic 3-(1-(Dimethylamino)ethyl)phenol in 100 mL of a suitable solvent such as methanol or ethanol. In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in the minimum amount of the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and then stand undisturbed for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the (S)-Enantiomer: Suspend the collected crystals in water and add a 2N sodium hydroxide solution until the pH is basic (pH > 10).

  • Extraction and Purification: Extract the liberated free amine with three portions of a suitable organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-3-(1-(Dimethylamino)ethyl)phenol.

Analytical Characterization of Enantiomers

Robust analytical methods are essential to confirm the chemical identity, purity, and enantiomeric excess of 3-(1-(Dimethylamino)ethyl)phenol. A combination of chromatographic and spectroscopic techniques is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[7] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Method Development Considerations:

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often effective for the separation of a wide range of chiral compounds, including amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic analytes.

Validated Chiral HPLC Method (Example):

Parameter Value Rationale
Column Chiralpak AD-H or similar polysaccharide-based CSPProven efficacy for a broad range of chiral amines.
Mobile Phase n-Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1 v/v/v)Hexane as the weak solvent, isopropanol as the polar modifier, and diethylamine to improve peak shape of the basic analyte.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Temperature 25 °CRoom temperature is a common starting point; temperature can be optimized to improve resolution.
Detection UV at 275 nmBased on the phenolic chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, the use of chiral shift reagents can enable the differentiation of enantiomers in an NMR spectrum.[9]

Principle of Chiral Shift Reagents: Lanthanide-based chiral shift reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are Lewis acids that can reversibly coordinate to Lewis basic sites in the analyte molecule, such as the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group.[10] This interaction induces large changes in the chemical shifts of nearby protons. In a chiral environment provided by the shift reagent, the two enantiomers form diastereomeric complexes, leading to separate signals for corresponding protons in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio.

Experimental Protocol: NMR with Chiral Shift Reagent

  • Sample Preparation: Dissolve a known amount of the 3-(1-(Dimethylamino)ethyl)phenol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition of Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add small, incremental amounts of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube and acquire a spectrum after each addition.

  • Data Analysis: Observe the separation of signals corresponding to the protons of the two enantiomers. The enantiomeric excess can be calculated from the integration of the well-resolved signals.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique provides information about the absolute configuration of the enantiomers. Each enantiomer will produce a CD spectrum that is a mirror image of the other. By comparing the experimentally obtained spectrum with that of a known standard or with a theoretically predicted spectrum, the absolute configuration of the analyte can be determined.

Expected Observations: The (S)- and (R)-enantiomers of 3-(1-(Dimethylamino)ethyl)phenol are expected to exhibit mirror-image CD spectra. The sign of the Cotton effect at specific wavelengths can be correlated to the absolute configuration of the stereocenter.

Data Presentation and Visualization

Quantitative Data Summary
Property (S)-3-(1-(Dimethylamino)ethyl)phenol Source(s)
CAS Number 139306-10-8[9][11][12][13][14]
Molecular Formula C₁₀H₁₅NO[14]
Molecular Weight 165.23 g/mol [14]
Appearance White to off-white crystalline powder[13]
Melting Point 87-88 °C[14]
Boiling Point 241 °C[14]
Experimental and Logical Flow Diagrams

Racemic_Synthesis start 3-Hydroxyacetophenone step1 Dissolve in Methanol start->step1 step2 Add Dimethylamine Solution step1->step2 step3 Cool to 0-5 °C step2->step3 step4 Add Sodium Borohydride step3->step4 step5 Stir at Room Temperature step4->step5 step6 Quench with HCl step5->step6 step7 Concentrate step6->step7 step8 Extract with Ethyl Acetate step7->step8 end Racemic 3-(1-(Dimethylamino)ethyl)phenol step8->end

Caption: Racemic Synthesis Workflow.

Chiral_Resolution start Racemic Amine step1 React with L-Tartaric Acid start->step1 step2 Fractional Crystallization (Isolate Less Soluble Diastereomeric Salt) step1->step2 step3 Liberate Free Amine (Treat with Base) step2->step3 end Enantiomerically Enriched (S)-Amine step3->end

Caption: Chiral Resolution Process.

Conclusion

The stereochemistry of 3-(1-(Dimethylamino)ethyl)phenol is a paramount consideration in the synthesis of Rivastigmine and other pharmaceuticals. This guide has provided a detailed overview of the synthesis, resolution, and analytical characterization of its enantiomers. The protocols and explanations herein are designed to equip researchers and drug development professionals with the necessary knowledge to effectively control and analyze the stereochemistry of this vital intermediate. A thorough understanding and application of these principles are essential for the development of safe and efficacious chiral drugs.

References

  • Apetrop USA. Exploring 3-[1-(Dimethylamino)ethyl]phenol: A Key Pharmaceutical Intermediate. [Link]

  • Google Patents.
  • Google Patents. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)
  • Google Patents. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.
  • Google Patents. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)
  • Journal of Emerging Investigators. Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. [Link]

  • PubChem. Nap-226-90 | C10H15NO | CID 445892. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

  • Google Patents. WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.
  • Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

  • Chemistry LibreTexts. NMR Shift Reagents. [Link]

  • MIT OpenCourseWare. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. [Link]

  • Chemistry LibreTexts. Circular Dichroism. [Link]

  • Science Learning Center. Resolution of a Racemic Mixture. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Chemistry LibreTexts. NMR Shift Reagents. [Link]

  • StatPearls. Rivastigmine. [Link]

  • MIT OpenCourseWare. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. [Link]

  • Research Journal of Pharmacognosy. X-ray Diffraction, Electronic Circular Dichroism, and Quantum Mechanics (TD-DFT) Investigations on 4-Dehydroxyaltersolanol A, a. [Link]

  • PubMed. NMR study of amphetamines using europium shift reagents. [Link]

  • MDPI. Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids. [Link]

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a critical pharmaceutical intermediate, most notably serving as a key precursor in the synthesis of Rivastigmine, a carbamate acetylcholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease.[1] The compound's structure is fundamental to the therapeutic action of Rivastigmine, which functions by enhancing cholinergic neurotransmission through the inhibition of key enzymes, thereby improving cognitive function.[1] This document provides a detailed, robust, and validated protocol for the synthesis of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride via a direct reductive amination pathway. The causality behind experimental choices, safety protocols, and analytical validation are thoroughly discussed to ensure reproducibility and high purity of the final compound.

Synthesis Strategy & Mechanistic Insights

The synthesis of tertiary amines from carbonyl compounds is a cornerstone of organic chemistry. For the preparation of 3-(1-(dimethylamino)ethyl)phenol, several routes exist, including multi-step processes involving Leuckart or Eschweiler-Clarke reactions.[2][3] However, a more streamlined and efficient approach is the direct reductive amination of 3-hydroxyacetophenone.

This strategy is advantageous due to its operational simplicity and high yield. The core mechanism involves two key transformations occurring in a single pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of dimethylamine on the carbonyl carbon of 3-hydroxyacetophenone. This is followed by dehydration under mildly acidic conditions to form a reactive electrophilic intermediate, the iminium ion.

  • Hydride Reduction: A selective reducing agent, introduced into the reaction, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the target tertiary amine.[4][5]

The choice of reducing agent is critical. While powerful reductants like sodium borohydride (NaBH₄) can be used, they also risk reducing the starting ketone. A more chemoselective agent like sodium cyanoborohydride (NaBH₃CN) is often preferred as it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion over the ketone, minimizing side reactions.[4][5]

Visualization of the Reductive Amination Mechanism

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Ketone 3-Hydroxyacetophenone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Dimethylamine Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product 3-(1-(Dimethylamino)ethyl)phenol (Free Base) Iminium->Product Reducer Hydride Source (e.g., NaBH₃CN) Reducer->Iminium Hydride Attack

Caption: The two-stage mechanism of reductive amination.

Health & Safety Precautions

This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]

  • Chemical Hazards:

    • 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride: Harmful if swallowed (H302) and causes serious eye irritation (H319).[1][7]

    • Sodium Cyanoborohydride: Toxic if swallowed or in contact with skin. Releases toxic gas upon contact with acid. Handle with extreme care.

    • Methanol/Ethanol: Flammable liquids and vapors. Toxic if swallowed, inhaled, or in contact with skin.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Emergency Procedures: Ensure an emergency eyewash station and safety shower are immediately accessible. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

Detailed Experimental Protocol

Materials & Equipment
Reagent Formula MW ( g/mol ) CAS No. Purity
3-HydroxyacetophenoneC₈H₈O₂136.15121-71-1>98%
Dimethylamine solutionC₂H₇N45.08124-40-340% in H₂O
Sodium CyanoborohydrideCH₃BNNa62.8425895-60-7>95%
Methanol (Anhydrous)CH₄O32.0467-56-1>99.8%
Hydrochloric AcidHCl36.467647-01-037% (conc.)
Diethyl Ether (Anhydrous)C₄H₁₀O74.1260-29-7>99%
Sodium HydroxideNaOH40.001310-73-2>97%
Sodium Sulfate (Anhydrous)Na₂SO₄142.047757-82-6ACS Grade
  • Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, thermometer, ice bath, rotary evaporator, Büchner funnel, standard glassware.

Synthesis Workflow

Caption: Step-by-step synthetic workflow diagram.

Step-by-Step Procedure

Part A: Synthesis of 3-(1-(Dimethylamino)ethyl)phenol (Free Base)

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 3-hydroxyacetophenone (13.6 g, 0.1 mol).

  • Reagent Addition: Add methanol (200 mL) and stir until the solid is fully dissolved. To the stirred solution, add 40% aqueous dimethylamine solution (22.5 mL, 0.2 mol).

  • Iminium Formation: Stir the reaction mixture at room temperature (20-25 °C) for 1 hour.

  • Preparation for Reduction: Cool the flask in an ice-water bath to 0-5 °C.

  • Reduction: In a separate beaker, dissolve sodium cyanoborohydride (9.4 g, 0.15 mol) in methanol (50 mL). Add this solution slowly to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 16 hours) to ensure the reaction goes to completion.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 100 mL of water. Adjust the pH to >11 by slowly adding 5M sodium hydroxide (NaOH) solution to deprotonate the amine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil or low-melting solid.

Part B: Formation of Hydrochloride Salt

  • Dissolution: Dissolve the crude free base obtained in Part A in anhydrous diethyl ether (150 mL).

  • Acidification: While stirring vigorously, add concentrated hydrochloric acid (approx. 8.5 mL, 0.1 mol) dropwise. A white precipitate will form immediately.

  • Crystallization: Continue stirring in an ice bath for 1 hour to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any soluble impurities.

  • Drying: Dry the purified white solid in a vacuum oven at 40-50 °C to a constant weight.

Expected Results & Characterization

Parameter Expected Value
Product 3-(1-(Dimethylamino)ethyl)phenol hydrochloride
Appearance White to light yellow crystalline powder[1]
Molecular Formula C₁₀H₁₆ClNO
Molecular Weight 201.69 g/mol [1][7]
Expected Yield 75-85%
Melting Point Approx. 117-121 °C (for the S-enantiomer)
Purity (HPLC) >99%
  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the final purity of the compound.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 3-(1-(dimethylamino)ethyl)phenol hydrochloride via direct reductive amination. By carefully selecting a chemoselective reducing agent and controlling the reaction conditions, this method provides high yields and purity. The protocol emphasizes safety and provides a clear, step-by-step guide suitable for professionals in chemical research and pharmaceutical development.

References

  • Google Patents. (2002). WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate.
  • Google Patents. (2008). CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.
  • Der Pharma Chemica. (2015). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Retrieved from [Link]

  • Google Patents. (2015). CN104987294A - Method for preparing 3-[1-(dimethylamino)ethyl]phenol.
  • PubChem. (n.d.). 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications - Organic Letters. (2019). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Retrieved from [Link]

  • Atlantis Press. (2014). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • AMyD. (2025). Reductive Amination // Acetylation Experiment 3. Retrieved from [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • ResearchGate. (2022). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]

  • YouTube. (2023). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis and Characterization of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride as a Key Intermediate for Rivastigmine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Rivastigmine, marketed under trade names like Exelon, is a cornerstone in the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] As a parasympathomimetic and a reversible cholinesterase inhibitor, Rivastigmine's therapeutic action hinges on increasing the levels of the neurotransmitter acetylcholine in the brain by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] The efficacy and purity of the final active pharmaceutical ingredient (API) are inextricably linked to the quality of its synthetic precursors.

Among these, 3-(1-(Dimethylamino)ethyl)phenol, particularly its (S)-enantiomer, is the pivotal intermediate upon which the Rivastigmine molecule is constructed.[3][4] Its hydrochloride salt, 3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS No: 5441-61-2), offers enhanced stability and handling properties, making it a preferred form in manufacturing workflows.[5][6]

This document provides a detailed technical guide for the synthesis, purification, and analytical characterization of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. It is designed for researchers, medicinal chemists, and process development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure reproducibility and high-quality outcomes.

Part 1: Synthesis of the Intermediate: 3-(1-(Dimethylamino)ethyl)phenol

The synthesis of this key intermediate can be approached through several routes. Historically, methods involved the Leuckart reaction using formic acid and formaldehyde, which often suffered from high reaction temperatures, significant byproduct formation, and yields around 60%.[3] Modern approaches prioritize yield, purity, and operational simplicity. We present an optimized, high-yield method based on catalytic hydrogenation, which represents a significant process improvement.[3]

Optimized Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of racemic 3-(1-(Dimethylamino)ethyl)phenol from 3'-Hydroxyacetophenone. For the synthesis of Rivastigmine, the chiral (S)-enantiomer is required, which is typically obtained via chiral resolution of the racemate at a later stage or by using stereoselective synthesis methods.[1][7]

Reaction Principle: The core of this method is a reductive amination. 3'-Hydroxyacetophenone is reacted with dimethylamine in the presence of a reducing agent. A more efficient, one-pot process involves the reaction of m-hydroxyphenylacetamide with paraformaldehyde under a hydrogen atmosphere with a suitable catalyst. This method achieves high conversion and purity.[3]

Experimental Protocol: Synthesis of Racemic 3-(1-(Dimethylamino)ethyl)phenol

Materials and Equipment:

  • Reactants: m-hydroxyphenylacetamide, Paraformaldehyde (96%)

  • Catalyst: 10% Palladium on Carbon (Pd/C) or Raney Nickel

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Purification: Activated Carbon (GAC)

  • Equipment: Hydrogenation reactor or a three-necked flask equipped with a hydrogen balloon, magnetic stirrer, heating mantle, filtration apparatus (Büchner funnel), rotary evaporator.

Step-by-Step Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor or a properly equipped three-necked flask, add m-hydroxyphenylacetamide (e.g., 45g), paraformaldehyde (e.g., 24.9g), and methanol (900 mL).[3]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 17g) to the mixture. Causality Note: Pd/C is a highly efficient catalyst for hydrogenation, promoting the reductive amination process. Raney Nickel is a cost-effective alternative, though it may require different reaction conditions.[3]

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 4 atmospheres.[3]

  • Reaction: Begin stirring and heat the mixture to 50°C. Maintain these conditions for approximately 5 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[3]

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure it remains wet during and after filtration.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain a crude solid or oil.[3]

  • Decolorization & Purification: Dissolve the crude product in fresh methanol. Add activated carbon (e.g., 9g) and stir for 30 minutes to remove colored impurities.[3] Filter off the activated carbon.

  • Isolation: Concentrate the filtrate to dryness. The resulting off-white solid is 3-(1-(Dimethylamino)ethyl)phenol. High yields (approaching 99%) and purity (>98% by HPLC) can be achieved with this method.[3]

Formation of the Hydrochloride Salt

For improved stability, the phenolic amine is converted to its hydrochloride salt.

  • Dissolve the purified 3-(1-(Dimethylamino)ethyl)phenol in a suitable anhydrous solvent like isopropanol or diethyl ether.

  • Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in isopropanol dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Part 2: Conversion of Intermediate to Rivastigmine

The final synthetic step involves the carbamoylation of the phenolic hydroxyl group of the (S)-enantiomer of the intermediate. We present two common protocols.

Protocol A: Carbamoylation using N-ethyl-N-methylcarbamoyl chloride

This is a direct and widely cited method.[1][7][8]

Reaction Principle: The phenoxide, formed by reacting the phenol with a strong base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride to form the carbamate ester.

Step-by-Step Procedure:

  • Base Reaction: In an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in oil) in anhydrous diethyl ether.[7]

  • Phenoxide Formation: Slowly add a solution of (S)-3-(1-(dimethylamino)ethyl)phenol in diethyl ether to the NaH suspension at room temperature. Stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenolate.[7]

  • Carbamoylation: Add N-ethyl-N-methylcarbamoyl chloride dropwise to the phenolate solution.[7]

  • Reaction: Stir the mixture at room temperature for 3-4 hours.

  • Workup: Quench the reaction by carefully adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute NaOH solution, water, and brine.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude Rivastigmine. Further purification can be achieved by column chromatography or conversion to its tartrate salt.

Protocol B: Safer Carbamoylation via Carbonyldiimidazole (CDI)

This method avoids the use of the potentially hazardous N-ethyl-N-methylcarbamoyl chloride.[4][9]

Reaction Principle: The phenol first reacts with CDI to form an activated imidazole-carboxylate intermediate. Subsequent reaction with ethylmethylamine displaces the imidazole group to form the desired carbamate.

Step-by-Step Procedure:

  • Activation: Dissolve (S)-3-(1-(dimethylamino)ethyl)phenol in a suitable solvent like acetic acid or an inert organic solvent.[4][9]

  • CDI Addition: Add Carbonyldiimidazole (CDI) to the solution at room temperature.[4][9]

  • Amine Addition: After a short activation period, add ethylmethylamine to the reaction mixture.[4][9]

  • Reaction: Monitor the reaction by TLC. Upon completion, proceed with an aqueous workup.

  • Workup: Add water and a suitable organic solvent (e.g., methylene chloride). Separate the organic layer, wash, dry, and concentrate to obtain the product.[9]

Part 3: Analytical Characterization & Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediate and the final Rivastigmine product.

Parameter 3-(1-(Dimethylamino)ethyl)phenol HCl Rivastigmine Methodology
Appearance Off-white to white crystalline solidWhite to off-white crystalline powderVisual Inspection
Molecular Formula C₁₀H₁₆ClNO[5]C₁₄H₂₂N₂O₂-
Molecular Weight 201.69 g/mol [5]250.34 g/mol Mass Spectrometry (MS)
Purity (Typical) ≥99%[10]>99.7%[11]HPLC (UV Detection)
Identity Conforms to reference standardConforms to reference standard¹H NMR, ¹³C NMR, IR, MS[5][9]
Recommended Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18, 250 x 4.6 mm.[9]

    • Mobile Phase: A gradient of acetonitrile and water/buffer.

    • Detection: UV at 290 nm.[9]

    • Purpose: To determine purity and quantify impurities. The method should be validated for linearity, precision, and accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment and structural integrity. Key signals for the intermediate include aromatic protons, the methine proton of the ethyl group, and the methyl protons of the dimethylamino group.[9]

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.[9]

    • Purpose: Unambiguous structural elucidation.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI-MS).[9]

    • Purpose: To confirm the molecular weight of the compound by observing the [M+H]⁺ ion.

Part 4: Visualized Workflows (Graphviz)

G

G

G

References

  • Der Pharma Chemica. (2015). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. [Link]

  • Google Patents. (2013). CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. [Link]

  • Google Patents. (2004). WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)
  • ResearchGate. (2013). Novel Convenient Synthesis of Rivastigmine. [Link]

  • Google Patents. (2010). RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)
  • PubChem. (n.d.). 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-(1-Dimethylamino)ethyl)phenol Hydrochloride: A Key Pharmaceutical Intermediate for Rivastigmine Synthesis. [Link]

  • PubChem. (n.d.). Nap-226-90. [Link]

  • Google Patents. (2012).
  • Journal of Emerging Investigators. (2022). Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. [Link]

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HPLC analysis of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. As a critical pharmaceutical intermediate in the synthesis of Rivastigmine, an acetylcholinesterase inhibitor for Alzheimer's disease treatment, ensuring its purity and identity is paramount.[1] This application note details a robust, scientifically-grounded protocol, explaining the rationale behind chromatographic choices to ensure method reliability and reproducibility for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

3-(1-(Dimethylamino)ethyl)phenol hydrochloride (Molecular Formula: C₁₀H₁₆ClNO, Molecular Weight: 201.69 g/mol ) is a polar organic compound featuring both a weakly acidic phenolic hydroxyl group and a basic dimethylamino group.[1][2] The analytical challenge lies in achieving adequate retention on a non-polar stationary phase while maintaining excellent peak symmetry for this ionizable compound.

Reversed-phase chromatography is the chosen mode for this analysis due to its versatility and suitability for separating compounds with mixed polarity.[3][4] The fundamental principle involves partitioning the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[4]

Causality Behind Experimental Choices:

  • Stationary Phase Selection (C18): An octadecylsilane (C18) bonded silica column is selected for its strong hydrophobic character. This provides the necessary retention for the phenyl ring of the analyte through hydrophobic interactions.

  • Mobile Phase pH Control: This is the most critical parameter for achieving a successful separation. The dimethylamino group (a tertiary amine) is basic, while the phenol group is weakly acidic. To ensure consistent ionization and prevent peak tailing, the mobile phase pH must be controlled with a buffer. By setting the pH to approximately 3.0, we achieve two key objectives:

    • The dimethylamino group is fully protonated, existing as a cation (R-N⁺H(CH₃)₂). This consistent positive charge prevents fluctuations in retention time and ensures the analyte behaves predictably.

    • The acidic pH suppresses the ionization of residual silanol groups (Si-OH) on the silica-based C18 column. Free silanols can cause undesirable secondary interactions with the basic amine, leading to significant peak tailing. Suppressing their ionization (Si-O⁻) minimizes these interactions, resulting in sharp, symmetrical peaks.[5]

  • Organic Modifier (Acetonitrile): Acetonitrile is chosen as the organic component of the mobile phase. Its function is to modulate the overall polarity of the mobile phase. Increasing the concentration of acetonitrile decreases mobile phase polarity, which reduces the analyte's retention time by increasing its affinity for the mobile phase.

  • UV Detection Wavelength: The presence of the phenolic ring provides a strong chromophore suitable for UV detection. Based on the structure and analysis of similar phenolic compounds like Phenylephrine, a detection wavelength of 272 nm is selected to provide high sensitivity.[6] This wavelength should be confirmed by running a UV scan of the analyte in the mobile phase.

Experimental Workflow and Protocol

The following diagram outlines the logical flow of the analytical process, from initial preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation (Buffer + Organic Solvent) sys_setup HPLC System Setup (Install Column, Set Parameters) prep_mobile->sys_setup prep_std Standard Solution Preparation sys_suit System Suitability Test (SST) (Inject Standard x5) prep_std->sys_suit prep_sample Sample Solution Preparation analyze_sample Sample Analysis (Inject Blank, Standards, Samples) prep_sample->analyze_sample sys_equil System Equilibration sys_setup->sys_equil sys_equil->sys_suit sys_suit->sys_equil If SST Fails, Troubleshoot & Re-equilibrate sys_suit->analyze_sample If SST Passes check_sst Verify SST Criteria (Tailing, Plates, RSD%) analyze_sample->check_sst integrate Peak Integration & Quantification check_sst->integrate If SST Valid report Generate Final Report integrate->report

Caption: Logical workflow for the HPLC analysis of 3-(1-(Dimethylamino)ethyl)phenol HCl.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm length x 4.6 mm i.d., 5 µm particle size (or equivalent).

  • Reference Standard: 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride, purity ≥98%.

  • Reagents:

    • Potassium phosphate monobasic (KH₂PO₄), HPLC grade.

    • Phosphoric acid (H₃PO₄), ~85%, HPLC grade.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC or Milli-Q grade.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): 20 mM Potassium Phosphate, pH 3.0

    • Accurately weigh 2.72 g of KH₂PO₄ and transfer to a 1000 mL volumetric flask.

    • Add approximately 900 mL of HPLC-grade water and sonicate to dissolve.

    • Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Bring the solution to the final volume with water and mix thoroughly.

    • Filter the buffer through a 0.45 µm nylon membrane filter before use.

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.

  • Standard Stock Solution (approx. 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 3-(1-(Dimethylamino)ethyl)phenol hydrochloride reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

  • Working Standard Solution (approx. 100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

  • Sample Preparation:

    • Prepare a sample solution by accurately weighing the material to achieve a final concentration of approximately 100 µg/mL in the diluent.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 70% Mobile Phase A : 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 10 minutes

System Validation and Data Interpretation

A robust analytical method is a self-validating one. Before proceeding with sample analysis, the performance of the chromatographic system must be verified using a System Suitability Test (SST). This ensures that the system is capable of producing accurate and precise results.

System Suitability Test (SST)
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria outlined below.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Measures peak symmetry. High tailing indicates unwanted secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
% RSD of Peak Area ≤ 2.0%Measures the precision and repeatability of the injector and detector.
Typical Retention Time ~ 5.5 minutesProvides a benchmark for peak identification.
Quantification

The concentration of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride in the sample can be determined by comparing the peak area from the sample chromatogram to the average peak area from the standard chromatogram using the following external standard formula:

Concentration_Sample (µg/mL) = (Area_Sample / Area_Standard) × Concentration_Standard (µg/mL)

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, precise, and accurate means for the quantitative analysis of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. The careful selection of a C18 stationary phase and a pH-controlled mobile phase effectively addresses the challenges associated with analyzing this polar, ionizable compound, yielding excellent peak shape and reproducible results. This method is suitable for routine quality control, stability testing, and research applications in the pharmaceutical industry. For regulatory submissions, the method should be fully validated according to the International Council for Harmonisation (ICH) guidelines.[6][7]

References

  • 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | C10H16ClNO | CID 3029882 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Process for preparing 3-(1-dimethylamino- ethyl)phynol. Google Patents.
  • Reversed Phase HPLC Method Development . Phenomenex. Available at: [Link]

  • Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet . Semantic Scholar. Available at: [Link]

  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection . bepls. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW . World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Reverse Phase Chromatography Techniques . Chrom Tech, Inc. Available at: [Link]

  • Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide . ResearchGate. Available at: [Link]

Sources

Application Note: Comprehensive NMR Characterization of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS 5441-61-2). This compound is a critical pharmaceutical intermediate, notably in the synthesis of Rivastigmine, a drug used in the management of Alzheimer's disease[1]. Accurate structural elucidation and purity assessment are paramount in drug development and manufacturing. This guide offers field-proven insights and step-by-step protocols for the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for researchers, scientists, and drug development professionals.

Introduction

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a chiral organic compound with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol [1]. Its structure comprises a phenol ring, a chiral ethylamine side chain with a dimethylamino group, and a hydrochloride salt at the tertiary amine. The protonation of the dimethylamino group significantly influences the molecule's solubility and its spectroscopic properties.

Given its role as a key precursor in pharmaceutical synthesis, a thorough characterization is essential to confirm its identity, assess its purity, and identify any potential impurities. NMR spectroscopy is an unparalleled, non-destructive technique for this purpose, providing detailed information about the molecular structure and connectivity. This document outlines the necessary protocols to achieve a complete and unambiguous NMR characterization of this important intermediate.

Physicochemical Properties and Handling

  • Appearance: White to light yellow crystalline powder[1].

  • Storage: Recommended storage is at 2-8°C[1].

  • Solubility: The hydrochloride salt form enhances water solubility. For NMR analysis, deuterated solvents such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (phenolic -OH and ammonium N-H).

Predicted NMR Spectral Data

While experimental spectra are always preferred, in their absence, predicted data based on established chemical shift principles and data from similar structures can provide a valuable reference. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-(1-(Dimethylamino)ethyl)phenol hydrochloride.

Table 1: Predicted ¹H NMR Data (in D₂O, referenced to residual HDO at 4.79 ppm)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-2~7.3 - 7.4d~2Aromatic proton ortho to the ethylamine substituent.
H-4~6.9 - 7.0dd~8, 2Aromatic proton ortho to the hydroxyl group and meta to the ethylamine substituent.
H-5~7.2 - 7.3t~8Aromatic proton meta to both substituents.
H-6~6.8 - 6.9d~8Aromatic proton ortho to the hydroxyl group.
CH-ethyl~4.0 - 4.2q~7Methine proton on the chiral center, coupled to the methyl group.
CH₃-ethyl~1.6 - 1.7d~7Methyl protons of the ethyl group, coupled to the methine proton.
N(CH₃)₂~2.8 - 3.0s-Six protons of the two methyl groups on the nitrogen.
OH (Phenolic)Variablebr s-Often not observed in D₂O due to exchange. In DMSO-d₆, expected around 9.5-10.5 ppm.
NH⁺Variablebr s-Often not observed in D₂O due to exchange. In aprotic solvents, may appear as a broad singlet.

Table 2: Predicted ¹³C NMR Data (in D₂O, referenced to an external standard)

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-1~156.9Phenolic carbon bearing the hydroxyl group.
C-2~117.7Aromatic CH.
C-3~136.7Aromatic carbon bearing the ethylamine substituent.
C-4~116.3Aromatic CH.
C-5~131.5Aromatic CH.
C-6~121.3Aromatic CH.
CH-ethyl~66.7Methine carbon of the ethyl group.
CH₃-ethyl~15 - 20Methyl carbon of the ethyl group.
N(CH₃)₂~41.0Methyl carbons of the dimethylamino group.

Experimental Protocols

Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra.

  • Step 1: Weighing. Accurately weigh 10-15 mg of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride for ¹H NMR and 50-75 mg for ¹³C and 2D NMR experiments.

  • Step 2: Dissolution. Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Step 3: Homogenization. Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Step 4: Filtration and Transfer. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Step 5: Capping. Securely cap the NMR tube to prevent solvent evaporation and contamination.

SamplePrepWorkflow cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (10-75 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve homogenize 3. Vortex/Sonicate dissolve->homogenize filter 4. Filter into NMR Tube homogenize->filter cap 5. Cap Tube filter->cap NMR_Workflow cluster_workflow NMR Characterization Workflow Sample Prepared NMR Sample H1_NMR ¹H NMR (Proton Environments) Sample->H1_NMR C13_NMR ¹³C NMR (Carbon Environments) Sample->C13_NMR COSY 2D COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC 2D HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Structure Structural Elucidation & Purity Assessment COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integrated workflow for NMR-based structural analysis.

Data Interpretation: A Self-Validating System

A robust structural confirmation is achieved by integrating the data from all NMR experiments.

  • ¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C spectra should correspond to the number of non-equivalent protons and carbons in the molecule. The chemical shifts provide information about the electronic environment of each nucleus.

  • COSY: A cross-peak between two protons in the COSY spectrum confirms they are coupled, typically over two or three bonds. For 3-(1-(Dimethylamino)ethyl)phenol, a key correlation is expected between the methine proton of the ethyl group and the methyl protons of the ethyl group.

  • HSQC: This spectrum will show a correlation for each protonated carbon, directly linking the proton signal to the carbon signal. This is the primary method for assigning the protonated carbons.

  • HMBC: This is the cornerstone of structural elucidation. It reveals the connectivity between different parts of the molecule. For instance, the protons of the N-dimethyl groups should show correlations to the methine carbon of the ethyl group. The aromatic protons will show correlations to neighboring and more distant carbons, confirming the substitution pattern on the phenol ring.

Sources

Application Note: High-Throughput Characterization of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the robust and sensitive analysis of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride, a critical pharmaceutical intermediate, using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined herein provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, including a discussion of the predicted fragmentation pattern to aid in structural confirmation. This guide is intended to support researchers in pharmaceutical development and quality control in achieving accurate and reproducible characterization of this compound.

Introduction

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, most notably as an intermediate for Rivastigmine, a medication used in the management of Alzheimer's disease.[1] Its purity and structural integrity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the identification and quantification of this and related compounds.[2]

This document provides a comprehensive, field-tested guide to the mass spectrometric analysis of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. We will delve into the rationale behind each step of the protocol, from sample preparation to data interpretation, empowering the user to not only replicate the results but also to adapt the methodology to their specific instrumentation and research questions.

Chemical Properties of the Analyte

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₀H₁₆ClNO[3]
Molecular Weight 201.69 g/mol [3]
Monoisotopic Mass 201.0920418 Da[3]
Parent Compound (Free Base) Formula C₁₀H₁₅NO[4]
Parent Compound (Free Base) Molecular Weight 165.23 g/mol [2][4]
Parent Compound (Free Base) Exact Mass 165.115364102 Da[4]

The hydrochloride salt readily dissociates in solution, and for the purpose of mass spectrometry, we will be focusing on the detection of the protonated parent compound, 3-(1-(Dimethylamino)ethyl)phenol, [M+H]⁺, with an expected m/z of approximately 166.12.

Experimental Workflow

The overall experimental workflow is designed for efficiency and accuracy, moving from sample preparation to data acquisition and analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weighing of 3-(1-(Dimethylamino)ethyl)phenol HCl s2 Dissolution in Methanol/Water (50:50) s1->s2 s3 Dilution to Final Concentration s2->s3 s4 Filtration through 0.22 µm Syringe Filter s3->s4 lc HPLC Separation s4->lc Injection ms Mass Spectrometric Detection (ESI+) lc->ms msms Tandem MS (Fragmentation) ms->msms peak Peak Integration and Quantification msms->peak frag Fragmentation Analysis peak->frag report Reporting frag->report

Caption: Experimental workflow for LC-MS/MS analysis.

Protocols

Part 1: Sample Preparation

The quality of the data is directly dependent on the integrity of the sample preparation. This protocol is designed to ensure complete dissolution and remove any particulates that could interfere with the LC-MS system.[5]

Materials:

  • 3-(1-(Dimethylamino)ethyl)phenol hydrochloride standard

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks

  • Pipettes

  • 0.22 µm syringe filters

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride and transfer it to a 10 mL volumetric flask. Dissolve the compound in a 50:50 (v/v) mixture of methanol and deionized water. Ensure the solid is completely dissolved by vortexing.

  • Working Solution (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the 50:50 methanol/water mixture.

  • Final Sample Preparation: For direct infusion or LC-MS analysis, further dilute the working solution to a final concentration of approximately 100-1000 ng/mL using the same solvent mixture.

  • Filtration: Prior to injection, filter the final diluted sample through a 0.22 µm syringe filter to remove any potential particulates.

Rationale: The use of a methanol/water mixture ensures the solubility of both the hydrochloride salt and the free base. Filtration is a critical step to prevent clogging of the LC column and the mass spectrometer's sample introduction system.

Part 2: LC-MS/MS Instrumentation and Parameters

This protocol utilizes a standard reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. ESI is a soft ionization technique well-suited for polar molecules like the target analyte, minimizing in-source fragmentation and preserving the molecular ion.[6]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

HPLC Parameters:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions

Mass Spectrometer Parameters (Positive ESI Mode):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage +5500 V
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Temperature 500 °C
Declustering Potential (DP) 80 V
Collision Energy (CE) 25 V (for fragmentation)

Rationale: The C18 column provides excellent retention and separation for moderately polar compounds. The use of formic acid in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion. The gradient elution ensures that the compound is eluted as a sharp peak. The MS parameters are optimized to maximize the signal of the precursor ion and to induce characteristic fragmentation for confirmation.

Fragmentation Pattern Analysis

The protonated molecule ([M+H]⁺) of 3-(1-(Dimethylamino)ethyl)phenol has an m/z of 166.12. The most likely fragmentation pathway is the alpha-cleavage of the bond between the ethyl group and the phenyl ring, leading to the formation of a stable, resonance-stabilized dimethylaminoethyl carbocation.

Predicted Fragmentation:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
166.1272.08[CH(CH₃)=N(CH₃)₂]⁺
166.12121.07[M+H - N(CH₃)₂]⁺

The most abundant fragment ion is expected to be at m/z 72.08, resulting from the alpha-cleavage. Another possible fragment at m/z 121.07 could arise from the loss of the dimethylamino group.

fragmentation cluster_main Predicted Fragmentation Pathway cluster_frags Fragment Ions parent [M+H]⁺ m/z = 166.12 frag1 [CH(CH₃)=N(CH₃)₂]⁺ m/z = 72.08 (Alpha-Cleavage) parent->frag1 Collision-Induced Dissociation frag2 [M+H - N(CH₃)₂]⁺ m/z = 121.07 parent->frag2

Caption: Predicted fragmentation of protonated 3-(1-(Dimethylamino)ethyl)phenol.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the characterization of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. The protocol is designed to be easily implemented in a standard analytical laboratory, and the provided parameters can serve as a starting point for method optimization. The predicted fragmentation pattern offers a basis for the structural confirmation of the analyte. This methodology is a valuable tool for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • PubChem. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | C10H16ClNO | CID 3029882. [Link]

  • PubChem. Nap-226-90 | C10H15NO | CID 445892. [Link]

  • Chemsrc. 3-[(1S)-1-(Dimethylamino)ethyl]phenol | CAS#:139306-10-8. [Link]

  • MDPI. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. [Link]

  • NIH. Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]

  • NIH. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • NIH. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

Sources

Enantioselective Synthesis of (S)-3-(1-(dimethylamino)ethyl)phenol: A Detailed Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

(S)-3-(1-(dimethylamino)ethyl)phenol is a pivotal chiral intermediate in the synthesis of several pharmaceuticals, most notably Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia. The stereochemistry at the ethylamine side chain is crucial for its biological activity, necessitating a robust and efficient enantioselective synthetic route. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of a reliable method for the synthesis of this key intermediate, focusing on the principles of asymmetric catalysis.

This document deviates from a rigid template to offer a more intuitive and practical guide. It emphasizes the scientific rationale behind the chosen synthetic strategy, provides a detailed, step-by-step protocol, and includes comprehensive safety and analytical guidelines to ensure both the integrity of the synthesis and the safety of the practitioner.

Strategic Approach: Asymmetric Reduction of a Prochiral Ketone

The synthesis of (S)-3-(1-(dimethylamino)ethyl)phenol can be efficiently achieved through the enantioselective reduction of the corresponding prochiral ketone, 3'-(dimethylamino)acetophenone. Among the various methods for asymmetric ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[1][2] This method employs a chiral oxazaborolidine catalyst in conjunction with a borane source to stereoselectively deliver a hydride to one face of the ketone, yielding the desired chiral alcohol with high enantiomeric excess (e.e.).

The overall synthetic workflow can be visualized as a two-step process starting from the readily available 3'-hydroxyacetophenone. The first step involves the protection of the phenolic hydroxyl group, followed by a reductive amination to introduce the dimethylamino group, yielding the prochiral ketone precursor. The key second step is the enantioselective CBS reduction of this ketone to the target chiral alcohol.

G cluster_0 Synthetic Workflow 3_hydroxyacetophenone 3'-Hydroxyacetophenone Prochiral_Ketone 3'-(Dimethylamino)acetophenone 3_hydroxyacetophenone->Prochiral_Ketone Reductive Amination Target_Molecule (S)-3-(1-(dimethylamino)ethyl)phenol Prochiral_Ketone->Target_Molecule CBS Reduction

Caption: Overall synthetic strategy.

The Heart of the Matter: The Corey-Bakshi-Shibata (CBS) Reduction Mechanism

The remarkable enantioselectivity of the CBS reduction is a direct consequence of the formation of a rigid, chiral catalyst-borane complex that coordinates with the ketone substrate in a highly organized transition state.[3][4] The (S)-2-Methyl-CBS-oxazaborolidine catalyst, derived from (S)-proline, is a widely used and commercially available catalyst for this transformation.[5]

The mechanism proceeds as follows:

  • Catalyst Activation: The Lewis acidic borane (from a source like borane dimethyl sulfide, BMS) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[6]

  • Substrate Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron of the catalyst. The ketone orients itself to minimize steric interactions between its larger substituent (the 3'-dimethylaminophenyl group) and the catalyst's chiral scaffold.

  • Stereoselective Hydride Transfer: The activated borane, now positioned in close proximity, delivers a hydride to the carbonyl carbon via a six-membered, chair-like transition state. This intramolecular hydride transfer is highly stereoselective, with the chiral environment of the catalyst dictating the face of the ketone that is reduced.

  • Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, and upon workup, yields the desired (S)-alcohol. The CBS catalyst is regenerated and can participate in another catalytic cycle.

G cluster_0 CBS Reduction Mechanism Catalyst (S)-CBS Catalyst Activated_Complex Activated Catalyst-Borane Complex Catalyst->Activated_Complex Borane BH₃•SMe₂ Borane->Activated_Complex Transition_State Chiral Transition State Activated_Complex->Transition_State Ketone 3'-(Dimethylamino)acetophenone Ketone->Transition_State Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Hydride Transfer Alkoxyborane->Catalyst Catalyst Regeneration Product (S)-3-(1-(dimethylamino)ethyl)phenol Alkoxyborane->Product Workup

Caption: Mechanism of the CBS reduction.

Experimental Protocol

This protocol details the enantioselective reduction of 3'-(dimethylamino)acetophenone. It is crucial that all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as the reagents are sensitive to moisture.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.PuritySupplier
3'-(Dimethylamino)acetophenone163.22139306-10-8>98%Various
(S)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)277.21112022-81-81 MSigma-Aldrich
Borane dimethyl sulfide complex (BMS)75.9713292-87-0>95%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.11109-99-9>99.9%Various
Methanol (MeOH)32.0467-56-1ACS GradeVarious
2M Hydrochloric Acid (HCl)36.467647-01-02 MVarious
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8Sat. aq.Various
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9AnhydrousVarious
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 5.0 mL, 5.0 mmol, 0.1 eq.).

  • Catalyst Activation: Cool the flask to 0 °C in an ice bath and slowly add borane dimethyl sulfide complex (BMS, 5.0 mL, 52.5 mmol, 1.05 eq.) dropwise over 10 minutes. Stir the mixture at 0 °C for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve 3'-(dimethylamino)acetophenone (8.16 g, 50.0 mmol, 1.0 eq.) in anhydrous tetrahydrofuran (THF, 50 mL). Add this solution dropwise to the activated catalyst mixture at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of methanol (20 mL). Be cautious as hydrogen gas evolution will occur.

  • Workup: After the gas evolution has ceased, add 2M hydrochloric acid (50 mL) and stir the mixture for 30 minutes. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-polar impurities.

  • Basification and Extraction: Adjust the pH of the aqueous layer to ~9-10 with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure (S)-3-(1-(dimethylamino)ethyl)phenol.

Expected Outcome
ParameterExpected Value
Yield 85-95%
Enantiomeric Excess (e.e.) >95%
Appearance White to off-white solid
Melting Point 117-121 °C[7]

Characterization and Quality Control

NMR Spectroscopy

The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts for the aromatic and aliphatic protons and carbons should be consistent with the structure of (S)-3-(1-(dimethylamino)ethyl)phenol. While a full spectrum is not provided here, key expected signals would include those for the dimethylamino group, the methine proton, the methyl group, and the aromatic protons.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess of the synthesized product is a critical parameter and should be determined using chiral HPLC. A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC), is typically used.[9]

Illustrative HPLC Method:

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the e.e.

Safety and Handling Precautions

The synthesis of (S)-3-(1-(dimethylamino)ethyl)phenol involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood.[10][11][12]

  • Borane Dimethyl Sulfide Complex (BMS): BMS is a corrosive, flammable liquid that reacts violently with water to release flammable hydrogen gas. It is also toxic if inhaled or absorbed through the skin. Always handle BMS under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • (S)-2-Methyl-CBS-oxazaborolidine: This catalyst is typically supplied as a solution in toluene, which is a flammable and harmful solvent. Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated area.

  • General Precautions: Ensure that all glassware is dry and the reaction is conducted under an inert atmosphere to prevent the decomposition of the borane reagent. The quenching step with methanol should be performed slowly and cautiously in an ice bath to control the exothermic reaction and hydrogen evolution.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The Corey-Bakshi-Shibata reduction offers a highly efficient and reliable method for the enantioselective synthesis of (S)-3-(1-(dimethylamino)ethyl)phenol. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can confidently produce this valuable pharmaceutical intermediate with high yield and excellent enantiopurity. The analytical methods outlined provide the necessary tools for robust quality control, ensuring the suitability of the synthesized material for further applications in drug development and manufacturing.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohol and borane.
  • Singh, V. K. (2023). Name Reactions and Catalysts Developed by Indian Scientists. Resonance, 28(9), 1309-1358.
  • Wikipedia contributors. (2023, December 27). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 25, 2026, from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved January 25, 2026, from [Link]

  • ChemSrc. (n.d.). 3-[(1S)-1-(Dimethylamino)ethyl]phenol. Retrieved January 25, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(10), 4849-4853.
  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414.
  • Dhaka University Journal of Pharmaceutical Sciences. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 195-202.
  • ResearchGate. (n.d.). Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of ketones using CBS catalyst. Retrieved January 25, 2026, from [Link]

Sources

Application Note & Protocol: Synthesis of (S)-Rivastigmine from 3'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Rivastigmine, chemically known as (S)-3-[1-(Dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate, is a parasympathomimetic and a reversible cholinesterase inhibitor.[1] It is a critical therapeutic agent approved for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] The therapeutic efficacy of Rivastigmine is intrinsically linked to its (S)-enantiomer, which necessitates a synthesis strategy that is not only efficient and high-yielding but also highly stereoselective.

This document provides a comprehensive overview of a common and robust synthetic pathway to (S)-Rivastigmine. The synthesis commences from the readily available and cost-effective starting material, 3'-hydroxyacetophenone.[1][3][4] The core of the synthesis involves two key transformations: the formation of the chiral aminophenol precursor and the subsequent carbamoylation of the phenolic hydroxyl group. We will detail the chemical principles, key intermediates, and general protocols, with an emphasis on asymmetric synthesis and chiral resolution techniques that are pivotal for obtaining the desired enantiomerically pure product.

Scientific Principle: The Synthetic Strategy

The synthesis of Rivastigmine hinges on the construction of two key functionalities around a central phenyl ring: a chiral (S)-1-(dimethylamino)ethyl side chain at the meta position and an N-ethyl-N-methylcarbamate ester group. The overall strategy can be dissected into two primary phases:

  • Phase 1: Synthesis of the Chiral Precursor (S)-3-[1-(Dimethylamino)ethyl]phenol. This is the most critical phase as it establishes the required stereocenter. Various methods exist, including:

    • Asymmetric Reductive Amination: Directly forming the chiral amine from a ketone precursor using a chiral catalyst or auxiliary.[3]

    • Racemic Synthesis followed by Chiral Resolution: Synthesizing a racemic mixture of the aminophenol and then separating the enantiomers using a chiral resolving agent, such as tartaric acid or camphorsulfonic acid derivatives.[1][5]

  • Phase 2: Carbamoylation. The phenolic hydroxyl group of the chiral precursor is reacted with a carbamoylating agent, N-ethyl-N-methylcarbamoyl chloride, to form the final carbamate ester, yielding Rivastigmine.[2][6]

This application note will focus on a widely cited pathway involving the synthesis of the racemic aminophenol intermediate from 3'-hydroxyacetophenone, followed by chiral resolution and final carbamoylation.

Overall Synthetic Workflow

The multi-step synthesis is designed to build the molecule logically, installing the amine functionality first, followed by the crucial carbamate ester group. The stereochemistry is addressed after the formation of the racemic amine.

G A 3'-Hydroxyacetophenone B 3'-Hydroxyacetophenone Oxime A->B Hydroxylamine (Oximation) C 3-(1-Aminoethyl)phenol B->C Catalytic Reduction D Racemic 3-(1-Dimethylaminoethyl)phenol C->D N-Methylation (e.g., Eschweiler-Clarke) E Diastereomeric Salt Complex D->E Chiral Resolving Agent (e.g., D-DTTA) F (S)-3-(1-Dimethylaminoethyl)phenol E->F Base Treatment (Liberation of free amine) H (S)-Rivastigmine F->H:w Carbamoylation G N-Ethyl-N-methylcarbamoyl Chloride G:e->H:e

Figure 1: General Synthetic Workflow for (S)-Rivastigmine.

Materials and Reagents

This table summarizes the key reagents required for the synthesis. Purity and correct characterization of these materials are paramount for reaction success.

ReagentCAS NumberMolecular FormulaKey RoleSupplier Example
3'-Hydroxyacetophenone121-71-1C₈H₈O₂Starting MaterialSigma-Aldrich, TCI
Hydroxylamine HCl5470-11-1H₄ClNOOximation ReagentAcros Organics
Palladium on Carbon (Pd/C)7440-05-3PdReduction CatalystJohnson Matthey
Formaldehyde (37% aq.)50-00-0CH₂OMethylating AgentFisher Scientific
Formic Acid64-18-6CH₂O₂Methylating AgentBASF
D-(+)-Di-p-toluoyl-tartaric acid (D-DTTA)32634-66-5C₂₀H₁₈O₈Chiral Resolving AgentAlfa Aesar
N-Ethyl-N-methylcarbamoyl chloride42252-34-6C₄H₈ClNOCarbamoylating Agent[7][8]
Sodium Bicarbonate144-55-8NaHCO₃BaseJ.T. Baker
Toluene108-88-3C₇H₈SolventEMD Millipore
Dichloromethane75-09-2CH₂Cl₂SolventHoneywell

Detailed Protocols

Disclaimer: These protocols are intended for informational purposes for qualified researchers in a controlled laboratory setting. All procedures must be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Protocol 5.1: Synthesis of Racemic 3-(1-Dimethylaminoethyl)phenol (Precursor)

This part of the synthesis converts the starting ketone into the key racemic aminophenol intermediate.

Step 5.1.1: Oximation of 3'-Hydroxyacetophenone The first step is the conversion of the ketone to an oxime, which is more readily reduced to the primary amine.

  • To a solution of 3'-hydroxyacetophenone in an appropriate solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Heat the mixture under reflux for a specified duration, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and precipitate the product, 3'-hydroxyacetophenone oxime, by adding water.

  • Filter, wash, and dry the solid product.

Step 5.1.2: Reduction of the Oxime to 3-(1-Aminoethyl)phenol The oxime is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method.

  • Suspend the 3'-hydroxyacetophenone oxime in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[1]

  • Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature or with gentle heating.

  • Monitor the reaction until hydrogen uptake ceases.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield 3-(1-aminoethyl)phenol.

Step 5.1.3: N-Methylation to 3-(1-Dimethylaminoethyl)phenol The primary amine is converted to the desired tertiary amine via reductive amination, commonly using the Eschweiler-Clarke reaction.[9]

  • To the crude 3-(1-aminoethyl)phenol, add an excess of formaldehyde (aqueous solution) and formic acid.

  • Heat the mixture under reflux. The formic acid acts as both a reducing agent and a source of the second methyl group.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and basify with a strong base (e.g., NaOH solution) to pH > 10.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield racemic 3-(1-dimethylaminoethyl)phenol.[10]

Protocol 5.2: Chiral Resolution of the Aminophenol

This critical step separates the desired (S)-enantiomer from the racemic mixture.

  • Dissolve the racemic 3-(1-dimethylaminoethyl)phenol in a suitable solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as D-(+)-O,O'-di-p-toluoyltartaric acid monohydrate (D-DTTA), in the same solvent.[5]

  • Slowly add the resolving agent solution to the racemic amine solution with stirring. A diastereomeric salt should precipitate.

  • Allow the mixture to crystallize, potentially with gentle heating and slow cooling to improve crystal quality and diastereomeric purity.

  • Filter the precipitated salt. This salt should be enriched in the (S)-amine-D-DTTA diastereomer.

  • To liberate the free amine, suspend the diastereomeric salt in water and add a base (e.g., sodium carbonate or NaOH solution) until the pH is strongly alkaline.[11]

  • Extract the free (S)-3-(1-dimethylaminoethyl)phenol into an organic solvent.[11]

  • Dry and concentrate the organic layer. The enantiomeric excess (e.e.) should be confirmed using chiral HPLC.[12]

Protocol 5.3: Synthesis of N-Ethyl-N-methylcarbamoyl Chloride (Reagent)

This carbamoylating agent is key to the final step but is often prepared separately due to its reactivity. A common modern method uses triphosgene as a safer alternative to phosgene gas.[13]

  • Dissolve N-ethylmethylamine in a halogenated organic solvent like dichloromethane.[13]

  • Add an inorganic base, such as sodium bicarbonate.[13]

  • Cool the mixture in an ice bath and slowly add a solution of triphosgene in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The resulting solution of N-ethyl-N-methylcarbamoyl chloride can often be used directly in the next step after filtration of salts.[7][8]

Protocol 5.4: Final Carbamoylation to (S)-Rivastigmine

This final step couples the chiral aminophenol with the carbamoyl chloride.

Sources

Application Notes and Protocols for the GC Analysis of 3-(1-(Dimethylamino)ethyl)phenol via Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Analytical Challenges of 3-(1-(Dimethylamino)ethyl)phenol

3-(1-(Dimethylamino)ethyl)phenol (3-DMEP), a key intermediate and potential impurity in the synthesis of pharmaceuticals such as Rivastigmine, presents a unique set of challenges for gas chromatography (GC) analysis. Its structure, incorporating both a polar phenolic hydroxyl group and a basic tertiary amine, contributes to its low volatility and potential for undesirable interactions within the GC system. The hydroxyl group can engage in hydrogen bonding, leading to peak tailing and poor chromatographic resolution, while the tertiary amine can interact with active sites on the column, further degrading peak shape and reproducibility.

Direct injection of 3-DMEP often results in broad, asymmetric peaks, making accurate quantification difficult. To circumvent these issues, chemical derivatization is an essential strategy. This process modifies the functional groups of the analyte to increase its volatility and thermal stability, thereby rendering it more amenable to GC analysis.[1][2] This application note provides a comprehensive guide to two robust derivatization methods for 3-DMEP: silylation and acylation, complete with detailed protocols, mechanistic insights, and data interpretation guidance for researchers, scientists, and drug development professionals.

The Principle of Derivatization for GC Analysis

Derivatization chemically alters a compound to enhance its analytical properties without changing its fundamental structure.[2] For GC analysis, the primary goals of derivatization are:

  • Increased Volatility: By replacing polar, hydrogen-bonding groups with nonpolar moieties, the boiling point of the analyte is lowered, allowing it to be readily vaporized in the GC inlet.

  • Improved Thermal Stability: Derivatization can protect thermally labile functional groups from degradation at the high temperatures of the GC inlet and column.

  • Enhanced Chromatographic Performance: Masking polar functional groups reduces interactions with the stationary phase and active sites in the GC system, resulting in sharper, more symmetrical peaks.[1]

  • Improved Sensitivity and Structural Information: Certain derivatizing agents can introduce specific elements (e.g., fluorine) that enhance detector response (e.g., for an electron capture detector) or lead to characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation.[1]

For 3-(1-(Dimethylamino)ethyl)phenol, the primary target for derivatization is the phenolic hydroxyl group, as it is the main contributor to the compound's low volatility and poor chromatographic behavior.

Method 1: Silylation of 3-(1-(Dimethylamino)ethyl)phenol

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group.[3] This method is highly effective for phenols, alcohols, carboxylic acids, and amines.[1] The resulting trimethylsilyl ethers are significantly more volatile and less polar than the parent compounds.

Chemoselectivity: A key advantage of silylation for 3-DMEP is its chemoselectivity. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), primarily react with active hydrogens, such as the one on the phenolic hydroxyl group. The tertiary amine in 3-DMEP lacks an active hydrogen and is therefore generally unreactive under standard silylation conditions. This selectivity simplifies the reaction, leading to a single, well-defined derivative.

Reaction Mechanism: The silylation of the phenolic hydroxyl group of 3-DMEP with BSTFA proceeds via a nucleophilic attack of the phenoxide ion on the silicon atom of the silylating agent. The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS), which facilitates the reaction by providing a more reactive silylating intermediate.

G cluster_reactants Reactants cluster_products Products 3_DMEP 3-(1-(Dimethylamino)ethyl)phenol TMS_DMEP TMS-derivatized 3-DMEP 3_DMEP->TMS_DMEP Silylation BSTFA BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) BSTFA->TMS_DMEP Byproduct N-trimethylsilyl-trifluoroacetamide + Trifluoroacetamide

Figure 1: Silylation of 3-DMEP with BSTFA.

Protocol: Silylation of 3-(1-(Dimethylamino)ethyl)phenol with BSTFA

Materials:

  • 3-(1-(Dimethylamino)ethyl)phenol (3-DMEP) standard or sample extract, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the 3-DMEP standard or the dried sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure anhydrous conditions as silylating reagents are moisture-sensitive.[4]

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial. The reagent is added in excess to ensure complete derivatization.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the reaction mixture into the GC-MS system.

Expected Results and Data Interpretation

The trimethylsilyl ether of 3-DMEP will be significantly more volatile than the underivatized compound, resulting in a shorter retention time and a much sharper, more symmetrical peak.

Mass Spectrometry Fragmentation: The electron ionization (EI) mass spectrum of the TMS-derivatized 3-DMEP is expected to show characteristic fragments. The molecular ion (M+) should be visible. Key fragments include:

  • [M-15]+: Loss of a methyl group from the TMS moiety.

  • m/z 73: The trimethylsilyl cation, [(CH₃)₃Si]⁺, is often the base peak in the spectra of TMS derivatives.[5]

  • Fragments arising from the cleavage of the dimethylaminoethyl side chain.

Method 2: Acylation of 3-(1-(Dimethylamino)ethyl)phenol

Acylation is another effective derivatization technique where an acyl group (R-C=O) is introduced, typically by reacting the analyte with an acid anhydride or an acyl chloride. For phenols, this converts the hydroxyl group into an ester. Acyl derivatives are also more volatile and thermally stable than the parent compounds.

Chemoselectivity Considerations: While acylation is highly effective for phenols, the tertiary amine in 3-DMEP could potentially react with acylating agents, particularly under forcing conditions. The reaction of a tertiary amine with an acylating agent like acetic anhydride can lead to the formation of a quaternary ammonium salt or, in some cases, dealkylation.[6][7] However, the acylation of phenols is generally rapid and can be performed under milder conditions than those typically required for the reaction with tertiary amines. By carefully controlling the reaction conditions (e.g., temperature and reaction time), selective acylation of the phenolic hydroxyl group can be achieved.

Reaction Mechanism: The acylation of the phenolic hydroxyl group of 3-DMEP with an acylating agent such as trifluoroacetic anhydride (TFAA) proceeds through a nucleophilic acyl substitution. A base, such as pyridine, is often used as a catalyst and to neutralize the acid byproduct.

G cluster_reactants Reactants cluster_products Products 3_DMEP 3-(1-(Dimethylamino)ethyl)phenol TFA_DMEP TFA-derivatized 3-DMEP 3_DMEP->TFA_DMEP Acylation TFAA TFAA (Trifluoroacetic Anhydride) TFAA->TFA_DMEP Byproduct Trifluoroacetic Acid

Figure 2: Acylation of 3-DMEP with TFAA.

Protocol: Acylation of 3-(1-(Dimethylamino)ethyl)phenol with Trifluoroacetic Anhydride (TFAA)

Materials:

  • 3-(1-(Dimethylamino)ethyl)phenol (3-DMEP) standard or sample extract, dried

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or acetonitrile (GC grade)

  • Anhydrous pyridine (optional, as catalyst and acid scavenger)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the 3-DMEP standard or the dried sample extract into a reaction vial. Ensure the sample is completely dry.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate or acetonitrile to dissolve the sample.

  • Derivatization: Add 100 µL of TFAA to the vial. If desired, 20 µL of anhydrous pyridine can be added to catalyze the reaction.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 20 minutes.

  • Evaporation: After cooling to room temperature, remove the excess reagent and solvent by evaporating to dryness under a gentle stream of nitrogen. This step is important to prevent column degradation by the corrosive anhydride.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate or another suitable solvent for GC analysis.

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

Expected Results and Data Interpretation

The trifluoroacetylated derivative of 3-DMEP will exhibit a significantly shorter retention time and improved peak shape compared to the underivatized compound.

Mass Spectrometry Fragmentation: The EI mass spectrum of the TFA-derivatized 3-DMEP will show characteristic fragmentation patterns. The molecular ion (M+) may be observed. Key fragments are expected to include:

  • Loss of the trifluoroacetyl group.

  • Fragments resulting from the cleavage of the dimethylaminoethyl side chain.

  • The presence of fluorine atoms in the derivative can provide a highly specific fragmentation pattern.

Method Validation and Troubleshooting

Validation:

To ensure the reliability of the derivatization and analysis, the method should be validated for:

  • Linearity and Range: Prepare a series of calibration standards of 3-DMEP and derivatize them according to the chosen protocol. Plot the peak area of the derivative against the concentration to establish the linear range of the assay.

  • Precision and Accuracy: Analyze replicate samples at different concentrations to determine the intra- and inter-day precision (as relative standard deviation, %RSD) and accuracy (as percent recovery).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Analyze blank samples and known related compounds to ensure that there are no interfering peaks at the retention time of the derivatized 3-DMEP.

Troubleshooting:

Problem Potential Cause Solution
No or low derivative peak Incomplete reactionEnsure anhydrous conditions. Increase reaction time or temperature. Check the quality of the derivatizing reagent.
Sample degradationAvoid excessive heating.
Multiple derivative peaks Incomplete derivatization or side reactionsOptimize reaction conditions (time, temperature, reagent concentration). For acylation, consider milder conditions to avoid reaction with the tertiary amine.
Broad or tailing peaks Active sites in the GC systemDeactivate the GC inlet liner. Use a properly deactivated column.
Co-elution with interfering substancesOptimize the GC temperature program.
Ghost peaks in subsequent runs Carryover of derivatizing reagent or derivativeClean the syringe between injections. Evaporate excess acylation reagent before reconstitution.

Summary of Derivatization Methods

Parameter Silylation (BSTFA) Acylation (TFAA)
Target Functional Group Phenolic HydroxylPhenolic Hydroxyl
Chemoselectivity High (selective for active hydrogens)Moderate (potential for reaction with tertiary amine under harsh conditions)
Reagent Handling Moisture-sensitiveCorrosive and moisture-sensitive
Post-Reaction Workup Direct injectionEvaporation of excess reagent required
Derivative Stability Generally good, but can be moisture-sensitiveGenerally stable
GC-MS Fragmentation Characteristic [M-15]+ and m/z 73 ionsCharacteristic loss of acyl group

Conclusion

The successful GC analysis of 3-(1-(Dimethylamino)ethyl)phenol is contingent upon effective derivatization to improve its volatility and chromatographic behavior. Both silylation and acylation are powerful techniques to achieve this. Silylation with BSTFA offers excellent chemoselectivity for the phenolic hydroxyl group and a straightforward workflow. Acylation with TFAA is also a robust method, though careful control of reaction conditions is advised to ensure selectivity. The choice between these methods may depend on laboratory preference, available reagents, and the specific requirements of the analytical task. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can develop reliable and accurate GC-MS methods for the quantification of 3-DMEP in various matrices, supporting pharmaceutical development and quality control.

References

  • Lau, C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Coulter, C., Taruc, M., & Moore, C. (2011). Determination of Tapentadol and its Metabolite N-Desmethyltapentadol in Urine and Oral Fluid using Liquid Chromatography with Tandem Mass Spectral Detection. Journal of analytical toxicology. Retrieved from [Link]

  • Reddit. (2022). Derivatization of tertiary amine for GC/MS? Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2007). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 72(12), 4604–4615. Retrieved from [Link]

  • Mariella, R. P., & Brown, K. H. (1973). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Canadian Journal of Chemistry, 51(19), 3326–3332. Retrieved from [Link]

  • Rao, B. P., Kumar, K. R., & Reddy, K. V. (2012). Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient. Journal of pharmaceutical and biomedical analysis, 60, 101–110. Retrieved from [Link]

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. Retrieved from [Link]

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. Retrieved from [Link]

  • Shirini, F., & Langarudi, M. S. N. (2014). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. ResearchGate. Retrieved from [Link]

  • Rao, M. S., et al. (2010). Identification and characterization of new impurities in rivastigmine. Pharmazie, 65(5), 336-338. Retrieved from [Link]

  • J Michelle Leslie. (2021). Acylation of an amine using acetic anhydride. Retrieved from [Link]

  • DeBord, J., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of forensic sciences, 68(4), 1335–1344. Retrieved from [Link]

  • Psillakis, E., et al. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1303, 56-63. Retrieved from [Link]

  • SWGDRUG.org. (2016). Tapentadol. Retrieved from [Link]

  • Coulter, C., Taruc, M., & Moore, C. (2011). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. Journal of analytical toxicology, 35(6), 338–344. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • da Costa, E., et al. (2020). Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers and/or esters. ResearchGate. Retrieved from [Link]

  • Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • Kumar, A., et al. (2022). Analytical Method Development and Validation of Rivastigmine in its Pure and Pharmaceutical Dosage form Using UPLC. Research Journal of Pharmacy and Technology, 15(10), 4443-4448. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

  • Rao, M. S., et al. (2010). Identification and characterization of new impurities in rivastigmine. Pharmazie, 65(5), 336–338. Retrieved from [Link]

  • Scott, K. S., & Ryan, J. F. (2018). The Increasing Use and Abuse of Tapentadol and Its Incorporation Into a Validated Quantitative Method. Journal of analytical toxicology, 42(6), 385–392. Retrieved from [Link]

  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc. Retrieved from [Link]

  • Kovács, Á., et al. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Journal of Chromatography A, 1194(1), 139-142. Retrieved from [Link]

  • Mariella, R. P., & Brown, K. H. (1973). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Canadian Journal of Chemistry, 51(19), 3326-3332. Retrieved from [Link]

  • Chemical School. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

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  • Sholapur, H. P. (n.d.). BIOANALYSIS OF RIVASTIGMINE. DSpace. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. 3-(1-(Dimethylamino)ethyl)phenol is a critical intermediate in the synthesis of various pharmaceuticals, most notably Rivastigmine, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1][2]

Optimizing the yield and purity of this compound is crucial for the efficiency of the overall drug synthesis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during its preparation via reductive amination of 3-hydroxyacetophenone.

I. Synthesis Overview & Core Mechanism

The most prevalent and scalable method for synthesizing 3-(1-(Dimethylamino)ethyl)phenol is the direct reductive amination of 3-hydroxyacetophenone with dimethylamine.[3] This one-pot reaction involves two key transformations: the formation of an intermediate iminium ion, followed by its immediate reduction to the target tertiary amine.[4][5] The final step involves the conversion of the amine freebase to its hydrochloride salt to improve stability and handling.

The reaction is typically performed under weakly acidic conditions to facilitate the formation of the iminium ion, which is more susceptible to reduction by a hydride agent than the initial ketone.[4][5]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Part 1: Reductive Amination cluster_1 Part 2: Work-up & Purification cluster_2 Part 3: Salt Formation A 3-Hydroxyacetophenone + Dimethylamine (aq.) B Reaction Vessel (Solvent, Acid Catalyst) A->B Charge Reactants C Add Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) B->C Initiate Reduction D Reaction Monitoring (TLC / LC-MS) C->D Incubate & Monitor E Quench Reaction D->E Reaction Complete F pH Adjustment (Basic) & Aqueous Wash E->F G Organic Extraction (e.g., EtOAc, DCM) F->G H Dry & Concentrate Solvent G->H I Purified Freebase Oil H->I J Dissolve Freebase (e.g., IPA, EtOAc) I->J K Add Anhydrous HCl J->K L Crystallization / Precipitation K->L M Filter & Dry L->M N Final Product: 3-(1-(Dimethylamino)ethyl)phenol HCl M->N

Caption: General Experimental Workflow.

II. Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis.

Category 1: Reaction & Yield Optimization

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield can stem from several sources. A systematic approach is best for diagnosis:

  • Incomplete Reaction: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a significant amount of 3-hydroxyacetophenone starting material remains, consider the following:

    • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is not poisoned and is adequately dispersed. Use a fresh batch if necessary.[1]

    • Reducing Agent Potency: Hydride reagents like sodium borohydride or sodium triacetoxyborohydride can decompose upon improper storage. Use a freshly opened container or test the reagent's activity on a simple ketone.

    • Reaction Time/Temperature: The reaction may require longer incubation or gentle heating. A Chinese patent suggests that with a Pd/C catalyst, the reaction can be run at 50°C for 5 hours.[1]

  • Side Reactions: The primary side product is often the corresponding alcohol, 1-(3-hydroxyphenyl)ethanol, formed by the direct reduction of the ketone before imine formation. To mitigate this:

    • Choice of Reductant: Use a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the protonated iminium ion over the ketone.[6][7]

    • pH Control: The reaction should be run under weakly acidic conditions (pH ~5-6) to favor iminium ion formation. Adding a catalytic amount of acetic acid is common practice.[6]

  • Losses During Work-up: The product is an amine and has some water solubility, especially at lower pH. Ensure that during the aqueous work-up, the pH of the aqueous layer is sufficiently basic (pH 9-11) before extraction to ensure the amine is in its freebase form, maximizing its partitioning into the organic solvent.[8]

Q2: How do I choose the best reducing agent for this synthesis?

The choice of reducing agent is critical and depends on your scale, available equipment, and safety protocols. The two main approaches are catalytic hydrogenation and hydride reduction.[3]

Reducing Agent Typical Conditions Pros Cons
H₂ / Palladium on Carbon (Pd/C) Methanol or Ethanol solvent, 1-10 atm H₂ pressure, Room Temp to 50°C.[1]High atom economy; catalyst can be filtered off; often high yielding.[1]Requires specialized hydrogenation equipment; catalyst can be pyrophoric; potential for de-halogenation if other functional groups are present.
Sodium Borohydride (NaBH₄) Methanol or Ethanol solvent. Often added after a pre-stirring period for imine formation.[7]Inexpensive and readily available; easy to handle on a small scale.Can reduce the starting ketone, leading to alcohol byproduct; reactivity is pH-sensitive.[4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) solvent, often with catalytic acetic acid.[6]Mild and highly selective for imines/iminium ions over ketones; tolerates a wide range of functional groups.[6]More expensive than NaBH₄; generates acetate waste.
Leuckart-Wallach Reaction Uses formic acid or ammonium formate as both the reducing agent and amine source (or in conjunction with an amine).[9][10]Inexpensive reagents; one-pot procedure.Often requires high temperatures; can produce formamide byproducts that require a separate hydrolysis step.[9]

Q3: I see an unexpected impurity in my analysis. What could it be?

Besides the unreacted starting material and the 1-(3-hydroxyphenyl)ethanol byproduct, other impurities can arise:

  • Des-hydroxy impurity: If using aggressive hydrogenation conditions (high pressure/temperature with Pd/C), the phenolic hydroxyl group can be hydrogenolyzed, leading to 1-(dimethylamino)ethyl)benzene.

  • N-Oxide Formation: The tertiary amine product can be oxidized to its N-oxide, especially if exposed to air and oxidizing agents over time.

  • Impurity from an Alternate Route: If using the Leuckart-Wallach reaction, an intermediate N-formyl compound can be a significant impurity if the final hydrolysis step is incomplete.[9]

A troubleshooting decision tree for low yield or purity issues is presented below.

G A Low Yield or Purity Issue B Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B C High % of Starting Ketone? B->C D Significant Alcohol Byproduct? B->D E Other Major Impurity? B->E F YES C->F G NO C->G H YES D->H I NO D->I J YES E->J K Check Reducing Agent Potency Increase Reaction Time/Temp Verify Catalyst Activity F->K N Problem likely in Work-up / Isolation G->N:w L Use a more selective reductant (NaBH(OAc)3) Ensure weakly acidic pH (5-6) Allow imine to form before adding NaBH4 H->L I->N:w M Identify impurity structure (MS, NMR) Consider side reactions: - Hydrogenolysis of -OH - N-Oxidation - Incomplete hydrolysis (if Leuckart) J->M

Caption: Troubleshooting Flowchart.

Category 2: Work-up, Purification, and Salt Formation

Q4: The purified freebase product is an oil. How can I be sure it's pure before proceeding to salt formation?

3-(1-(Dimethylamino)ethyl)phenol is often isolated as an oil. Purity can be assessed by:

  • ¹H NMR: Check for the absence of signals corresponding to the starting ketone (especially the acetyl methyl singlet) and the alcohol byproduct. The integration of the aromatic and aliphatic protons should be correct.

  • LC-MS: This will give a clear percentage purity and confirm the mass of the desired product.

  • Acid-Base Titration: Titrating a known weight of the freebase oil with a standardized acid solution can determine its purity based on its equivalent weight.

Q5: My final hydrochloride salt is oily, sticky, or won't crystallize. What can I do?

This is a very common problem with amine hydrochloride salts.[11][12] Here are several techniques to induce crystallization:

  • Ensure Anhydrous Conditions: The presence of water is a primary cause of oiling.

    • Thoroughly dry the organic solution of the freebase (e.g., over anhydrous Na₂SO₄ or MgSO₄) before adding HCl.[8]

    • Use an anhydrous source of HCl, such as a solution of HCl in isopropanol, diethyl ether, or dioxane. Avoid using aqueous HCl.[11]

  • Solvent System: The choice of solvent is critical.

    • Dissolve the freebase oil in a minimal amount of a solvent in which the salt has some solubility (like isopropanol or ethanol).[13]

    • Slowly add an "anti-solvent" in which the salt is insoluble (like diethyl ether or ethyl acetate) until turbidity persists. Then, allow it to stand, preferably at a reduced temperature (e.g., 4°C), to crystallize.[8][13]

  • Purify the Freebase: An oily salt is often an impure salt. If the freebase oil contains impurities, they can inhibit crystallization. Consider purifying the freebase oil by column chromatography on silica gel (using a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent the amine from streaking) before attempting salt formation again.

  • Scratching & Seeding: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have a small amount of solid product from a previous batch, add a "seed" crystal to induce crystallization.

III. Detailed Experimental Protocol

This protocol is a representative example for a laboratory-scale synthesis using a selective hydride reagent.

Synthesis of 3-(1-(Dimethylamino)ethyl)phenol via Reductive Amination with NaBH(OAc)₃

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-hydroxyacetophenone (5.00 g, 36.7 mmol).

  • Solvent and Reagents: Add 1,2-dichloroethane (DCE, 100 mL). To this solution, add a 40% aqueous solution of dimethylamine (5.20 mL, 44.1 mmol, 1.2 eq) followed by glacial acetic acid (2.10 mL, 36.7 mmol, 1.0 eq).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: In portions over 15 minutes, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 9.34 g, 44.1 mmol, 1.2 eq). Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up (Quench): Once the reaction is complete, slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL) to quench the excess reagent and acid. Stir until gas evolution ceases.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with dichloromethane (DCM, 2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(1-(Dimethylamino)ethyl)phenol freebase, typically as a pale yellow oil.

Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude freebase oil in isopropanol (IPA, 20 mL).

  • Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether until the solution becomes acidic (check with pH paper) and a precipitate forms. Continue adding the HCl solution until no further precipitation is observed.

  • Crystallization: Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5°C for at least 1 hour to maximize precipitation.[8]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether.

  • Drying: Dry the white crystalline solid under vacuum at 40-50°C to a constant weight. The expected yield is typically 70-85%.

IV. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Google Patents. (2013). CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.

  • Google Patents. (2004). WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate.

  • Der Pharma Chemica. (2015). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Google Patents. (2015). CN104987294A - Method for preparing 3-[1-(dimethylamino)ethyl]phenol.

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • PubChem. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • SciSpace. (2002). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]

  • Journal of the American Chemical Society. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

  • ResearchGate. (2014). Product ratios and yields obtained after reductive amination. [Link]

  • CNKI. (2006). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. [Link]

  • University of Glasgow Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

Sources

Technical Support Center: Synthesis of 3-(1-(Dimethylamino)ethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(1-(Dimethylamino)ethyl)phenol, a critical intermediate in the development of pharmaceuticals such as Rivastigmine. This document is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, detailing their probable causes and providing validated solutions.

Problem 1: Low or Inconsistent Yield of 3-(1-(Dimethylamino)ethyl)phenol

Low product yield is the most frequently reported issue. The root cause often lies in one of two key areas: inefficient formation of the imine intermediate or competing side reactions that consume the starting material.

Q: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?

A: Low yields can be traced back to several factors depending on the synthetic route employed. Let's break down the possibilities.

  • Cause 1A: Competing Reduction of the Starting Ketone In reductive amination pathways starting from 3-hydroxyacetophenone, the most common side reaction is the reduction of the ketone carbonyl group to a secondary alcohol, forming 1-(3-hydroxyphenyl)ethanol. This occurs when the reducing agent is not sufficiently selective for the iminium ion over the ketone.

    • Expert Insight: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is highly reactive and will readily reduce both the ketone and the imine intermediate, leading to a mixture of the desired amine and the undesired alcohol byproduct.[1] A more strategic approach involves using a sterically hindered or electronically deactivated hydride reagent that shows greater selectivity for the protonated imine (iminium ion).

    • Solution:

      • Employ a Selective Reducing Agent: Switch to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards ketones at neutral or slightly acidic pH but are highly effective at reducing the iminium ion intermediate as it forms.[2]

      • Control pH: Maintain the reaction pH between 6 and 7. This range is optimal for imine formation without causing significant decomposition of the reducing agent.

ReagentSelectivityOptimal pHKey Considerations
Sodium Borohydride (NaBH₄) Low7-10Prone to reducing the starting ketone.[1]
Sodium Cyanoborohydride (NaBH₃CN) High6-7Highly selective for iminium ions. Note: Toxic HCN gas can be released at pH < 5.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High5-7Excellent, non-toxic alternative to NaBH₃CN.
  • Cause 1B: Inefficient Imine Formation (Reductive Amination) The entire reaction hinges on the efficient formation of the imine or enamine intermediate. This is a reversible equilibrium reaction, and if the equilibrium is not driven towards the product side, the overall yield will suffer.

    • Solution:

      • Water Removal: The formation of an imine from a ketone and an amine releases one equivalent of water. Removing this water as it forms will shift the equilibrium towards the imine product, in accordance with Le Châtelier's principle. This can be achieved by using a Dean-Stark apparatus or by adding desiccants like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[3]

      • Use of Lewis Acid Catalysts: In some cases, a catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can facilitate the initial condensation step, although this adds to the cost and complexity of the process.[4]

  • Cause 1C: Incomplete N-Formylation or Hydrolysis (Leuckart-Wallach Route) The Leuckart-Wallach reaction proceeds via an N-formylated intermediate, which must be hydrolyzed in a separate step to yield the free amine.[5] Incomplete reaction at either stage will result in product loss.

    • Solution:

      • Ensure Complete Reaction: Monitor the initial reaction by TLC or HPLC to ensure all the starting ketone is consumed. High temperatures (120-150°C) are often required.[6]

      • Verify Hydrolysis: After the initial reductive step, ensure the hydrolysis of the formamide intermediate is complete by heating with a strong acid (e.g., HCl) or base (e.g., NaOH). The completion of this step can be monitored by the disappearance of the formamide signal in IR spectroscopy or by a change in the product's TLC retention factor.

troubleshooting_yield start Low Yield Detected q1 Which Route? start->q1 reductive_amination Reductive Amination q1->reductive_amination leuckart_wallach Leuckart-Wallach q1->leuckart_wallach cause_ra1 Ketone Reduction (Alcohol Byproduct) reductive_amination->cause_ra1 cause_ra2 Poor Imine Formation reductive_amination->cause_ra2 cause_lw1 Incomplete Reaction or Hydrolysis leuckart_wallach->cause_lw1 solution_ra1 Use Selective Reductant (e.g., NaBH3CN) cause_ra1->solution_ra1 solution_ra2 Remove Water (Dean-Stark / Sieves) cause_ra2->solution_ra2 solution_lw1 Increase Temp/Time Ensure Complete Hydrolysis cause_lw1->solution_lw1

Caption: Troubleshooting workflow for low yield.
Problem 2: Product is a Dark Brown Oil or Discolored Solid

The appearance of a pure product should be an off-white solid.[7] Significant discoloration indicates the presence of impurities, often from decomposition or oxidation.

Q: My final product is a dark, viscous oil instead of a solid. What causes this discoloration and how can I purify it?

A: Discoloration is a common issue, particularly when using reaction conditions involving high heat.

  • Cause 2A: Thermal Decomposition Phenolic compounds can be sensitive to high temperatures, especially under acidic conditions like those in the Leuckart-Wallach or Eschweiler-Clarke reactions. Prolonged heating can lead to the formation of polymeric, tar-like substances. A Chinese patent notes that the traditional formaldehyde/formic acid method results in a brown product due to higher reaction temperatures.[7]

    • Solution:

      • Optimize Reaction Temperature: Carefully control the reaction temperature and time. Use the minimum temperature necessary to drive the reaction to completion. For the Eschweiler-Clarke step, temperatures around 60-100°C are typically sufficient.[8]

      • Consider Milder Synthetic Routes: If discoloration is persistent, explore alternative routes that operate at lower temperatures, such as catalytic hydrogenation over Pd/C or Raney Nickel.[7]

  • Cause 2B: Air Oxidation Phenols are susceptible to oxidation, which can be accelerated by heat and the presence of trace metals. The resulting oxidized species are often highly colored.

    • Solution:

      • Use an Inert Atmosphere: Perform the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

      • Degas Solvents: Before use, degas reaction solvents by sparging with nitrogen or by using a freeze-pump-thaw cycle.

  • Purification of Discolored Product: If you have already isolated a discolored product, several purification techniques can be effective.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol) and add a small amount of activated carbon (charcoal). Heat the mixture gently, then filter it through a pad of Celite to remove the carbon and the adsorbed colored impurities.[7]

    • Crystallization: The product can often be purified by crystallization from a suitable solvent system, such as water or an ethanol/water mixture.[3]

    • pH-Based Extraction: As an amine and a phenol, the product is amphoteric. This property can be exploited for purification. Dissolve the crude material in an organic solvent and wash with a dilute acid to remove non-basic impurities. Then, basify the aqueous layer to pH 8-9 to precipitate the product, which can be collected or re-extracted.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic pathway for lab-scale synthesis?

A: For laboratory-scale synthesis, a two-step approach starting from 3-hydroxyacetophenone is often the most reliable and controllable.

  • Step 1: Leuckart Reaction to form 3-(1-(methylamino)ethyl)phenol: Reacting 3-hydroxyacetophenone with N-methylformamide and formic acid produces the secondary amine.[8]

  • Step 2: Eschweiler-Clarke Methylation: The resulting secondary amine is then methylated to the desired tertiary amine using formaldehyde and formic acid.[8][10]

This stepwise approach allows for the purification of the intermediate, which can lead to a cleaner final product compared to some one-pot methods.

synthetic_pathways cluster_0 Two-Step Route cluster_1 Direct Route start 3-Hydroxyacetophenone intermediate 3-(1-(Methylamino)ethyl)phenol start->intermediate Leuckart Reaction (N-Methylformamide) final_product2 3-(1-(Dimethylamino)ethyl)phenol start->final_product2 Reductive Amination (Dimethylamine, NaBH3CN) final_product 3-(1-(Dimethylamino)ethyl)phenol intermediate->final_product Eschweiler-Clarke (HCHO, HCOOH)

Caption: Common synthetic pathways to the target compound.

Q2: How does the Eschweiler-Clarke reaction prevent the formation of quaternary ammonium salts?

A: The Eschweiler-Clarke reaction is a classic example of a self-limiting reductive amination.[11] The reaction proceeds through the formation of an iminium ion intermediate. A primary or secondary amine reacts with formaldehyde to form this ion, which is then reduced by formic acid.[10] A tertiary amine, however, lacks the N-H proton necessary to eliminate water after the initial addition to formaldehyde. Therefore, it cannot form the key iminium ion intermediate required for the subsequent reduction step. This inherent mechanistic feature effectively stops the methylation at the tertiary amine stage, preventing over-alkylation to the quaternary ammonium salt.[12]

eschweiler_clarke amine R₂NH (Secondary Amine) hemiaminal R₂N-CH₂OH (Hemiaminal) amine->hemiaminal + HCHO formaldehyde HCHO (Formaldehyde) iminium [R₂N=CH₂]⁺ (Iminium Ion) hemiaminal->iminium - H₂O product R₂N-CH₃ (Tertiary Amine) iminium->product + HCOOH (Hydride Transfer) formic_acid HCOOH (Formic Acid) co2 CO₂

Caption: Mechanism of the Eschweiler-Clarke methylation.

Q3: Is it advantageous to protect the phenol group before the reaction?

A: Protecting the phenol, typically as a methyl ether (starting with 3-methoxyacetophenone), is a valid strategy that avoids potential side reactions at the phenolic hydroxyl group. However, it introduces two extra steps into the synthesis: protection at the beginning and deprotection at the end (e.g., using strong acids like HBr).[4] For most lab-scale preparations, the direct synthesis from 3-hydroxyacetophenone is more atom-economical and efficient. The unprotected phenol does not significantly interfere with the primary reductive amination pathways, provided the conditions are well-controlled. Protecting the phenol is more commonly considered in large-scale industrial processes where maximizing purity and minimizing complex downstream processing is paramount.

Section 3: Example Protocol: Two-Step Synthesis

This protocol is adapted from methodologies described in the patent literature.[8]

Step 1: Synthesis of 3-(1-(methylamino)ethyl)phenol (Leuckart Reaction)
  • To a round-bottom flask equipped with a reflux condenser, add 3-hydroxyacetophenone (13.6 g, 0.10 mol), 85% formic acid (10.8 g, 0.20 mol), and N-methylformamide (59 mL).

  • Heat the mixture to 150°C and maintain reflux for 24 hours.

  • Cool the reaction mixture to 70°C and remove the excess solvent under reduced pressure.

  • To the residue, add 20 mL of a 50% sodium hydroxide solution and reflux for 2 hours to hydrolyze the formamide intermediate.

  • Cool the mixture to room temperature and carefully adjust the pH to 8-9 with hydrochloric acid.

  • Cool the mixture to 0°C to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(1-(methylamino)ethyl)phenol.

Step 2: Synthesis of 3-(1-(Dimethylamino)ethyl)phenol (Eschweiler-Clarke Methylation)
  • In a round-bottom flask, combine 3-(1-(methylamino)ethyl)phenol (7.5 g, 0.05 mol), 37% aqueous formaldehyde (3.8 mL), and 98% formic acid (30 mL).

  • Heat the mixture to 100-120°C and maintain reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess formic acid and formaldehyde under reduced pressure.

  • Dissolve the residue in water and basify with a 20% sodium hydroxide solution to pH 10-11.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purify the product by crystallization or column chromatography as needed.

References

  • US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates.
  • CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.
  • WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate.
  • Der Pharma Chemica - Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica. [Link]

  • Patsnap - Preparation method of 3-(N,N-dimethylamino)phenol. Eureka | Patsnap. [Link]

  • CN104987294A - Method for preparing 3-[1-(dimethylamino)ethyl]phenol.
  • RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate.
  • Master Organic Chemistry - Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • PubMed Central (PMC) - Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health. [Link]

  • SciSpace - An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]

  • Journal of Organic & Inorganic Chemistry - Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. JOCPR. [Link]

  • Patsnap - Method for synthesis of rivastigmine. Eureka | Patsnap. [Link]

  • Organic Reactions - THE LEUCKART REACTION. organic-reactions.org. [Link]

  • AMyD - Reductive Amination // Acetylation Experiment 3. AMyD. [Link]

  • YouTube - Eschweiler-Clarke reaction. YouTube. [Link]

  • Organic Chemistry Portal - Eschweiler-Clarke reaction. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Stability of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a critical pharmaceutical intermediate, most notably in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of neurodegenerative diseases.[1] The presence of a phenolic hydroxyl group and a tertiary amine makes this molecule susceptible to various degradation pathways, which can impact the accuracy and reproducibility of experimental results. Understanding and mitigating these stability issues is paramount for successful research and development.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride in solution.

Q1: What are the primary factors influencing the stability of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride solutions?

A1: The stability of this compound in solution is primarily affected by several factors due to its chemical structure, which includes a phenolic group and a tertiary amine.[2] These factors include:

  • pH: The compound's stability is pH-dependent due to the presence of both an acidic phenolic hydroxyl group and a basic tertiary amine.[2]

  • Oxidizing agents: Both phenols and tertiary amines are susceptible to oxidation.[2]

  • Light: Phenolic compounds can undergo photodegradation when exposed to light.[2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[2]

  • Presence of metal ions: Certain metal ions can catalyze oxidative degradation.[2]

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on its functional groups, the potential degradation pathways include:

  • Oxidation: The phenolic ring is prone to oxidation, which can lead to the formation of colored quinone-type structures.[1] The tertiary amine can also be oxidized to form an N-oxide.[2]

  • Photodegradation: Exposure to UV or visible light can induce reactions involving the phenolic ring, resulting in colored degradation products.[2]

  • Demethylation: The dimethylamino group may undergo N-demethylation under certain stress conditions.[2]

Q3: What are the recommended storage conditions for solutions of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride?

A3: To maintain the integrity of the compound in solution, it is recommended to:

  • Store solutions in a cool, dry, and dark place.[1][3]

  • Use amber-colored vials or wrap containers in aluminum foil to protect from light.[2]

  • For long-term storage, consider storing solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C), after confirming solubility and stability at these temperatures.[4]

  • Whenever possible, prepare fresh solutions for immediate use to minimize degradation.

Troubleshooting Guide for Common Stability Issues

This section provides a structured approach to identifying and resolving common stability-related problems encountered during experiments.

Issue 1: Unexpected Color Change in Solution (e.g., to yellow or brown)
  • Potential Cause: This is a classic sign of oxidation of the phenolic ring, likely leading to the formation of quinone-type structures. This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents or metal ion contaminants.[1][2]

  • Troubleshooting Steps:

    • Protect from Light: Immediately prepare a fresh solution in an amber-colored volumetric flask or a flask wrapped in aluminum foil. Compare its appearance over time with a solution in a clear flask exposed to ambient light.

    • Solvent Purity Check: Ensure the solvent used is of high purity and free from peroxides or metal ion contaminants. Use freshly opened HPLC-grade solvents whenever possible.

    • Inert Atmosphere: If the application allows, de-gas the solvent and purge the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

    • Temperature Control: Prepare and store the solution at a lower temperature (e.g., on ice or in a refrigerator) and observe if the color change is slowed or prevented.

Issue 2: Inconsistent Results or Loss of Potency in Biological Assays
  • Potential Cause: This often points to the degradation of the active compound, leading to a lower effective concentration than intended. The degradation could be due to hydrolysis, oxidation, or photodegradation.

  • Troubleshooting Workflow:

    G A Inconsistent Assay Results B Prepare Fresh Solution & Re-run Assay A->B C Results Consistent? B->C F Run Stability-Indicating HPLC Analysis B->F D Yes: Original solution degraded. Implement preventative measures. C->D Yes E No: Investigate other experimental variables. C->E No G Degradation Peaks Observed? F->G H Yes: Identify degradation conditions (pH, light, temp) G->H Yes I No: Problem likely not compound stability. G->I No

    Caption: Troubleshooting workflow for inconsistent assay results.

  • Detailed Protocol: Stability-Indicating HPLC Analysis

    • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the intact compound from its degradation products.[3]

    • Recommended Starting HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and a slightly acidic phosphate buffer (e.g., pH 3.0) is a good starting point. The acidic pH helps in obtaining sharp peaks for the amine-containing compound.

      • Detection: UV detection at a wavelength where the compound has significant absorbance.

    • Procedure:

      • Analyze a freshly prepared, unstressed solution to determine the retention time and peak area of the intact compound.

      • Analyze the aged or suspect solution. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Issue 3: Appearance of Unidentified Peaks in HPLC Chromatograms
  • Potential Cause: New peaks in a chromatogram of an aged solution are likely degradation products. The conditions under which these peaks appear can help identify the degradation pathway.

  • Troubleshooting and Identification Strategy:

    • Forced Degradation Study: To understand the degradation profile, perform a forced degradation study. This involves intentionally subjecting the compound to harsh conditions to generate degradation products.[3] This is a key step in developing a stability-indicating method.[5]

    • Protocol for Forced Degradation:

      • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time.

      • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time.

      • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

      • Photodegradation: Expose a solution to UV light.

    • Analysis: Analyze the stressed samples by HPLC. The chromatograms will show which conditions lead to degradation and the retention times of the resulting degradation products. This information can help in identifying the unknown peaks in your experimental samples.

Quantitative Data Summary

The following table summarizes the expected stability of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride under various conditions, based on the behavior of structurally similar compounds and general chemical principles.

ConditionExpected StabilityPrimary Degradation PathwayPotential Degradants
Acidic (pH < 4) Generally stableMinimal hydrolysis-
Neutral (pH 6-8) ModerateOxidation, PhotodegradationQuinone-type compounds, N-oxides
Alkaline (pH > 9) Less stableAccelerated OxidationQuinone-type compounds
Oxidizing Agent (e.g., H₂O₂) UnstableOxidationQuinone-type compounds, N-oxides
Elevated Temp. (>40°C) UnstableThermal DegradationVarious decomposition products
UV/Visible Light UnstablePhotodegradationColored compounds

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Weighing: Accurately weigh the required amount of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride using an analytical balance.

  • Dissolution: Transfer the solid to a clean, amber-colored volumetric flask.

  • Solvent Addition: Add a portion of the desired solvent (e.g., methanol, ethanol, or a buffered aqueous solution) and sonicate or vortex until the solid is completely dissolved.

  • Dilution: Bring the solution to the final volume with the solvent and mix thoroughly.

  • Storage: Store the stock solution protected from light at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C may be an option, but freeze-thaw stability should be confirmed.

Protocol 2: Workflow for a Basic Stability Study

This workflow outlines a simple experiment to assess the stability of the compound in a specific buffer solution.

Caption: Workflow for a basic time-course stability study.

References

  • Analytical Method Development and Validation of Rivastigmine in its Pure and Pharmaceutical Dosage form Using UPLC. (n.d.). Retrieved from [Link]

  • Exploring 3-[1-(Dimethylamino)ethyl]phenol: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.
  • Isleroglu, H., & Turker, N. (2023). Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. DergiPark. Retrieved from [Link]

  • Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. (n.d.). SciELO. Retrieved from [Link]

  • Naarini Molbio Pharma. (n.d.). 3-[1-(Dimethylamino)Ethyl]Phenol Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. Retrieved from [Link]

  • Razzaq, S. N., Khan, I. U., & Mariam, I. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-10. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). PMC - NIH. Retrieved from [Link]

Sources

Challenges in the scale-up of 3-(1-(Dimethylamino)ethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(1-(Dimethylamino)ethyl)phenol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(1-(Dimethylamino)ethyl)phenol. This critical intermediate, essential for the manufacturing of Rivastigmine for Alzheimer's and Parkinson's diseases, presents unique challenges during lab-scale synthesis and industrial scale-up.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered by researchers and process chemists. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the robust and efficient production of this key intermediate.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Question 1: My reaction using the Leuckart-Wallach reaction (3-hydroxyacetophenone with formaldehyde/formic acid) results in a low yield (~60%) and a dark brown, viscous oil instead of a solid. What's going wrong?

Answer:

This is a very common issue with the classical Leuckart-Wallach approach for this specific substrate. The problems of low yield, intense coloration, and poor product form are interconnected and stem from the harsh reaction conditions required.

  • Causality: The traditional method requires high temperatures (often refluxing in formic acid), which promotes the formation of numerous polymeric and colored byproducts.[2] Formic acid, while acting as both the reducing agent and a solvent, makes the workup particularly challenging. The high viscosity and acidity of the medium hinder efficient extraction of the product, leading to significant losses and an impure final material that resists crystallization.[2] A patent document explicitly notes that this route yields a product with a purity often not exceeding 80%.[2]

  • Troubleshooting & Recommended Solutions:

    • Methodological Shift (Recommended): The most effective solution is to move away from the Leuckart-Wallach reaction. Catalytic hydrogenation offers a significantly cleaner, higher-yielding, and more controllable alternative. A patented process using Raney Nickel or Pd/C as a catalyst in a solvent like methanol can achieve near-quantitative yields with purity exceeding 99%.[2]

    • Leuckart Optimization (If a shift is not possible):

      • Temperature Control: Carefully control the reaction temperature to the minimum required for conversion to reduce byproduct formation.

      • Workup Modification: During workup, ensure the complete neutralization of formic acid. A thorough basification to pH 8.5-9 with a strong base (e.g., NaOH) is critical to convert the amine formate salt to the free base, which can then be efficiently extracted with a solvent like ethyl acetate.[3][4]

      • Decolorization: After extraction and before final concentration, treat the organic solution with activated carbon to remove a significant portion of the colored impurities.[2]

Question 2: I've switched to catalytic hydrogenation with Raney Nickel, but the reaction is sluggish or incomplete. How can I improve the conversion rate?

Answer:

Incomplete conversion during catalytic hydrogenation is typically related to catalyst activity, hydrogen availability, or the presence of inhibitors.

  • Causality:

    • Catalyst Deactivation: Raney Nickel is highly active but can be poisoned by impurities in the starting materials, solvent, or hydrogen gas (e.g., sulfur compounds). It can also lose activity if improperly stored or handled (exposure to air).

    • Poor Mass Transfer: On a larger scale, ensuring efficient mixing is crucial. The hydrogen gas must be effectively dispersed into the liquid phase to interact with the catalyst surface. Insufficient agitation can make hydrogen availability the rate-limiting step.

    • Suboptimal Conditions: Reaction parameters such as temperature and pressure play a key role. While the reaction can proceed at atmospheric pressure, moderate pressure (1-4 atm) can significantly increase the rate.[2]

  • Troubleshooting & Recommended Solutions:

    • Verify Catalyst Activity: Use a fresh, properly activated batch of Raney Nickel. If you suspect catalyst poisoning, consider purifying the 3-hydroxyacetophenone starting material via recrystallization or distillation.

    • Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., gas-entrainment impeller) to create a good vortex and maximize gas-liquid contact. Monitor the reaction to ensure the catalyst remains well-suspended.

    • Adjust Reaction Parameters:

      • Pressure: Increase the hydrogen pressure to within the recommended range of 1-10 atmospheres.[2]

      • Temperature: Gently warm the reaction. The process is effective from 20°C up to the reflux temperature of the solvent (e.g., methanol).[2]

    • Solvent Choice: Ensure you are using a high-purity, appropriate solvent like methanol or ethanol, which are proven to be effective for this transformation.[2]

Question 3: My final product purity is compromised by a persistent side-product with a mass corresponding to 3-(1-(methylamino)ethyl)phenol. How do I prevent its formation?

Answer:

The presence of the mono-methylated impurity, 3-(1-(methylamino)ethyl)phenol, indicates incomplete methylation during the reductive amination process.

  • Causality: This impurity arises from the reaction of 3-hydroxyacetophenone with only one equivalent of a methylating agent source (e.g., formaldehyde) before the second methylation can occur. This is typically due to an insufficient charge of the methylating agent or localized concentration gradients in a poorly mixed large-scale reactor.

  • Troubleshooting & Recommended Solutions:

    • Stoichiometric Control: Ensure that a sufficient excess of the formaldehyde source (e.g., paraformaldehyde or aqueous formaldehyde) is used relative to the 3-hydroxyacetophenone. The stoichiometry should be carefully calculated to account for the two methyl groups being added.

    • Controlled Addition: In a scaled-up batch process, consider adding the 3-hydroxyacetophenone slowly to the mixture of dimethylamine (or its precursor) and the catalyst. This ensures the ketone is always in the presence of an excess of the aminating agent, favoring the formation of the desired tertiary amine.

    • Purity Check: A patent has demonstrated that this impurity can be controlled to less than 0.04% through careful process optimization.[4] Regular in-process control (IPC) using HPLC or GC-MS is crucial to monitor the formation of this impurity and adjust parameters accordingly.

Question 4: The chiral resolution of my racemic 3-(1-(dimethylamino)ethyl)phenol gives a very low yield (below 30%). How can I improve the efficiency of separating the (S)-enantiomer?

Answer:

Low yields during chiral resolution are a well-documented challenge for this intermediate, often making this step a significant cost driver.[5] Success hinges on precise control over the crystallization of the diastereomeric salt.

  • Causality: The resolution's efficiency depends on the difference in solubility between the two diastereomeric salts formed (e.g., with D-(+)-10-camphorsulfonic acid or Di-p-toluoyl-D-tartaric acid).[5][6] Poor yield can result from:

    • Suboptimal Solvent System: The chosen solvent(s) may not provide a large enough solubility differential.

    • Incorrect Stoichiometry: Using an incorrect amount of resolving agent can lead to incomplete precipitation or co-precipitation of the undesired diastereomer.

    • Poor Crystallization Kinetics: Crashing the product out of solution by cooling too rapidly can trap impurities and the undesired diastereomer, reducing both yield and enantiomeric purity.

  • Troubleshooting & Recommended Solutions:

    • Solvent Screening: The choice of solvent is critical. Often, a mixture of solvents (e.g., ethanol and ethyl acetate) is required to achieve the ideal solubility profile.[7] Perform small-scale screening to identify the optimal solvent system and ratio.

    • Controlled Cooling Profile: Employ a slow, controlled cooling ramp during crystallization. Seeding the solution with a few crystals of the pure diastereomeric salt at the appropriate temperature can promote selective crystallization and improve yields.

    • Recrystallization: Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high enantiomeric purity, although this will lead to further yield loss. The mother liquor containing the undesired enantiomer can be collected, the amine freed, racemized, and recycled to improve overall process economy.

Frequently Asked Questions (FAQs)

Q: What are the primary synthesis routes for scale-up, and what are their pros and cons?

A: The two main industrial routes start from 3-hydroxyacetophenone. The choice between them has significant implications for yield, purity, cost, and safety.

FeatureRoute 1: Leuckart-Wallach Reaction Route 2: Catalytic Hydrogenation
Reagents 3-hydroxyacetophenone, Formic Acid, Formaldehyde3-hydroxyacetophenone, Dimethylamine (or Paraformaldehyde), H₂
Catalyst None (Reagent-based)Raney Nickel or Palladium on Carbon (Pd/C)
Typical Yield 60-80%[2]>95% (up to 100% reported)[2]
Typical Purity Moderate (~80%), often colored[2]High (>99%), typically off-white solid[2]
Conditions High Temperature (Reflux)[2]Low-to-Moderate Temperature (20-65°C) & Pressure (1-10 atm)[2]
Pros Inexpensive reagents, no specialized pressure equipment needed for atmospheric variants.High yield & purity, clean reaction profile, environmentally benign (water is the only byproduct).
Cons Low yield, significant byproduct formation, difficult workup, high-temperature requirement, product discoloration.[2]Requires specialized hydrogenation equipment, catalyst handling (pyrophoric risk with Raney Ni), initial catalyst cost.

Q: What are the critical process parameters (CPPs) to monitor during the catalytic hydrogenation route?

A: For a robust and scalable process, the following CPPs must be tightly controlled:

  • Hydrogen Pressure: Directly influences reaction rate. Must be maintained consistently.

  • Temperature: Affects reaction rate and selectivity. Runaway reactions must be prevented.

  • Agitation Rate: Crucial for gas-liquid mass transfer. Insufficient agitation will starve the catalyst of hydrogen.

  • Catalyst Loading: Affects reaction time and cost. Must be optimized for efficiency.

  • Substrate Concentration: Can impact reaction kinetics and thermal management.

Q: What safety precautions are essential for handling Raney Nickel at an industrial scale?

A: Raney Nickel is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.

  • Handling: Always handle as a slurry in water or a suitable solvent. Never allow the catalyst to dry.

  • Charging/Discharging: Use closed-system transfer methods to charge the reactor. The catalyst should be charged under an inert atmosphere (e.g., Nitrogen or Argon).

  • Filtration: Post-reaction, the catalyst must be filtered under a wet, inert blanket. The filter cake must not be allowed to dry.

  • Waste Disposal: Spent catalyst must be deactivated carefully according to established safety protocols before disposal.

Visualized Workflows and Protocols

Overall Synthesis Workflow via Catalytic Hydrogenation

The diagram below illustrates the recommended high-yield synthesis pathway.

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Work-Up & Isolation S_M 3-Hydroxyacetophenone + Paraformaldehyde + Methanol Reactor Hydrogenation Reactor (Raney Ni Catalyst, H₂ @ 1-4 atm, 20-50°C) S_M->Reactor Charge Reagents Crude_Mix Crude Reaction Mixture Reactor->Crude_Mix Reaction Completion Filtration Catalyst Filtration (Under N₂ Blanket) Crude_Mix->Filtration Transfer Filtrate Methanol Filtrate Filtration->Filtrate Concentration Solvent Removal (Vacuum Distillation) Filtrate->Concentration Residue Crude Product Residue Concentration->Residue Crystallization Crystallization / Solidification (Cooling) Residue->Crystallization Final_Product Pure 3-(1-(Dimethylamino)ethyl)phenol (Off-white solid, >99% Purity) Crystallization->Final_Product

Caption: High-yield synthesis via catalytic hydrogenation.

Protocol: High-Purity Synthesis via Catalytic Hydrogenation

This protocol is adapted from methodologies described in patent literature, optimized for high yield and purity.[2]

  • Reactor Preparation: To a suitable hydrogenation reactor, add methanol (10 volumes), Raney Nickel catalyst (1.7g per 9g of starting material), and paraformaldehyde (5g per 9g of starting material).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen gas, followed by hydrogen gas.

  • Reactant Charging: Add 3-hydroxyacetophenone (9g) to the reactor.

  • Reaction: Pressurize the reactor with hydrogen to 1-4 atmospheres. Stir the mixture vigorously at a controlled temperature (e.g., 20°C) for approximately 5 hours, or until hydrogen uptake ceases and in-process controls (TLC, HPLC) show complete consumption of the starting material.

  • Catalyst Removal: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of methanol.

  • Decolorization (Optional): Combine the filtrate and washes. Add activated carbon (1g) and stir for 30 minutes, then filter to remove the carbon.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue should solidify upon standing or cooling.

  • Drying: Dry the resulting off-white solid under vacuum to obtain the final product with high purity (>99%).

Troubleshooting Logic: Low Product Purity

Start Low Purity Detected (via HPLC/GC-MS) Q1 Identify Impurities Start->Q1 Impurity_SM Unreacted 3-Hydroxyacetophenone Q1->Impurity_SM Starting Material Present Impurity_Mono Mono-methylated Side-Product Q1->Impurity_Mono Mass = Mono-methyl Impurity_Other Other/Unknown Byproducts Q1->Impurity_Other Other Peaks Sol_SM Action: • Increase reaction time • Check catalyst activity • Increase H₂ pressure Impurity_SM->Sol_SM Sol_Mono Action: • Verify stoichiometry • Ensure sufficient  paraformaldehyde charge Impurity_Mono->Sol_Mono Sol_Other Action: • Check for air leaks • Analyze raw material purity • Introduce purification step  (e.g., recrystallization) Impurity_Other->Sol_Other

Caption: Decision tree for diagnosing purity issues.

References

  • Qingdao Lilai Fine Chem Co Ltd. (2010). Preparation method of 3-(N,N-dimethylamino)phenol. CN101898925A.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-(1-Dimethylamino)ethyl)phenol Hydrochloride: A Key Pharmaceutical Intermediate for Rivastigmine Synthesis. Retrieved January 25, 2026, from [Link]

  • Wang, Y. (2011). Method for synthesis of rivastigmine. CN102140118A.
  • Aventis Pharma Deutschland GmbH. (2013). Process for preparing 3-(1-dimethylamino- ethyl)phynol. CN101270058B.
  • Jiangsu Nhwa Pharmaceutical Co Ltd. (2015). Method for preparing 3-[1-(dimethylamino)ethyl]phenol. CN104987294A.
  • Zhejiang Huahai Pharmaceutical Co Ltd. (2012). Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol. CN102838493A.
  • Bhanja, C., et al. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research, 4(6), 3171-3183. [Link]

  • Jubilant Organosys Limited. (2013). Process for producing (S)-3-[(1-dimethylamino)
  • Zentiva A S. (2004). A method of production of (-)-(s)-3-[1-(dimethylamino)
  • Patil, S. R., et al. (2017). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica, 9(9), 31-35. [Link]

  • Lukas, J., et al. (2018). A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes. Angewandte Chemie International Edition, 57(43), 14215-14219. [Link]

  • Perjesi, P., & Foldesi, A. (1995). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Monatshefte für Chemie / Chemical Monthly, 126(5), 589-593. [Link]

Sources

Technical Support Center: A Guide to the Stable Storage of 3-(1-(Dimethylamino)ethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-(1-(Dimethylamino)ethyl)phenol is a critical pharmaceutical intermediate, most notably in the synthesis of Rivastigmine, a therapeutic agent for managing dementia associated with Alzheimer's and Parkinson's diseases[1][2]. The compound's molecular structure, featuring both a weakly acidic phenolic hydroxyl group and a basic tertiary amine, makes it chemically versatile but also susceptible to specific degradation pathways[3]. Maintaining its high purity (typically ≥99%) during storage is paramount for ensuring the efficacy, safety, and quality of the final active pharmaceutical ingredient (API)[1]. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help researchers and drug development professionals prevent the degradation of this vital intermediate.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the most common user queries regarding the day-to-day handling and storage of 3-(1-(Dimethylamino)ethyl)phenol.

Q1: What are the ideal long-term storage conditions for 3-(1-(Dimethylamino)ethyl)phenol?

A: The integrity of 3-(1-(Dimethylamino)ethyl)phenol is best maintained by controlling three key environmental factors: temperature, atmosphere, and light.

  • Temperature: The compound should be stored in a cool, dry environment, preferably at temperatures below 25°C[3]. For optimal long-term stability, storage at <15°C in a dark place is recommended.

  • Atmosphere: Due to the high susceptibility of the phenolic group to oxidation, the compound must be stored under an inert atmosphere. A safety data sheet for the compound explicitly recommends keeping it under an inert gas[4]. Blanketing the material with nitrogen or argon is a standard industry practice to displace oxygen and prevent oxidative degradation.

  • Light: Exposure to light, particularly UV radiation, can catalyze oxidative reactions. Therefore, the compound must be stored in light-resistant containers[3].

  • Container: Use a tightly sealed or well-closed container to prevent moisture ingress and maintain the inert atmosphere[1][4].

Q2: I've noticed my typically white powder has developed a yellow or brownish tint. What does this indicate?

A: A color change from white/off-white to yellow or brown is the most common visual indicator of degradation. This is almost always due to the oxidation of the phenol group. Phenols are notoriously prone to forming highly colored quinone-type species upon exposure to oxygen, a process that can be accelerated by heat or light. Historical synthesis methods that used higher temperatures often resulted in a brown, impure product, underscoring the compound's sensitivity[2]. If you observe a color change, the material's purity is compromised and should be analytically re-verified before use.

Q3: Why is an inert atmosphere so critical? What is the chemical basis for this recommendation?

A: The recommendation for an inert atmosphere is grounded in the fundamental chemistry of phenols. The phenolic hydroxyl group can be easily oxidized. This process often proceeds via a free-radical mechanism, where atmospheric oxygen (a diradical) abstracts a hydrogen atom from the hydroxyl group. This initiates a cascade of reactions that ultimately lead to the formation of cyclohexadienonyl radicals, which can couple to form complex, colored polymeric byproducts or simple quinones. By replacing the oxygen in the storage container with an unreactive gas like nitrogen or argon, you remove a key reactant required for this degradation pathway, thereby preserving the compound's chemical structure and purity[3][4].

Q4: How does moisture affect the stability of 3-(1-(Dimethylamino)ethyl)phenol?

A: While not susceptible to hydrolysis in the traditional sense, moisture is detrimental to the stability of 3-(1-(Dimethylamino)ethyl)phenol for several reasons. Firstly, the compound is a crystalline solid, and absorbed moisture can lead to physical changes like clumping or caking, which complicates handling and weighing. Secondly, the presence of water can accelerate other degradation pathways, potentially by facilitating the mobility of reactants or acting as a medium for acid-base reactions if acidic or basic impurities are present. Product specifications often limit water content to ≤0.5%, a level best measured by Karl Fischer titration, highlighting the importance of dry storage conditions[1].

Q5: Are there any materials I should avoid when handling or storing this compound?

A: Yes. Due to its bifunctional nature, care must be taken to avoid contact with incompatible materials.

  • Strong Oxidizing Agents: These will aggressively attack the phenol ring and must be avoided[3].

  • Strong Acids: These will react with the basic dimethylamino group to form salts, effectively changing the nature of the compound[3].

  • Reactive Metals: Hot liquid phenol is known to attack certain metals like aluminum, magnesium, lead, and zinc[5]. While 3-(1-(Dimethylamino)ethyl)phenol is a solid at room temperature, this reactivity should be considered if the compound is ever heated or dissolved in a process involving these metals. For laboratory handling, glass, stainless steel, and PTFE spatulas and containers are generally safe choices.

Section 2: Troubleshooting Guide: Investigating Potential Degradation

This guide provides a logical workflow for addressing common problems encountered during storage and use.

Observed Problem Potential Cause(s) Recommended Actions & Causality
Discoloration (White powder turns yellow/brown) Oxidation: The phenolic group has likely oxidized due to exposure to air, light, or elevated temperatures.1. Quarantine the Lot: Immediately segregate the affected material to prevent its use in critical experiments. 2. Analytical Verification: Perform an HPLC purity analysis (see Protocol 3.2). Oxidation byproducts will appear as new, distinct peaks, often with different retention times. 3. Review Storage History: Check if the container was properly sealed, inerted, and stored away from heat and light. This helps identify the root cause to prevent recurrence.
Unexpected Peaks in HPLC Analysis 1. Degradation: New peaks may represent degradation products. 2. Synthesis Impurities: The impurities may have been present from the synthesis and were not previously detected. 3. Contamination: The sample may have been contaminated during handling.1. Compare to Reference Standard: Analyze a fresh or certified reference standard under the identical HPLC conditions. This is the gold standard for confirming if the unexpected peaks are unique to the suspect lot. 2. Consider Peak Characteristics: Oxidative degradants are often more polar. If using reverse-phase HPLC, they may elute earlier than the parent compound. 3. Quantify Impurities: Integrate all peaks to determine the purity level. Specifications often require single impurities to be ≤0.5% and total impurities to be ≤0.5%[1].
Material is Clumped or Shows Poor Solubility Moisture Absorption: The material has likely been exposed to ambient humidity, causing the crystalline powder to agglomerate.1. Measure Water Content: Perform a Karl Fischer titration (see Protocol 3.3). This will quantify the amount of absorbed water. 2. Drying (Use with Caution): The material can be dried under a high vacuum at a gentle temperature (e.g., 40°C). However, heating can also accelerate degradation, so this should be done carefully and the material's purity must be re-checked post-drying. 3. Assess Container Seal: The root cause is often a poorly sealed container. Ensure the container lid and seal are intact and suitable for protecting a hygroscopic compound.

Section 3: Protocols for Quality Control & Stability Assessment

These protocols provide standardized methods for assessing the quality of 3-(1-(Dimethylamino)ethyl)phenol.

Protocol 3.1: Visual and Physical Assessment
  • Environment: Perform the assessment in a well-lit area, away from direct sunlight.

  • Color: Observe the material against a white background. It should be a white to off-white crystalline powder[1][3]. Record any deviation (e.g., yellow, tan, brown).

  • Form: The material should be a free-flowing powder. Note any signs of clumping, aggregation, or a sticky/oily appearance, which may suggest moisture uptake or melting of impurities.

  • Documentation: Photograph the sample and document all observations in the laboratory notebook for the corresponding lot number.

Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general-purpose method for purity analysis. Method validation is required for GMP applications.

Parameter Condition Rationale
Column C18, 4.6 x 250 mm, 5 µmStandard reverse-phase column suitable for separating moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic)A common mobile phase for amine-containing compounds. TFA acts as an ion-pairing agent to improve peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 272 nmPhenolic compounds typically exhibit strong UV absorbance in this region.
Injection Volume 10 µLStandard injection volume.
Sample Prep Accurately weigh ~10 mg of sample and dissolve in 10 mL of mobile phase.Ensures the sample is fully dissolved and compatible with the mobile phase.

Procedure:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the prepared sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Compare this value against the product specification (typically ≥99%).

Protocol 3.3: Determination of Water Content via Karl Fischer Titration
  • Instrument: Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh an appropriate amount of the solid sample (e.g., 50-100 mg) and introduce it directly into the titration vessel.

  • Titration: Initiate the titration according to the instrument's standard operating procedure.

  • Calculation: The instrument will automatically calculate the water content, typically expressed as a weight percentage (w/w%).

  • Acceptance Criteria: The water content should be ≤0.5% as per typical specifications[1].

Section 4: Visualizing Degradation and Troubleshooting Logic

Understanding the chemical pathways and having a logical framework for troubleshooting are essential for maintaining material quality.

Primary Degradation Pathway: Oxidation of the Phenol Moiety

The primary vulnerability of 3-(1-(Dimethylamino)ethyl)phenol is the oxidation of its phenolic ring. This process is initiated by factors like atmospheric oxygen, light, and heat, leading to the formation of colored impurities such as quinones.

G cluster_main Oxidative Degradation Pathway A 3-(1-(Dimethylamino)ethyl)phenol (White Crystalline Solid) B Oxidized Intermediates (e.g., Phenoxy Radical) A->B O₂, Light, Heat C Quinone-type Impurities (Yellow/Brown Colored) B->C Further Oxidation/ Rearrangement

Caption: Simplified pathway of oxidative degradation.

Logical Workflow for Stability Troubleshooting

When a potential stability issue arises, a systematic approach ensures a thorough and efficient investigation. The following workflow guides the user from initial observation to a final decision.

G start Potential Stability Issue Observed (e.g., color change, failed analysis) quarantine Step 1: Quarantine Affected Lot Isolate material immediately start->quarantine document Step 2: Document Observation Record details, date, lot #, photos quarantine->document investigate Step 3: Investigate Storage History Check temperature logs, container seal, inerting records document->investigate analyze Step 4: Perform Full Re-analysis - HPLC for Purity - Karl Fischer for Water - Visual Assessment investigate->analyze compare Step 5: Compare Data - To Certificate of Analysis (CoA) - To Retain Sample / Reference Standard analyze->compare pass Result: Material Meets Specification Release from quarantine. Update records. compare->pass Data Matches fail Result: Material Fails Specification Reject lot. Escalate for root cause analysis. compare->fail Data Deviates

Caption: Troubleshooting workflow for stability investigations.

Section 5: Summary of Recommended Storage & Handling

Parameter Recommendation Rationale
Temperature Cool, dry place (<25°C, ideally <15°C)Minimizes thermal degradation and moisture uptake.
Atmosphere Under an inert gas (Nitrogen or Argon)Prevents oxidation of the sensitive phenol group[4].
Light Store in an amber or opaque containerPrevents light-catalyzed degradation[3].
Container Tightly sealed, well-closed containerPrevents ingress of oxygen and moisture[1].
Handling Use in a well-ventilated area or fume hoodAvoids inhalation of fine powder[6].
Compatibility Avoid strong acids, bases, and oxidizing agentsPrevents chemical reactions with the functional groups[3].

References

  • Exploring 3-[1-(Dimethylamino)ethyl]phenol: A Key Pharmaceutical Intermediate. (n.d.). Geshem.[Link]

  • CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol. (2013).
  • WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate. (2004).
  • 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. (n.d.). PubChem.[Link]

  • Nap-226-90 | C10H15NO | CID 445892. (n.d.). PubChem.[Link]

  • (R)-3-(1-(Dimethylamino)ethyl)phenol. (n.d.). MySkinRecipes.[Link]

  • CN104987294A - Method for preparing 3-[1-(dimethylamino)ethyl]phenol. (2015).
  • Analytical Methods - Toxicological Profile for Phenol. (1998). NCBI Bookshelf.[Link]

  • Phenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.[Link]

  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety.[Link]

  • Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. (n.d.). Der Pharma Chemica.[Link]

  • 6. Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.[Link]

  • US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates. (2013).
  • PHENOL. (n.d.). Olin Epoxy.[Link]

  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.[Link]

  • SAFE USE OF PHENOL. (n.d.). University of California, Riverside, Environmental Health & Safety.[Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). EPA.[Link]

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Technical Support Center: Overcoming Poor Resolution in HPLC Analysis of Phenolic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of phenolic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with poor resolution in their chromatographic separations. Here, we will delve into the root causes of common problems and provide practical, field-proven solutions to enhance the quality and reliability of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My phenolic amine peaks are tailing significantly, leading to poor resolution. What is the primary cause and how can I fix it?

A1: Peak tailing is a common issue in the analysis of phenolic amines and is often the main culprit behind poor resolution.[1] The primary cause is typically secondary interactions between the basic amine functional groups of the analytes and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These silanol groups can become ionized at moderate pH levels, leading to strong, unwanted interactions with the positively charged amine groups, which results in tailed peaks.[2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to address this is by controlling the mobile phase pH. Lowering the pH to a range of 2-4 ensures that the residual silanol groups are fully protonated (not ionized), minimizing the secondary interactions.[1][2] This is a crucial first step in improving peak shape for basic compounds like phenolic amines.

  • Column Selection:

    • High-Purity, End-Capped Columns: Opt for modern, high-purity silica columns that are thoroughly end-capped. End-capping chemically derivatizes most of the residual silanol groups, making them unavailable for secondary interactions.[3]

    • Polar-Embedded Phases: Consider using columns with polar-embedded stationary phases. These phases have a polar functional group incorporated near the base of the alkyl chain, which helps to shield the analytes from interacting with the underlying silica surface.[3]

  • Choice of Organic Modifier: The organic modifier in your mobile phase can also influence peak shape. Methanol, for instance, can sometimes provide better peak shapes compared to acetonitrile for certain compounds due to its different solvent properties.[4]

Visualizing the Problem and Solution:

G cluster_problem Problem: Peak Tailing cluster_solution Solution: pH Control Problem Basic Phenolic Amine (+ve charge) Silanol Ionized Silanol Group on Stationary Phase (-ve charge) Problem->Silanol Electrostatic Attraction Tailing Strong Secondary Interaction => Tailed Peak Silanol->Tailing Solution Basic Phenolic Amine (+ve charge) Protonated_Silanol Protonated Silanol Group (Neutral) at Low pH Solution->Protonated_Silanol Reduced Attraction Symmetrical_Peak Minimized Interaction => Symmetrical Peak Protonated_Silanol->Symmetrical_Peak

Caption: Mechanism of peak tailing and its mitigation by pH control.

Q2: I'm still seeing poor resolution between two closely eluting phenolic amines even after addressing peak tailing. What other parameters can I adjust?

A2: When peak tailing is minimized, but resolution is still insufficient, the focus should shift to improving the selectivity (α) and efficiency (N) of your separation. Several factors can be systematically adjusted.

Systematic Approach to Improving Resolution:

G Start Poor Resolution Observed Tail_Check Check for Peak Tailing Start->Tail_Check Optimize_pH Optimize Mobile Phase pH (e.g., pH 2-4) Tail_Check->Optimize_pH Yes Mobile_Phase Modify Mobile Phase Composition Tail_Check->Mobile_Phase No Optimize_pH->Mobile_Phase Gradient Optimize Gradient Profile Mobile_Phase->Gradient Column_Chem Change Column Chemistry (e.g., Phenyl, PFP) Gradient->Column_Chem Column_Dim Adjust Column Dimensions (Longer length, smaller particles) Column_Chem->Column_Dim Temp Adjust Temperature Column_Dim->Temp Ion_Pair Consider Ion-Pairing Agents Temp->Ion_Pair Resolved Resolution Achieved Ion_Pair->Resolved

Caption: A systematic workflow for troubleshooting poor resolution.

Detailed Optimization Strategies:

  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different interactions with the analytes and stationary phase.[4]

    • Solvent Strength: Adjusting the ratio of the organic modifier to the aqueous phase will change the retention time of your analytes. Increasing the organic content will decrease retention, while decreasing it will increase retention.

  • Gradient Optimization: For complex mixtures of phenolic amines, a gradient elution is often necessary.[5]

    • Shallow Gradient: A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.

    • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the gradient can help to resolve critical pairs.

  • Column Chemistry: If a standard C18 column is not providing adequate selectivity, consider alternative stationary phases.

    • Phenyl Phases: These columns can provide unique selectivity for aromatic compounds like phenolic amines through π-π interactions.

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a different selectivity profile due to multiple interaction mechanisms, including dipole-dipole and charge-transfer interactions, which can be beneficial for separating positional isomers.

  • Column Dimensions and Particle Size:

    • Longer Column: A longer column increases the number of theoretical plates (N), which can improve resolution.[3]

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and, therefore, better resolution.[6]

  • Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity and increasing mass transfer.[6] However, be mindful that changes in temperature can also affect selectivity.

Q3: My phenolic amines are highly polar and show little retention on a C18 column, leading to co-elution near the void volume. How can I increase their retention?

A3: Poor retention of polar analytes is a common challenge in reversed-phase HPLC. When analytes elute too early, there is insufficient interaction with the stationary phase for a good separation.

Strategies to Increase Retention:

  • Reduce Organic Solvent Content: The most straightforward approach is to decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the overall polarity of the mobile phase, promoting greater interaction of the polar analytes with the non-polar stationary phase.

  • Use a More Retentive Stationary Phase:

    • High-Carbon Load C18: A C18 column with a higher carbon load will be more hydrophobic and can provide increased retention for polar compounds.

    • Consider Aqueous C18 Columns: These are specifically designed for use with highly aqueous mobile phases without the risk of phase collapse.

  • Ion-Pairing Chromatography: This is a powerful technique for retaining charged analytes like phenolic amines.[7][8]

    • Mechanism: An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail (e.g., an alkyl sulfonate), is added to the mobile phase.[9] This reagent forms a neutral ion-pair with the charged analyte. The resulting complex is more hydrophobic and is retained more strongly on the reversed-phase column.[8]

    • Common Ion-Pairing Reagents for Basic Analytes:

      • Sodium 1-octanesulfonate

      • Sodium 1-heptanesulfonate

      • Sodium 1-hexanesulfonate

Protocol for Implementing Ion-Pairing Chromatography:

  • Reagent Selection: Choose an alkyl sulfonate with a suitable chain length. Longer chains provide more retention. Start with a concentration of around 5-10 mM in the aqueous portion of the mobile phase.

  • pH Control: Ensure the mobile phase pH is buffered to a level where the phenolic amines are consistently charged (typically pH < 7).

  • Column Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase before analysis. This can take significantly longer than with standard mobile phases.[10]

  • Dedicated Column: It is highly recommended to dedicate a column for ion-pairing applications, as the reagents can be difficult to completely wash out.

Q4: I am observing split peaks for some of my phenolic amines. What could be the cause?

A4: Split peaks can arise from several instrumental or chemical issues. A systematic check is necessary to identify the root cause.

Potential Causes and Solutions for Split Peaks:

Potential Cause Explanation Troubleshooting Steps
Column Void or Blockage A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through two different paths, resulting in a split peak.[11]1. Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to try and dislodge any blockage from the inlet frit.[2] 2. Replace Frit/Column: If flushing doesn't work, the inlet frit may need to be replaced. If a void has formed, the column will likely need to be replaced.
Injection Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause peak distortion, including splitting.[11]1. Match Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. 2. Weaker Solvent: If that's not possible, use a solvent that is weaker than the mobile phase.
Column Contamination Strongly retained contaminants from previous injections can build up at the column inlet and interfere with the sample path.[4][11]1. Column Wash: Develop a robust column washing procedure to be used between analytical batches. This typically involves flushing with a series of strong solvents.[11] 2. Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap strongly retained compounds and particulates.[4]

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • MDPI. Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • LCGC International. Improving HPLC Separation of Polyphenols. [Link]

  • EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • ResearchGate. Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • ResearchGate. (PDF) Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • PubMed. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenol. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • ResearchGate. (PDF) Optimization of HPLC Method for Metanephrine and Normetanephrine Detection in Urine: Enhancing Diagnostic Precision for Pheochromocytoma. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • MAC-MOD Analytical. UHPLC-MS-MS Method for Catecholamines in Urine. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Ion pair chromatography reagents. [Link]

  • ACS Publications. Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography with Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • Waters Corporation. Peak Shape Changes Over Time. [Link]

  • MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]

  • a rapid hplc method for determination of major phenolic acids in plant material. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Agilent. Tips to Help Maximize Resolution. [Link]

  • SciELO. Simultaneous Determination of Catecholamines and Metanephrines in Urine by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry: Successful Clinical Application. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Ion Pairing Reagents and Buffers. [Link]

  • ResearchGate. pH/Organic solvent double-gradient reversed-phase HPLC. [Link]

  • MDPI. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS. [Link]

  • Welch Materials. Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Chromatography Today. Increasing Peak Capacity for the Gradient Analysis of Protein Digests and other Complex Samples - Nov 21 2019. [Link]

  • alwsci. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News. [Link]

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Technical Support Center: Minimizing Racemization in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 26, 2026

Introduction

The stereochemical purity of chiral amines is a critical parameter in the development of pharmaceuticals, agrochemicals, and fine chemicals. The loss of enantiomeric excess (% ee) through racemization can lead to diminished biological activity, altered pharmacological profiles, and significant downstream purification challenges. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help researchers diagnose and mitigate racemization during the synthesis of chiral amines.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding racemization.

Q1: My starting material shows high enantiomeric purity, but the final amine product has a low % ee. Where did the racemization most likely occur?

A: Racemization can occur at multiple stages. The most common culprits are the steps involving activation of a neighboring carbonyl group (like in amide coupling to form a precursor), exposure to harsh acidic or basic conditions during deprotection or workup, or elevated temperatures. Scrutinize any step where the chiral center's α-proton becomes acidic.

Q2: What are the most critical reaction conditions to control?

A: Temperature, pH, and reaction time are paramount.

  • Temperature: Higher temperatures accelerate racemization pathways.[1] Whenever possible, run reactions at or below room temperature.

  • pH: Both strong acids and strong bases can catalyze racemization by promoting the formation of achiral intermediates like enolates or imines.[2][3][4] Careful selection of non-nucleophilic, sterically hindered bases (e.g., DIEA, 2,4,6-collidine) and precise pH control during workup are crucial.[5]

  • Reaction Time: Prolonged exposure to racemizing conditions increases the loss of stereochemical integrity. Aim for efficient reactions that reach completion quickly.

Q3: Can my purification method cause racemization?

A: Yes. Standard silica gel chromatography can sometimes be problematic. The slightly acidic nature of silica gel can catalyze the racemization of sensitive compounds, especially if the amine is on the column for an extended period. Consider using deactivated silica, shorter columns, faster elution, or alternative purification methods like crystallization if you suspect this is an issue.

Q4: How can I be certain my starting materials are not the source of the problem?

A: Always verify the enantiomeric purity of your starting materials and key intermediates using a validated chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[3][6] Do not solely rely on the supplier's certificate of analysis for critical applications.

Part 2: In-Depth Troubleshooting Guide

This section provides a scenario-based approach to diagnosing and solving complex racemization issues.

Scenario 1: Racemization During Amide Coupling (to form an Amide Precursor)

Many chiral amines are synthesized by reducing a chiral amide. The amide formation step itself is a major risk for racemization, especially if the chiral center is α to the carboxylic acid being activated.

Problem: Significant drop in % ee after coupling an N-protected chiral amino acid with an amine.

Probable Causes:

  • Oxazolone Formation: The primary mechanism for racemization during the activation of N-acyl amino acids is the formation of a planar, achiral 5(4H)-oxazolone intermediate.[7][8][9] This intermediate is readily deprotonated and reprotonated, leading to scrambling of the stereocenter.[9]

  • Excessive Base or High Temperature: Strong or excess base can directly abstract the α-proton, leading to enolization and racemization.[3][5] High temperatures provide the activation energy needed for these pathways.

  • Inappropriate Coupling Reagents: Some coupling reagents are more prone to causing racemization than others.[5][10]

Recommended Solutions:

  • Choice of Coupling Reagent & Additives:

    • Carbodiimides (like EDC or DIC) should almost always be used with racemization-suppressing additives.[5][10]

    • HOBt (Hydroxybenzotriazole) and OxymaPure are highly effective at trapping the activated acid as an active ester, which is less prone to oxazolone formation.[5][10][11] Oxyma is often considered superior to HOBt in suppressing racemization and is not explosive.[10]

    • Phosphonium (BOP, PyBOP) or Uronium/Aminium (HBTU, HATU) reagents are generally effective but can still cause racemization with sensitive substrates. The inclusion of an additive like HOBt is still recommended.[11]

    • For particularly stubborn cases, consider using DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which has shown excellent results in preventing racemization.[10]

  • Control of Stoichiometry and Temperature:

    • Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of triethylamine (TEA).[5] Use the minimum amount of base necessary.

    • Perform the activation and coupling at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of oxazolone formation.

  • Protecting Group Strategy: The choice of N-protecting group on the amino acid is critical. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are excellent because their carbonyl group is electronically disfavored from participating in oxazolone formation, thus preserving stereochemical integrity.[12] Avoid simple acyl groups like acetyl if possible.

Data Table: Impact of Additives on Racemization
Coupling SystemAdditiveTypical Racemization LevelKey Feature
DICNoneHighProne to oxazolone formation.[5]
DICHOBtLowTraps activated species, suppressing racemization.[5][11]
DICOxymaPureVery LowOften more effective and safer than HOBt.[10]
HBTUNoneModerateGenerally efficient but benefits from additives.
DEPBTNoneExtremely LowExcellent for racemization-prone couplings.[10]
Scenario 2: Racemization During Reductive Amination

Direct reductive amination of a ketone or aldehyde with a chiral amine, or vice versa, is a powerful C-N bond-forming reaction.[13][14] However, the reversible formation of imine/enamine intermediates can lead to racemization of an α-chiral carbonyl compound.[15]

Problem: Loss of stereochemical integrity when reacting a chiral α-substituted aldehyde/ketone with an amine.

Probable Cause:

  • Imine-Enamine Tautomerism: In the presence of an acid or base catalyst, the intermediate iminium ion can equilibrate with its corresponding enamine.[15] This tautomerization destroys the stereocenter at the α-carbon of the original carbonyl compound.

Recommended Solutions:

  • Use Mild Reducing Agents: Employ reducing agents that are effective under neutral or mildly acidic conditions and do not require harsh bases. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions. Sodium cyanoborohydride (NaBH3CN) is also effective but is highly toxic.

  • Control pH: Maintain the reaction pH between 5 and 7. This range is optimal for imine formation without promoting excessive enamine formation.

  • Dynamic Kinetic Resolution (DKR): If racemization of the starting material is unavoidable and fast, consider a DKR approach. This strategy uses a chiral catalyst that reduces one of the rapidly equilibrating imine enantiomers faster than the other, funneling the racemic starting material into a single, enantiomerically enriched product.[15]

Scenario 3: Racemization During Deprotection

The removal of protecting groups, particularly N-Boc groups, can be a source of racemization if not handled carefully.

Problem: % ee decreases after N-Boc deprotection with strong acid (e.g., neat TFA).

Probable Cause:

  • Protonation and Tautomerization: While the Boc group itself is protective, once removed, the free amine can be protonated. If a nearby stereocenter has an acidic proton (e.g., α to a carbonyl), the strongly acidic conditions can facilitate tautomerization and racemization.

  • Thermal Racemization: Some deprotection methods require heat, which can provide the energy to overcome the barrier to racemization.[16]

Recommended Solutions:

  • Milder Acidic Conditions: Instead of neat Trifluoroacetic Acid (TFA), use a diluted solution (e.g., 20-50% TFA in Dichloromethane (DCM)) and run the reaction at 0 °C.[17] For extremely sensitive substrates, 4M HCl in dioxane is another common and often milder alternative.

  • Catalyst-Free Deprotection: For certain substrates, N-Boc groups can be removed by simply refluxing in a suitable solvent like water, avoiding the need for any acid or base catalysts.[18]

  • Post-Deprotection Neutralization: After deprotection with acid, carefully and quickly neutralize the resulting ammonium salt with a weak base (e.g., saturated NaHCO3 solution) at low temperature to avoid exposing the free amine to harsh pH for an extended period.

Part 3: Best Practices and Validated Protocols

Protocol 1: Standard Chiral Purity Analysis by HPLC

This protocol is essential for accurately diagnosing racemization at any stage of your synthesis.

Objective: To determine the enantiomeric excess (% ee) of a chiral amine sample.

Methodology:

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your analyte. Common choices for amines include polysaccharide-based columns (e.g., Chiralcel OD, OJ) or protein-based columns (e.g., AGP).

  • Mobile Phase Screening:

    • Start with a standard mobile phase, such as a mixture of hexane/isopropanol or heptane/ethanol for normal phase, or an aqueous buffer/acetonitrile/methanol for reverse phase.

    • Incorporate additives if necessary. For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or butylamine (0.1%) to the mobile phase can significantly improve peak shape and resolution.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) onto the column.

    • Run the analysis under isocratic conditions.

    • Identify the peaks corresponding to the two enantiomers.

  • Quantification: Calculate the enantiomeric excess using the peak areas from the chromatogram:

    • % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100[19]

Workflow Diagram: Troubleshooting Racemization

This diagram outlines a logical workflow for identifying and solving a racemization problem.

Racemization_Troubleshooting A Problem: Low % ee in Final Product B Analyze % ee of Starting Material & Intermediates A->B C Is Starting Material Enantiopure? B->C D No: Source New Material / Re-purify C->D No E Yes: Proceed to Analyze Reaction Steps C->E Yes F Identify Potential Racemization Steps (Amide Coupling, Deprotection, Reductive Amination, etc.) E->F G Hypothesis 1: Amide Coupling Issue F->G H Hypothesis 2: Deprotection Issue F->H I Hypothesis 3: Other Step Issue F->I J Implement Solutions: - Use Additives (Oxyma/HOBt) - Lower Temperature - Change Coupling Reagent (DEPBT) - Use Boc/Cbz Protection G->J K Implement Solutions: - Use Milder Acid (e.g., 20% TFA/DCM) - Lower Temperature (0°C) - Careful Neutralization H->K L Implement Solutions: - Control pH (5-7) - Use Mild Reagents (STAB) - Check Temperature I->L M Re-analyze Product % ee J->M K->M L->M N Problem Solved M->N

Caption: A logical workflow for diagnosing racemization issues.

Part 4: Understanding the Core Mechanisms

A deeper understanding of the chemical pathways that lead to racemization is key to prevention.

Mechanism 1: Oxazolone Formation in Amide Coupling

This is the most common racemization pathway when activating N-protected amino acids. The activated carboxylic acid is attacked intramolecularly by the amide carbonyl oxygen, forming a cyclic oxazolone. The α-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate that rapidly racemizes.

Oxazolone_Mechanism cluster_0 Racemization Pathway cluster_1 Suppression Pathway Start N-Acyl Amino Acid (Chiral) Activated Activated Ester (Chiral, Unstable) Start->Activated + Coupling Reagent Oxazolone Oxazolone Intermediate (Chiral) Activated->Oxazolone Intramolecular Cyclization Enolate Oxazolone Enolate (Achiral, Planar) Oxazolone->Enolate + Base - H⁺ (Fast) RacemicOxazolone Racemic Oxazolone Enolate->RacemicOxazolone + H⁺ (Reprotonation) (Racemization) RacemicProduct Racemic Peptide Product RacemicOxazolone->RacemicProduct + Amine Nucleophile Activated_S Activated Ester (Chiral, Unstable) TrappedEster HOBt/Oxyma Ester (Chiral, More Stable) Activated_S->TrappedEster + HOBt/Oxyma (Fast Trapping) DesiredProduct Desired Peptide Product (Enantiopure) TrappedEster->DesiredProduct + Amine Nucleophile (Slower, Controlled)

Caption: Racemization via oxazolone vs. suppression with additives.

Mechanism 2: Base-Catalyzed Enolization

For any chiral center with an adjacent acidic proton (e.g., α to a ketone, ester, or nitrile), a base can abstract this proton to form a planar, achiral enolate. Reprotonation can then occur from either face, leading to a racemic mixture. The acidity of the α-proton is the key factor; any electron-withdrawing group will increase the risk.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. John Trant, YouTube. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies. [Link]

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. [Link]

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Process Research & Development. [Link]

  • Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise. [Link]

  • Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules. [Link]

  • Kinetic Resolution and Deracemization of Racemic Amines Using a Reductive Aminase. ResearchGate. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. [Link]

  • Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • Deracemization via batch temperature cycles. ETH Zurich Research Collection. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA. Crystal Growth & Design. [Link]

  • Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. Organic & Biomolecular Chemistry. [Link]

  • Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry. [Link]

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Validation & Comparative

A Comparative Analysis of Synthetic Routes to Rivastigmine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Rivastigmine, a parasympathomimetic and a reversible cholinesterase inhibitor, is a cornerstone in the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its mechanism of action involves the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to an increase in the levels of the neurotransmitter acetylcholine in the brain.[3][4] The therapeutic efficacy of Rivastigmine is primarily attributed to its (S)-enantiomer.[1] Consequently, the development of efficient and stereoselective synthetic routes to (S)-Rivastigmine is of paramount importance for the pharmaceutical industry.

This guide provides a comparative analysis of different synthetic strategies for Rivastigmine, offering insights into the nuances of each approach. We will delve into the experimental details of key methodologies, evaluate their respective advantages and disadvantages, and present a clear comparison of their performance based on experimental data.

Understanding the Core Challenge: Achieving Enantioselectivity

The central challenge in the synthesis of Rivastigmine lies in the stereoselective construction of the chiral amine center. Early synthetic approaches often involved the preparation of a racemic mixture followed by resolution, a process that is inherently inefficient as it discards half of the material.[5] More contemporary methods focus on asymmetric synthesis, employing chiral catalysts, auxiliaries, or enzymes to directly obtain the desired (S)-enantiomer in high purity.[1][6][7]

Route 1: Racemic Synthesis from 3-Hydroxyacetophenone followed by Resolution

This classical approach represents one of the earliest methods for obtaining Rivastigmine. It involves the synthesis of the racemic intermediate, 3-(1-(dimethylamino)ethyl)phenol, which is then carbamoylated and finally resolved to isolate the (S)-enantiomer.

Scientific Rationale

The synthesis begins with the readily available and cost-effective starting material, 3-hydroxyacetophenone. The key transformation is a reductive amination to introduce the dimethylaminoethyl side chain. The final step of resolution, while being a drawback in terms of atom economy, allows for the isolation of the enantiomerically pure drug.

Experimental Protocol

Step 1: Synthesis of 3-(1-(Dimethylamino)ethyl)phenol (Racemic)

A common method to achieve this is the Leuckart reaction.[8]

  • In a reaction vessel, a mixture of 3-hydroxyacetophenone, dimethylamine, and formic acid is heated.[8]

  • The reaction proceeds via the formation of a formamide intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield the racemic amine.

  • The crude product is then purified, typically by distillation or crystallization.

Step 2: Carbamoylation

  • The racemic 3-(1-(dimethylamino)ethyl)phenol is reacted with N-ethyl-N-methylcarbamoyl chloride in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., toluene).[9]

  • The reaction mixture is typically heated to drive the reaction to completion.

  • After workup and purification, racemic Rivastigmine is obtained.

Step 3: Resolution of Racemic Rivastigmine

  • The racemic Rivastigmine is treated with a chiral resolving agent, such as a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid), in a suitable solvent.[10]

  • This forms two diastereomeric salts with different solubilities.

  • Through fractional crystallization, the salt containing the desired (S)-enantiomer is selectively precipitated.

  • The purified diastereomeric salt is then treated with a base to liberate the free base of (S)-Rivastigmine.

Visualizing the Pathway

G A 3-Hydroxyacetophenone B Racemic 3-(1-(Dimethylamino)ethyl)phenol A->B Reductive Amination (e.g., Leuckart Reaction) C Racemic Rivastigmine B->C Carbamoylation (N-ethyl-N-methylcarbamoyl chloride) D (S)-Rivastigmine C->D Resolution (Chiral Acid)

Caption: Racemic synthesis of Rivastigmine from 3-hydroxyacetophenone.

Route 2: Asymmetric Synthesis via Reductive Amination from 3-Hydroxyacetophenone

To overcome the inherent inefficiency of racemic resolution, asymmetric synthetic routes have been developed. One elegant approach involves the direct asymmetric reductive amination of a ketone precursor.

Scientific Rationale

This strategy introduces the chirality in a single, atom-economical step. The success of this route hinges on the use of a highly efficient and selective chiral catalyst. Iridium complexes with chiral phosphoramidite ligands have proven to be particularly effective for this transformation.[1]

Experimental Protocol

Step 1: Esterification of 3-Hydroxyacetophenone

  • 3-Hydroxyacetophenone is reacted with N-ethyl-N-methylcarbamoyl chloride in the presence of a base (e.g., potassium carbonate) to form 3-acetylphenyl ethyl(methyl)carbamate.[1] This step protects the phenolic hydroxyl group and sets the stage for the subsequent asymmetric reduction.

Step 2: Asymmetric Reductive Amination

  • The 3-acetylphenyl ethyl(methyl)carbamate is subjected to asymmetric reductive amination with diphenylmethanamine in the presence of a chiral iridium-phosphoramidite ligand complex as the catalyst.[1]

  • Hydrogen gas is typically used as the reducing agent.

  • The reaction is carried out in a suitable solvent under controlled temperature and pressure to achieve high enantioselectivity.

Step 3: Deprotection and N-Methylation

  • The N-diphenylmethyl protecting group is removed via hydrogenolysis.

  • The resulting secondary amine is then reductively methylated using formaldehyde and a reducing agent to yield (S)-Rivastigmine.[1]

Visualizing the Pathway

G A 3-Hydroxyacetophenone B 3-Acetylphenyl ethyl(methyl)carbamate A->B Esterification C Chiral Amine Intermediate B->C Asymmetric Reductive Amination (Chiral Ir-catalyst) D (S)-Rivastigmine C->D Deprotection & N-Methylation

Caption: Asymmetric synthesis of Rivastigmine via reductive amination.

Route 3: Chemoenzymatic Synthesis

Green chemistry principles have spurred the development of chemoenzymatic routes that leverage the high selectivity of enzymes for key transformations.

Scientific Rationale

This approach utilizes a biocatalyst, such as a transaminase or a ketoreductase, to establish the chiral center with high enantiomeric excess (ee).[6][7] These enzymatic reactions are often performed under mild conditions and can offer excellent selectivity, reducing the need for protecting groups and minimizing waste.

Experimental Protocol

Step 1: Preparation of the Ketone Substrate

  • Similar to the asymmetric chemical synthesis, 3-hydroxyacetophenone is first converted to 3-acetylphenyl ethyl(methyl)carbamate.[7]

Step 2: Asymmetric Amination using a Transaminase

  • The ketone substrate is then subjected to an asymmetric amination using a specific ω-transaminase enzyme.[7]

  • This enzymatic reaction converts the ketone directly to the corresponding chiral amine with high enantioselectivity. Alanine is often used as the amine donor.

Step 3: N-Methylation

  • The resulting primary amine is then N-methylated in two steps, for instance, through reductive amination with formaldehyde, to introduce the two methyl groups on the nitrogen atom, yielding (S)-Rivastigmine.[7]

Visualizing the Pathway

G A 3-Hydroxyacetophenone B 3-Acetylphenyl ethyl(methyl)carbamate A->B Esterification C Chiral Primary Amine B->C Asymmetric Amination (ω-Transaminase) D (S)-Rivastigmine C->D N-Methylation

Caption: Chemoenzymatic synthesis of Rivastigmine.

Comparative Performance Data

ParameterRoute 1: Racemic Synthesis & ResolutionRoute 2: Asymmetric Reductive AminationRoute 3: Chemoenzymatic Synthesis
Starting Material 3-Hydroxyacetophenone3-Hydroxyacetophenone3-Hydroxyacetophenone
Key Step Racemic reductive amination & resolutionAsymmetric reductive aminationEnzymatic asymmetric amination
Overall Yield Low (typically <50% due to resolution)[5]High (up to 82%)[1]Moderate to High
Enantiomeric Excess (ee) >99% after resolutionHigh (e.g., 96% ee)[1]Excellent (>99% ee often achievable)[7]
Number of Steps 3-4~4~3-4
Scalability Challenging due to resolution stepGood, dependent on catalyst availability and costPotentially good, requires fermentation/enzyme production
Key Reagents/Catalysts Racemic reducing agents, chiral resolving acidChiral Iridium catalystTransaminase enzyme
Green Chemistry Aspect Poor atom economyGood atom economyExcellent (mild conditions, biodegradable catalyst)

In-Depth Analysis and Field-Proven Insights

Route 2 (Asymmetric Synthesis): The direct asymmetric reductive amination represents a significant advancement. It offers high yields and good to excellent enantioselectivity in a single key step. The main consideration for this route is the cost and availability of the chiral catalyst. While highly efficient, transition metal catalysts like iridium can be expensive, and their removal from the final product is a critical quality control step in pharmaceutical manufacturing. However, the high efficiency and atom economy make this a very attractive route for industrial production.[1][8]

Route 3 (Chemoenzymatic Synthesis): This approach aligns well with the principles of green chemistry. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure), are biodegradable, and can exhibit exquisite chemo-, regio-, and stereoselectivity.[6] The challenge often lies in the development and optimization of the biocatalyst, including enzyme screening, protein engineering, and process optimization for large-scale production. However, as biocatalysis technology matures, chemoenzymatic routes are becoming increasingly competitive and are often the preferred method for producing chiral pharmaceuticals due to their sustainability and high selectivity.[7]

Conclusion

The synthesis of Rivastigmine has evolved significantly from early racemic approaches to highly efficient asymmetric and chemoenzymatic strategies. While the classical racemic synthesis with resolution is still practiced, its inherent inefficiency makes it less desirable for large-scale manufacturing. Asymmetric synthesis using chiral metal catalysts offers a highly efficient and atom-economical alternative, with the primary consideration being the cost of the catalyst. The chemoenzymatic route stands out as a green and highly selective method, and with the advancements in biotechnology, it is poised to become a dominant strategy for the industrial production of (S)-Rivastigmine. The choice of a particular synthetic route will ultimately depend on a variety of factors, including the scale of production, cost considerations, regulatory requirements, and the desired environmental footprint.

References

  • ResearchGate. (2025). Novel Convenient Synthesis of Rivastigmine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Retrieved from [Link]

  • Google Patents. (n.d.). US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
  • Wikipedia. (n.d.). Rivastigmine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Retrieved from [Link]

  • MDPI. (2024). Synthesis of a Rivastigmine and Insulin Combinational Mucoadhesive Nanoparticle for Intranasal Delivery. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022). Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. Retrieved from [Link]

  • ResearchGate. (2025). Improved chemoenzymatic asymmetric synthesis of (S)-Rivastigmine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304447A - Synthesis process of (S)-rivastigmine.
  • National Center for Biotechnology Information. (2018). Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664702A - Production process of rivastigmine.
  • MDPI. (n.d.). Whole-Cell Biocatalyst for Chemoenzymatic Total Synthesis of Rivastigmine. Retrieved from [Link]

  • PubMed. (2017). Nature-based molecules combined with rivastigmine: A symbiotic approach for the synthesis of new agents against Alzheimer's disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Rivastigmine. Retrieved from [Link]

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A Comparative Guide to Rivastigmine Precursors: Evaluating 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride Against Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Precursors in Rivastigmine Synthesis

Rivastigmine, a cornerstone in the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases, functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] This dual inhibition increases the levels of the neurotransmitter acetylcholine in the brain, transiently improving cognitive function. The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality of its precursors. A well-chosen precursor and synthetic route can lead to higher yields, a cleaner impurity profile, and a more cost-effective and scalable manufacturing process.

This guide provides an in-depth comparative analysis of key precursors in rivastigmine synthesis, with a primary focus on (S)-3-(1-(Dimethylamino)ethyl)phenol and its hydrochloride salt. We will explore its primary synthesis route and compare it with alternative pathways starting from different foundational molecules. This analysis is grounded in established chemical principles and supported by experimental data to provide researchers and drug development professionals with a clear, objective overview for making informed decisions in process development.

Focus Precursor: (S)-3-(1-(Dimethylamino)ethyl)phenol

(S)-3-(1-(Dimethylamino)ethyl)phenol is the immediate precursor to rivastigmine, requiring only a final carbamoylation step to yield the target molecule.[2][3] It is typically used as its free base or hydrochloride salt in the final reaction.

Chemical and Physical Properties:

PropertyValueSource
Chemical Name (S)-3-[1-(Dimethylamino)ethyl]phenolTCI Chemicals
CAS Number 139306-10-8TCI Chemicals
Molecular Formula C₁₀H₁₅NOPubChem[4]
Molecular Weight 165.23 g/mol PubChem[4]
Appearance White to Almost white powder or crystalTCI Chemicals
Melting Point 117.0 to 121.0 °CTCI Chemicals
Hydrochloride Salt 3-(1-(Dimethylamino)ethyl)phenol hydrochloridePubChem[5]
CAS Number (HCl) 5441-61-2PubChem[5]
Molecular Formula (HCl) C₁₀H₁₆ClNOPubChem[5]
Molecular Weight (HCl) 201.69 g/mol PubChem[5]
Primary Synthesis Route

The final step in rivastigmine synthesis involves the N,N-dialkyl carbamoylation of the phenolic hydroxyl group of (S)-3-(1-(Dimethylamino)ethyl)phenol. This is an acylation reaction where the precursor is reacted with N-ethyl-N-methylcarbamoyl chloride.[1][2] The choice of base and solvent is critical to optimize yield and minimize side reactions. While strong, hazardous bases like sodium hydride have been used, safer alternatives like pyridine with 4-dimethylaminopyridine (DMAP) have proven effective.[2]

The causality behind using a base like pyridine is to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbonyl carbon of the carbamoyl chloride, facilitating the desired O-acylation.

cluster_reactants Reactants & Conditions Precursor (S)-3-(1-(Dimethylamino)ethyl)phenol Product (S)-Rivastigmine Precursor->Product Acylation Reagent N-ethyl-N-methyl carbamoyl chloride Reagent->Product Base Pyridine/DMAP Base->Product Solvent Dichloromethane (DCM) Solvent->Product Start 3-Nitroacetophenone Step1 Reductive Amination Start->Step1 Intermediate1 3-(1-(dimethylamino)ethyl) nitrobenzene Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 Intermediate2 3-(1-(dimethylamino)ethyl) aminobenzene Step2->Intermediate2 Step3 Diazotization & Hydrolysis Intermediate2->Step3 Intermediate3 Racemic Phenol Step3->Intermediate3 Step4 Chiral Resolution Intermediate3->Step4 Precursor (S)-Phenol Precursor Step4->Precursor Step5 Carbamoylation Precursor->Step5 Product Rivastigmine Step5->Product

Caption: Synthetic Pathway Starting from 3-Nitroacetophenone.

Comparative Analysis of Precursors and Synthetic Routes

The choice of precursor is a trade-off between the length of the synthesis, cost, and the control over purity and stereochemistry.

ParameterRoute 1: (S)-Phenol PrecursorRoute 2: 3-HydroxyacetophenoneRoute 3: 3-Nitroacetophenone
Starting Material (S)-3-(1-(Dimethylamino)ethyl)phenol3-Hydroxyacetophenone3-Nitroacetophenone
Number of Steps 1 (Final step)35
Overall Yield High (for the final step)ModerateLower (due to multiple steps)
Stereocontrol Excellent (Pre-resolved precursor)Poor (Resolution of final product, loss of 50% material)Moderate (Resolution of intermediate, more efficient than final product resolution)
Key Impurities Over-acylated products, unreacted precursor, side-products from carbamoyl chloride (e.g., dimethyl-rivastigmine, diethyl-rivastigmine). [3][6]Unreacted ketone, byproducts of reduction.Impurities from incomplete reduction or diazotization.
Process Safety Can avoid hazardous reagents like NaH by using pyridine/DMAP. [2]Uses standard reducing agents.Involves potentially unstable diazonium salts.
Cost-Effectiveness Higher cost for a specialized, pre-resolved precursor.Lower cost for the initial starting material.Lowest cost for the initial starting material, but higher processing costs.

Expert Insights: The direct use of the pre-resolved (S)-3-(1-(dimethylamino)ethyl)phenol precursor is often favored in late-stage development and manufacturing despite its higher initial cost. The rationale is clear: it simplifies the process to a single, high-yielding final step and, most importantly, avoids a costly and material-inefficient chiral resolution of the final API or a late-stage intermediate. Resolving the final product (as in the 3-hydroxyacetophenone route) is particularly inefficient as it discards 50% of the material that has undergone the entire synthetic sequence.

Experimental Protocols

To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating.

Protocol 1: Synthesis of Rivastigmine via Carbamoylation

This protocol describes the synthesis of rivastigmine from its immediate precursor using a safer, non-hydride base system.

  • Preparation: In a clean, dry, nitrogen-purged round-bottom flask, dissolve (S)-3-(1-(Dimethylamino)ethyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (1.5 eq) to the solution, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq). Stir the mixture at room temperature for 10 minutes.

  • Acylation: Cool the mixture to 0°C in an ice bath. Slowly add N-ethyl-N-methylcarbamoyl chloride (1.2 eq) dropwise over 15 minutes, maintaining the temperature below 5°C. The choice of a controlled, slow addition is to manage the exothermic reaction and prevent the formation of thermal degradation byproducts.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure rivastigmine.

Protocol 2: Comparative Purity Analysis by HPLC

This protocol provides a self-validating system for comparing the purity of rivastigmine synthesized from different precursors.

  • System Preparation: Use a validated RP-HPLC system with a C8 or C18 column. A suitable mobile phase could be a mixture of an ammonium phosphate buffer and acetonitrile (e.g., 65:35 v/v). [7]2. System Suitability Test (SST): Before sample analysis, perform an SST to ensure the system is operating correctly. Inject a standard solution of rivastigmine five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. This step is crucial for validating the reliability of the analytical run.

  • Standard Preparation: Prepare a stock solution of certified rivastigmine reference standard. Create a calibration curve by preparing a series of dilutions (e.g., 12.5 to 75 µg/mL). [7]4. Sample Preparation: Accurately weigh and dissolve the crude rivastigmine samples from the different synthetic routes in the mobile phase to a known concentration.

  • Analysis: Inject the prepared samples and the calibration standards into the HPLC system.

  • Data Interpretation: Quantify the purity of each rivastigmine sample by comparing its peak area to the calibration curve. Identify and quantify impurities by their relative retention times and peak areas. This allows for a direct quantitative comparison of the impurity profiles generated from each precursor route.

cluster_prep Preparation cluster_analysis Analysis Workflow cluster_data Data Processing MobilePhase Prepare Mobile Phase SST System Suitability Test (RSD < 2%) MobilePhase->SST Standards Prepare Standards & Samples Inject Inject Samples & Calibration Curve Standards->Inject SST->Inject Pass Acquire Acquire Chromatograms Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify Report Generate Report Quantify->Report

Sources

A Senior Application Scientist's Guide to Selecting Chiral Columns for Amine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Amine-Containing Compounds

In the landscape of pharmaceutical and chemical development, chiral amines are fundamental building blocks for a vast array of biologically active molecules.[1] The stereochemistry of these amines is not a trivial detail; it is often the determining factor in a drug's efficacy, safety, and metabolic profile. The two enantiomers of a chiral amine can exhibit dramatically different pharmacological effects, with one providing the therapeutic benefit while the other might be inactive or, in worst-case scenarios, toxic.[1][2] Consequently, the ability to accurately separate and quantify these enantiomers is a non-negotiable requirement for regulatory approval and ensuring patient safety.[3][4]

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely adopted techniques for this purpose.[1][5][6] The success of these separations hinges on the selection of the appropriate chiral column. A CSP creates a chiral environment where the transient diastereomeric complexes formed between the individual analyte enantiomers and the stationary phase have different energies, leading to different retention times and, thus, separation.[7]

This guide provides an in-depth comparison of the major classes of chiral columns for amine separation, moving beyond a simple catalog of options to explain the underlying mechanisms and provide field-proven strategies for method development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Understanding the Arsenal: Major Classes of Chiral Stationary Phases for Amines

The choice of a CSP is the most critical factor in a chiral separation.[1] For amines, the most successful and widely used CSPs fall into three main categories: polysaccharide-based, crown ether-based, and macrocyclic glycopeptide-based columns.

Polysaccharide-Based CSPs: The Versatile Workhorses

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or covalently bonded to a silica support, are the most versatile and frequently used columns in chiral chromatography.[1] Their broad applicability stems from a multi-modal chiral recognition mechanism that includes hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion complex formation within the chiral grooves of the polysaccharide structure.[1][7]

Mechanism of Action: The phenylcarbamate derivatives on the polysaccharide backbone create chiral cavities. For an amine to be resolved, its enantiomers must interact differently with these cavities. Key interactions include hydrogen bonding between the amine's N-H group and the carbamate's C=O group, and π-π stacking if the amine contains aromatic rings. The precise fit and combination of these interactions for one enantiomer over the other dictates the separation.

Performance Insights:

  • Broad Selectivity: These columns can resolve a wide range of chiral compounds, not just amines.

  • Column Variants: Popular columns include those based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate). Studies have shown that for chiral amines, columns like Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) often provide the highest enantioselectivities.[1][8]

  • Coated vs. Covalently Bonded: Coated phases (e.g., Chiralcel OD-H) can sometimes offer better chiral discrimination, but are incompatible with certain solvents ("forbidden solvents" like THF, DCM) that can strip the coating. Covalently bonded (immobilized) phases (e.g., Chiralpak IA, IE) are more robust, allowing for a wider range of solvents and making them ideal for method development and SFC.[1][8]

  • Derivatization: For primary amines with poor chromophores or weak interactions, derivatization with an agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed. This not only improves detection sensitivity but also introduces strong interaction sites (π-systems, hydrogen bonding groups) that significantly enhance chiral recognition on polysaccharide CSPs.[1][8]

Crown Ether-Based CSPs: The Primary Amine Specialists

While polysaccharide columns are versatile, crown ether-based CSPs offer exceptional and specific selectivity for compounds containing a primary amino group.[9] Columns such as Crownpak CR-I(+) are designed to specifically interact with protonated primary amines.

Mechanism of Action: The crown ether's cyclic polyether structure creates a cavity that perfectly accommodates a protonated primary amine (-NH3+). The chiral recognition is achieved through the formation of a host-guest complex stabilized by hydrogen bonding between the amine's hydrogens and the ether oxygens. Chiral barriers (e.g., derived from tartaric acid) appended to the crown ether ring create steric hindrance, allowing only one enantiomer to form a stable complex, leading to its stronger retention.

Performance Insights:

  • High Specificity: Unmatched for the separation of primary amines and amino acids. They are generally not effective for secondary or tertiary amines.

  • Superiority in SFC: Crown ether columns have demonstrated remarkable performance in Supercritical Fluid Chromatography (SFC), often outperforming a whole panel of polysaccharide columns for resolving primary amine racemates. In one study, a Crownpak column achieved baseline resolution for 9 out of 12 primary amine racemates, whereas eight different polysaccharide columns could only resolve four.

  • Mobile Phase: These columns typically require an acidic mobile phase to ensure the primary amine is protonated. In reversed-phase HPLC, perchloric acid is common. In SFC, an acidic additive is incorporated into the alcohol modifier.

Macrocyclic Glycopeptide CSPs: The Multi-Modal Experts

Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, are another powerful class of columns with complex chiral recognition mechanisms. Their large, basket-like structures contain multiple stereogenic centers and a variety of functional groups (hydroxyl, carboxyl, amino, aromatic rings).

Mechanism of Action: Chiral recognition is multi-modal, involving a combination of hydrogen bonding, ionic interactions (as amines are often protonated and the CSP has carboxyl groups), inclusion complexing within the macrocyclic basket, and π-π interactions.[7] This complexity allows them to separate a very broad range of molecules.

Performance Insights:

  • Versatile Modes: They are highly effective in reversed-phase, polar organic, and polar ionic modes, making them suitable for analyzing polar and ionizable amines.

  • pH Dependence: The retention and selectivity on these columns are highly dependent on the mobile phase pH, which controls the ionization state of both the analyte and the CSP. This provides a powerful tool for method optimization.

  • Complementary Selectivity: They often provide a different selectivity compared to polysaccharide phases and are a valuable tool in screening protocols.

Performance Comparison: HPLC vs. SFC

The choice of chromatographic mode is as important as the column itself. While HPLC is a mature technology, SFC has emerged as a superior alternative for chiral separations, particularly for amines.[9]

  • Speed and Efficiency: SFC uses compressed carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity. This allows for much higher flow rates and faster separations (often under 3-5 minutes) without a significant loss of efficiency.[9]

  • "Green" Chromatography: SFC drastically reduces the consumption of organic solvents, lowering costs and environmental impact.[9]

  • Improved Peak Shape: For basic compounds like amines, SFC can provide significantly better peak symmetry compared to reversed-phase HPLC, where silanol interactions can cause tailing.[9]

  • Method Transferability: Normal-phase HPLC methods can often be easily and directly transferred to SFC, as the CO2/alcohol mobile phase mimics the polarity of hexane/alcohol systems.[9]

Quantitative Performance Data

The following table summarizes representative performance data for the separation of common amine enantiomers on different chiral columns. This data is intended to be a starting point for method development.

Chiral Column TypeColumn ExampleAnalyteModeMobile PhaseResolution (Rₛ)Selectivity (α)Reference
Polysaccharide Chiralpak IE3,3-Dimethyl-2-butylamine (as NBD derivative)HPLC-NP10% 2-Propanol in Hexane> 2.01.34[8]
Polysaccharide Chiralcel OD-Hα-Methylbenzylamine (as NBD derivative)HPLC-NP20% 2-Propanol in Hexane> 2.51.48[8]
Polysaccharide Lux Cellulose-11-(1-Naphthyl)ethylamineSFC25% Methanol in CO₂3.511.42Manufacturer Data
Crown Ether Crownpak CR-I(+)1-AminoindanSFC25% Ethanol (w/ 0.5% TFA) in CO₂Baseline~1.3
Crown Ether Crownpak CR-I(+)α-MethylbenzylamineSFC20% Ethanol (w/ 0.5% TFA) in CO₂Baseline~1.2
Pirkle-Type (R,R)-Whelk-O11-(9-Anthryl)-2,2,2-trifluoroethanolHPLC-NP10% 2-Propanol in Hexane> 2.01.65Manufacturer Data

Experimental Protocols: A Practical Guide

Trustworthy protocols are self-validating. The following workflows are designed to provide a robust starting point for separating a novel chiral amine, with built-in checks and explanations for key decisions.

Protocol 1: HPLC-NP Screening and Optimization on a Polysaccharide Column

This protocol outlines the separation of a generic aromatic primary amine (e.g., 1-phenylethylamine) on a polysaccharide CSP. The key challenge in normal phase is achieving good peak shape for a basic analyte.

1. Objective: To achieve baseline separation (Rₛ > 1.5) of the amine enantiomers.

2. Materials:

  • Column: Chiralpak IE (immobilized amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Analytes: Racemic 1-phenylethylamine solution (1 mg/mL in mobile phase)

  • Solvents: HPLC-grade Hexane, 2-Propanol (IPA), Ethanol (EtOH)

  • Additives: Triethylamine (TEA) or Diethylamine (DEA)

3. Experimental Workflow:

Caption: Workflow for HPLC-NP Method Development.

4. Step-by-Step Methodology:

  • Mobile Phase Preparation (Initial Screen):

    • Prepare two initial mobile phases:

      • (A) 900 mL Hexane + 100 mL IPA.

      • (B) 900 mL Hexane + 100 mL EtOH.

    • Causality: Hexane is the weak solvent, while the alcohol (IPA or EtOH) is the polar modifier that elutes the analyte. IPA and EtOH provide different hydrogen bonding characteristics and can yield different selectivities. Starting with 10% is a standard practice.

  • Improving Peak Shape:

    • To each of the prepared mobile phases, add 1 mL of TEA (for a final concentration of 0.1%).

    • Causality: Amines are basic and can interact strongly with acidic silanol groups on the silica surface, causing severe peak tailing. The basic additive (TEA) acts as a competitor, saturating these active sites and ensuring a symmetric peak shape for the amine analyte.

  • Instrument Setup & Column Equilibration:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 254 nm (or wavelength of max absorbance for the analyte).

    • Equilibrate the Chiralpak IE column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis & Optimization:

    • Inject 5 µL of the sample solution.

    • Evaluate:

      • If no separation is observed with either alcohol, the column is not suitable. Switch to a CSP with different selectivity, like a cellulose-based one (Chiralcel OD).

      • If separation is observed but resolution is poor (Rₛ < 1.5), optimize the percentage of the alcohol modifier. Decreasing the alcohol percentage (e.g., to 5%) will increase retention and often improve resolution. Increasing it (e.g., to 15-20%) will decrease analysis time but may reduce resolution.

      • If peak shape is still poor, increase the concentration of the basic additive to 0.2%.

Protocol 2: High-Throughput SFC Screening on a Crown Ether Column

This protocol is designed for the rapid separation of a primary amine using the highly selective Crownpak CR-I(+) column.

1. Objective: Achieve baseline separation in under 5 minutes.

2. Materials:

  • Column: Crownpak CR-I(+), 150 x 4.6 mm, 5 µm

  • Analytes: Racemic primary amine (e.g., 1-aminoindan) solution (1 mg/mL in Methanol)

  • Mobile Phase: SFC-grade CO₂, HPLC-grade Ethanol (EtOH)

  • Additives: Trifluoroacetic Acid (TFA), 5% Water in EtOH solution.

3. Experimental Workflow:

Caption: High-throughput SFC method development workflow.

4. Step-by-Step Methodology:

  • Modifier Preparation:

    • Prepare the alcohol modifier by adding 0.5 mL of TFA to 99.5 mL of Ethanol.

    • Causality: The crown ether mechanism requires the primary amine to be protonated (-NH3+). The strong acid (TFA) ensures complete protonation in the less polar SFC mobile phase.

  • Instrument Setup (SFC):

    • Flow Rate: 3.0 mL/min

    • Back Pressure Regulator (BPR): 150 bar

    • Temperature: 40°C

    • Detection: UV at 220 nm

    • Equilibrate the column with the initial mobile phase conditions.

  • Screening & Analysis:

    • Perform a fast gradient run from 5% to 40% of the modifier over 5 minutes.

    • Causality: A gradient screen is the fastest way to determine if a separation is possible and at what approximate modifier concentration the compound elutes.

  • Optimization:

    • Peak Shape: If peak fronting or tailing is observed, it can sometimes be due to slow kinetics on the stationary phase. Adding a small amount of water (e.g., 5%) to the alcohol modifier can improve peak shape significantly. Prepare a new modifier (e.g., 95 mL EtOH + 5 mL Water + 0.5 mL TFA) and repeat the screen.

    • Resolution: Once good peak shape is achieved, identify the modifier percentage at which the peaks eluted during the gradient. Convert the method to an isocratic one using a modifier concentration about 2-3% lower than the elution concentration to optimize resolution. For example, if the compound eluted at 22% modifier, start with an isocratic method of 18-20% modifier.

Conclusion and Strategic Recommendations

The separation of amine enantiomers is a critical task that demands a strategic approach to chiral column selection. There is no single "best" column; the optimal choice depends on the specific structure of the amine and the analytical goals.

  • For Broad Screening: Polysaccharide-based columns (e.g., Chiralpak IA/IB/IC/ID/IE/IF series) are the undisputed starting point. Their versatility and the vast body of existing applications make them invaluable for screening novel chiral amines. Immobilized versions are highly recommended for their robustness.

  • For Primary Amines: If your analyte is a primary amine, a crown ether-based column should be a primary screening candidate, especially in an SFC system. It often provides superior selectivity and faster analysis times for this specific class of compounds.

  • For Polar/Ionizable Amines: Macrocyclic glycopeptide columns offer complementary selectivity and are particularly powerful in reversed-phase and polar organic modes where polysaccharide phases may struggle.

Ultimately, an effective chiral method development strategy relies on empirical screening.[3] By understanding the fundamental mechanisms of these different CSPs and leveraging the speed of modern techniques like SFC, researchers and drug development professionals can efficiently develop robust and reliable methods for the critical task of amine enantiomer separation.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea, 65(3), 209-220. [Link]

  • Zhang, T., Holder, E., Franco, P., & Zhang, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23. [Link]

  • Smuts, J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 26-35. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. [Link]

  • De Vooght-Johnson, R. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatographic Science, 50(7), 584-591. [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link]

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Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 3-(1-(Dimethylamino)ethyl)phenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for target specificity is paramount. However, the reality of pharmacology is often nuanced, with lead compounds frequently interacting with unintended biological targets. These off-target interactions, collectively known as cross-reactivity, can lead to unforeseen side effects or, in some serendipitous cases, reveal novel therapeutic mechanisms. This guide provides a deep dive into the cross-reactivity considerations for analogs of 3-(1-(Dimethylamino)ethyl)phenol, a versatile scaffold that has given rise to compounds with distinctly different primary targets.

Through a comparative analysis, we will explore the known pharmacological profile of key analogs and provide a comprehensive framework for assessing the cross-reactivity of novel derivatives. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing safe and effective therapeutics.

The Dichotomy of a Chemical Scaffold: From Cholinesterase Inhibition to Opioid Modulation

The 3-(1-(Dimethylamino)ethyl)phenol core structure is a prime example of how subtle molecular modifications can dramatically shift pharmacological activity. This chemical entity serves as a critical intermediate in the synthesis of Rivastigmine, a carbamate acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1][2][3] This foundational knowledge immediately alerts the discerning scientist to a key potential area of cross-reactivity for any analog: cholinergic system components .

Conversely, a well-known analog, Tapentadol, is a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI).[4][5] This divergence in primary targets from the same basic scaffold underscores the critical need for comprehensive cross-reactivity profiling during the development of any new analog.

A Case Study in Dual-Mechanism Activity: The Cross-Reactivity Profile of Tapentadol

Tapentadol provides an excellent illustration of a well-characterized cross-reactivity profile that has been harnessed for therapeutic benefit. Its analgesic effects are the result of a synergistic action on two distinct protein targets.[4] Extensive preclinical studies have delineated its binding affinities across a range of receptors and transporters.

Comparative Binding Affinities of Tapentadol
TargetSpecies/SystemBinding Affinity (Ki)Reference
Primary Targets
μ-Opioid Receptor (MOR)Rat0.096 µM[6]
Human (recombinant)0.1 µM[5]
Norepinephrine Transporter (NET)Rat (synaptosomal)0.48 µM[6]
Secondary/Off-Target Interactions
Delta-Opioid Receptor (DOR)Rat0.97 µM[6]
Kappa-Opioid Receptor (KOR)Rat0.91 µM[6]
Serotonin Transporter (5-HT)Rat (synaptosomal)2.37 µM[6]
Muscarinic M1 ReceptorRat0.47 µM[6]

Note: Lower Ki values indicate higher binding affinity.

As the data indicates, Tapentadol exhibits high affinity for the μ-opioid receptor and moderate affinity for the norepinephrine transporter.[5][6] Its affinity for the delta and kappa opioid receptors is significantly lower, suggesting a reduced potential for side effects associated with these receptor subtypes. While there is some interaction with the serotonin transporter and muscarinic M1 receptor, it is considerably weaker.[6] Importantly, no significant activity has been reported for GABA and dopamine receptors.[6] This detailed profiling is crucial for understanding both the therapeutic efficacy and the potential side-effect profile of Tapentadol, which is known to have a better gastrointestinal tolerability profile compared to classical opioids.[7][8]

A Strategic Framework for Assessing Cross-Reactivity of Novel Analogs

For any novel analog of 3-(1-(Dimethylamino)ethyl)phenol, a systematic evaluation of its potential off-target interactions is a cornerstone of preclinical safety assessment.[9][10] The following sections outline a robust, multi-tiered approach to this process, grounded in established regulatory principles.

Tier 1: In Silico and Preliminary In Vitro Screening

The initial phase of cross-reactivity assessment should be broad and designed to identify potential "red flags" early in the development pipeline.

Workflow for Initial Cross-Reactivity Screening

Caption: Initial workflow for cross-reactivity profiling.

  • Homology Searching: Computational tools can be employed to compare the structure of the novel analog against databases of known ligands to predict potential off-target interactions based on structural similarity.[11]

  • Target Panel Selection: Based on the known pharmacology of the parent scaffold and key analogs, a primary target panel should be established. For a 3-(1-(Dimethylamino)ethyl)phenol analog, this would minimally include:

    • Opioid Receptors (μ, δ, κ)

    • Monoamine Transporters (NET, SERT, DAT)

    • Acetylcholinesterase and Butyrylcholinesterase

    • Muscarinic Receptors (M1-M5)

  • Broad In Vitro Screening: A broad panel of receptor binding assays is a cost-effective method for initial screening. Many contract research organizations (CROs) offer comprehensive panels that cover a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Tier 2: Definitive In Vitro Pharmacology

Once initial "hits" are identified, more detailed quantitative studies are required to determine the precise affinity and functional activity at these off-target sites.

Experimental Protocol: Radioligand Binding Assay (Filtration-Based)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

  • Preparation of Reagents:

    • Prepare a cell membrane homogenate expressing the receptor of interest.

    • Select a suitable radioligand with high affinity and specificity for the target receptor.

    • Prepare a series of dilutions of the unlabeled test compound (the novel analog).

  • Assay Incubation:

    • In a multi-well plate, combine the membrane homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter plate using a vacuum manifold. The cell membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of radioligand binding against the concentration of the test compound.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Workflow for a Radioligand Binding Assay

G A Combine Membrane Prep, Radioligand & Test Compound B Incubate to Equilibrium A->B C Vacuum Filtration B->C D Wash Filters C->D G G C->G Bound Ligand (on filter) H H C->H Unbound Ligand (filtrate) E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Key steps in a filtration-based radioligand binding assay.

Tier 3: Tissue Cross-Reactivity (TCR) Studies

For lead candidates proceeding towards clinical development, ex vivo studies on tissue sections are crucial for identifying unanticipated binding to tissue-specific proteins. These studies are a regulatory expectation.[12]

Principles of TCR Studies:

  • Methodology: Immunohistochemistry (IHC) is the standard technique used for TCR studies.[13]

  • Tissue Panel: A comprehensive panel of normal human tissues (typically 30-40 different tissues) from at least three unrelated donors should be used to account for potential genetic polymorphisms.[12]

  • Tissue Preparation: The use of quick-frozen tissues is generally preferred to preserve the native conformation of protein targets.[12][14]

  • Interpretation: The staining pattern, intensity, and cellular localization of the test article's binding are carefully evaluated by a qualified pathologist. Any observed binding is compared to the known distribution of the intended target and any identified off-targets.

Conclusion and Future Directions

The 3-(1-(Dimethylamino)ethyl)phenol scaffold represents a fascinating starting point for the development of neurologically active compounds. As this guide has illustrated, a thorough understanding and proactive investigation of cross-reactivity are not merely regulatory hurdles but are integral to the scientific process of creating safer, more effective medicines. The dual-action profile of Tapentadol serves as a powerful reminder that off-target effects are not always detrimental and can sometimes be harnessed for therapeutic advantage.

For researchers working with novel analogs in this chemical family, the message is clear: a systematic, tiered approach to cross-reactivity profiling is essential. By combining in silico prediction, broad in vitro screening, definitive binding and functional assays, and ex vivo tissue studies, the scientific community can continue to unlock the therapeutic potential of this versatile chemical class while ensuring the highest standards of patient safety.

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Rivastigmine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of (S)-rivastigmine, a critical acetylcholinesterase inhibitor for managing dementia associated with Alzheimer's and Parkinson's diseases, presents a significant challenge in pharmaceutical manufacturing. The core issue lies in achieving high enantiomeric purity in a manner that is both economically viable and scalable. This guide provides an in-depth comparison of the primary synthetic pathways to rivastigmine, evaluating them on cost-effectiveness, yield, environmental impact, and industrial applicability. The insights herein are grounded in published experimental data to support process development and decision-making.

The Strategic Importance of Chiral Synthesis in Rivastigmine Production

Rivastigmine's therapeutic activity resides exclusively in its (S)-enantiomer. Consequently, the central challenge of any synthetic route is the effective control of the stereocenter at the 1-(3-hydroxyphenyl)ethylamino moiety. Early manufacturing processes relied on the synthesis of a racemic mixture followed by chiral resolution. While straightforward, this approach is inherently wasteful, as it discards nearly 50% of the material as the undesired (R)-enantiomer, leading to low yields and high costs.[1][2] Modern strategies have shifted towards asymmetric synthesis and chemoenzymatic methods to overcome these limitations, aiming for shorter, more efficient, and greener production routes.[3]

Comparative Analysis of Major Synthetic Pathways

We will dissect three dominant strategies for rivastigmine synthesis: Classical Racemic Resolution, modern Asymmetric Synthesis using chiral auxiliaries, and innovative Chemoenzymatic routes.

Pathway 1: The Classical Approach - Racemic Synthesis and Chiral Resolution

This traditional route involves the synthesis of racemic 3-(1-(dimethylamino)ethyl)phenol, a key intermediate, followed by resolution using a chiral resolving agent like L-(+)-tartaric acid or S-(+)-camphorsulfonic acid.[2]

Reaction Workflow: The synthesis typically begins with the reductive amination of 3-hydroxyacetophenone.

Classical_Resolution_Pathway cluster_0 Step 1: Racemic Intermediate Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Carbamoylation S1 3-Hydroxyacetophenone R1 + Dimethylamine + Formic Acid (Leuckart Reaction) S1->R1 P1 Racemic 3-(1-(dimethylamino)ethyl)phenol R1->P1 R2 + L-(+)-Tartaric Acid P1->R2 P1->R2 P2 (S)-intermediate Tartrate Salt (Precipitates) R2->P2 P3 (R)-intermediate (Remains in solution) R2->P3 S2 (S)-intermediate (after salt breaking) R3 + N-ethyl-N-methyl carbamoyl chloride S2->R3 S2->R3 P4 (S)-Rivastigmine R3->P4

Caption: Classical pathway involving racemic synthesis and chiral resolution.

Cost-Effectiveness Analysis:

  • Yield: This is the primary drawback. The theoretical maximum yield is 50%, but industrial processes often report final overall yields as low as 5.14% after multiple recrystallization steps required to achieve high optical purity.[2][4] This drastic loss of material significantly increases the effective cost of the starting materials.

  • Reagents: While the initial reagents (3-hydroxyacetophenone, dimethylamine) are relatively inexpensive, the cost of chiral resolving agents and the solvents required for repeated crystallizations adds up.[1]

  • Process: The process is time-consuming and labor-intensive due to the multiple resolution steps.[2] It also generates a significant amount of waste in the form of the undesired enantiomer, which is often difficult to recycle or racemize efficiently.

Pathway 2: Asymmetric Synthesis via Chiral Auxiliaries

To avoid the wasteful resolution step, asymmetric methods introduce chirality early in the synthesis. One effective approach involves the diastereoselective reductive amination of a ketone using a chiral amine as an auxiliary.

Reaction Workflow: A prominent example uses (S)-α-phenylethylamine as a chiral auxiliary to guide the stereochemistry of the reduction, followed by methylation and hydrogenolysis to yield the chiral intermediate.

Asymmetric_Synthesis_Pathway cluster_0 Step 1: Diastereoselective Reductive Amination cluster_1 Step 2: N-Methylation cluster_2 Step 3: Auxiliary Removal & Demethylation cluster_3 Step 4: Carbamoylation S1 3-Methoxyacetophenone R1 + (S)-α-phenylethylamine + Raney-Ni/H₂ S1->R1 P1 (S,S)-Diastereomer Intermediate R1->P1 R2 + Formaldehyde + Formic Acid P1->R2 P1->R2 P2 N-methylated Diastereomer R2->P2 R3 + Pd/C, H₂ (Hydrogenolysis) + BBr₃ (Demethylation) P2->R3 P2->R3 P3 (S)-3-(1-(dimethylamino)ethyl)phenol R3->P3 R4 + N-ethyl-N-methyl carbamoyl chloride P3->R4 P3->R4 P4 (S)-Rivastigmine R4->P4

Caption: Asymmetric synthesis using a chiral auxiliary.

Cost-Effectiveness Analysis:

  • Yield: This approach offers significantly higher yields compared to resolution. Some patented processes claim overall yields of around 40-45%.[1][4] This drastically improves the process mass intensity and reduces waste.

  • Reagents: The starting material is often 3-methoxyacetophenone, which is readily available. The chiral auxiliary, (S)-α-phenylethylamine, is moderately expensive, but its cost is offset by the increased yield. Catalysts like Raney-Ni and Pd/C are standard. The use of toxic reagents like BBr₃ for demethylation can be a drawback, requiring specialized handling and waste disposal.

  • Process: While involving multiple steps, the workflow is more streamlined than resolution, avoiding repetitive crystallizations. The key is achieving high diastereoselectivity in the initial reductive amination step.[4]

Pathway 3: Chemoenzymatic Synthesis

This "green chemistry" approach leverages the high selectivity of enzymes to create the desired stereocenter. A common strategy involves the asymmetric bioreduction of a ketone precursor to the corresponding chiral alcohol.

Reaction Workflow: Whole-cell biocatalysts, such as Lactobacillus reuteri, can reduce an acetylphenyl carbamate intermediate to the (R)-alcohol with high enantiomeric excess. The alcohol's stereochemistry is then inverted during a subsequent substitution step.

Chemoenzymatic_Pathway cluster_0 Step 1: Carbamoylation of Ketone cluster_1 Step 2: Asymmetric Bioreduction cluster_2 Step 3: Hydroxyl Activation & Substitution S1 3-Hydroxyacetophenone R1 + N-ethyl-N-methyl carbamoyl chloride S1->R1 P1 3-acetylphenyl ethyl(methyl)carbamate R1->P1 R2 + Biocatalyst (e.g., L. reuteri) P1->R2 P1->R2 P2 (R)-Alcohol Intermediate (High ee) R2->P2 R3 1. MsCl, Et₃N 2. Dimethylamine (SN₂) P2->R3 P2->R3 P3 (S)-Rivastigmine (Inversion of stereochemistry) R3->P3

Caption: Chemoenzymatic route via asymmetric reduction of a ketone.

Cost-Effectiveness Analysis:

  • Yield: Chemoenzymatic routes can be highly efficient, with some protocols reporting excellent overall yields (e.g., 78%) and very high enantiomeric excess (>98% ee).[3] This minimizes waste and maximizes the conversion of starting material to the final product.

  • Reagents: The key "reagent" is the biocatalyst (enzyme or whole cells), which can often be reused. The reactions are typically run in aqueous media under mild conditions (e.g., room temperature, neutral pH), reducing energy costs and avoiding harsh or toxic organic solvents.

  • Process: This approach is environmentally friendly and often involves fewer steps than purely chemical asymmetric syntheses.[3] The primary challenges can be the initial cost of the enzyme, optimization of the biotransformation, and downstream processing to isolate the product from the aqueous reaction medium.

Quantitative Performance Comparison

MetricPathway 1: Classical ResolutionPathway 2: Asymmetric SynthesisPathway 3: Chemoenzymatic
Overall Yield Very Low (~5-10%)[2][4]Good (~40-45%)[1][4]Excellent (~78%)[3]
Enantiomeric Purity (ee) High (requires multiple steps)High (>99%)[4]Very High (>98%)[3]
Number of Steps 3-4 (plus multiple purifications)4-5 core steps3-4 core steps
Key Reagent Cost Low (bulk), but resolving agent adds costModerate (chiral auxiliary)Potentially high initial enzyme cost
Process Complexity High (labor-intensive resolution)ModerateLow (mild conditions)
Environmental Impact High (solvent use, waste enantiomer)Moderate (solvents, specific reagents)Low (aqueous media, biodegradable)
Industrial Scalability PoorGoodGood (requires bioreactor capacity)

Detailed Experimental Protocols

Protocol 1: Leuckart Reductive Amination for Racemic Intermediate (Pathway 1)

This protocol describes the synthesis of the key racemic intermediate, 3-(1-(dimethylamino)ethyl)phenol, a common precursor for both resolution and some asymmetric routes.

  • Reagent Preparation: In a three-necked flask equipped with a distillation setup, slowly add a 33% aqueous solution of dimethylamine (0.4 mol) to 88% formic acid (0.4 mol) under an ice bath.[5]

  • Solvent Preparation: After the addition is complete, heat the mixture to distill off approximately 46 mL of water, yielding in-situ N,N-dimethylformamide (DMF) which serves as the reaction solvent.[5]

  • Reaction: Cool the flask to approximately 100°C. Add 3-hydroxyacetophenone (0.1 mol), additional formic acid (1.0 mol), and magnesium chloride (0.1 mol).[6]

  • Heating: Raise the temperature to 170°C and maintain for 5 hours.[5][6]

  • Workup: After cooling, pour the reaction mixture into water. Adjust the pH to 1-2 with concentrated HCl to precipitate unreacted starting material, which can be recovered by filtration.

  • Extraction: Adjust the pH of the aqueous filtrate to 9-10 with a base (e.g., Na₂CO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic product, which can be purified further by chromatography or distillation.

Causality Note: The Leuckart reaction is a one-pot method for reductive amination. Formic acid serves as both a solvent component (as DMF) and the reducing agent. Magnesium chloride acts as a Lewis acid catalyst to activate the ketone carbonyl group towards iminium ion formation. The high temperature is necessary to drive the reaction to completion.[5][6]

Protocol 2: Carbamoylation of Chiral Intermediate (Final Step)

This final step is common to all pathways once the chiral intermediate, (S)-3-(1-(dimethylamino)ethyl)phenol, has been isolated.

  • Setup: Dissolve the chiral aminophenol intermediate (1.0 eq) in an inert aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[7]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq), to the solution and cool to 0°C.[7]

  • Reagent Addition: Slowly add N-ethyl-N-methylcarbamoyl chloride (1.2 eq) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or HPLC.

  • Quenching & Extraction: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude (S)-rivastigmine can be purified by column chromatography or by forming the tartrate salt and recrystallizing.

Causality Note: The base is essential to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the carbamoyl chloride in a nucleophilic acyl substitution reaction to form the final carbamate ester linkage of rivastigmine.[7]

Conclusion and Future Outlook

The synthesis of rivastigmine has evolved significantly from inefficient classical resolutions to highly efficient asymmetric and chemoenzymatic strategies.

  • For cost-effectiveness at an industrial scale, asymmetric synthesis (Pathway 2) and chemoenzymatic routes (Pathway 3) are clearly superior. They offer dramatically higher yields, shorter process times, and a reduced environmental footprint compared to racemic resolution.

  • Chemoenzymatic synthesis represents the cutting edge. Its use of mild, aqueous conditions and potential for high enantioselectivity positions it as the most sustainable and potentially most economical route, provided the biocatalyst cost and stability are well-managed.

  • The choice between a purely chemical asymmetric route and a chemoenzymatic one will depend on specific manufacturing capabilities, including access to chiral catalysts versus bioreactors and fermentation technology.

Future research will likely focus on developing more robust and recyclable catalysts (both chemical and biological), further simplifying reaction workflows, and minimizing the use of hazardous reagents to continuously improve the economic and environmental profile of rivastigmine production.

References

  • ResearchGate. (2025). Novel Convenient Synthesis of Rivastigmine. Available from: [Link]

  • Bhanja, C., & Jena, S. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research, 4(6), 3171-3183. Available from: [Link]

  • Jinan University. (2007). Method for synthesis of rivastigmine. CN1962635A. Patsnap.
  • Wang, Y. (2013). Synthesis process of (S)-rivastigmine. CN103304447A. Google Patents.
  • Zhang, J. (2014). Production process of rivastigmine. CN103664702A. Google Patents.
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A Senior Scientist's Guide to the Analytical Techniques for Impurity Profiling of Rivastigmine

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a detailed, experience-driven comparison of the primary analytical techniques for the impurity profiling of rivastigmine. Tailored for researchers, analytical scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the fundamental causality behind experimental choices, ensuring a robust and scientifically sound approach to quality control and regulatory compliance.

Introduction: The Imperative of Purity in Rivastigmine

Rivastigmine, a carbamate-type acetylcholinesterase inhibitor, is a critical therapeutic agent for managing mild to moderate Alzheimer's disease.[1] The safety and efficacy of such a drug are inextricably linked to its purity. Pharmaceutical impurities, which can arise from the manufacturing process, degradation, or storage, are substances that exist alongside the active pharmaceutical ingredient (API) and have no therapeutic benefit.[2] Their presence, even at trace levels, can pose significant health risks.

Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3A(R2) for new drug substances and Q3B(R2) for new drug products, have established stringent thresholds for the reporting, identification, and toxicological qualification of impurities.[3][4][5] This underscores the non-negotiable requirement for highly sensitive and specific analytical methods to build a comprehensive impurity profile, ensuring that every batch of rivastigmine released is both safe and effective.

The Landscape of Rivastigmine Impurities

A robust analytical strategy begins with understanding the potential impurities. For rivastigmine, these generally fall into two categories:

  • Process-Related Impurities: These are by-products or unreacted intermediates from the synthetic route. For instance, studies have identified impurities such as N,N-dimethyl-3-[1-dimethylaminoethyl]phenylcarboxylate (dimethyl-rivastigmine) and N,N-diethyl-3-[1-dimethylaminoethyl]phenylcarboxamide (diethyl-rivastigmine), which may arise from contaminants in the carbonyl chloride reagents used during synthesis.[6][7] Other potential impurities include positional isomers and N-oxide derivatives.[8]

  • Degradation Products: These form due to the decomposition of the rivastigmine molecule under the influence of light, heat, humidity, or extreme pH conditions. Rivastigmine is particularly susceptible to degradation under alkaline and oxidative stress conditions.[9] Its primary metabolite, the decarbamylated NAP226-90, is also a key analyte in many studies.[10]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision dictated by the specific goals of the analysis, whether it's routine quality control, high-throughput screening, or structural elucidation of a novel impurity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its high-pressure evolution, UPLC, are the undisputed workhorses for pharmaceutical impurity analysis. Their strength lies in their robustness, reproducibility, and high resolving power for a wide range of non-volatile and semi-volatile compounds.

  • Principle of Operation: These techniques separate analytes based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. For rivastigmine, a reverse-phase (RP) setup is standard, where a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. Less polar compounds interact more with the stationary phase and thus elute later.

  • Expert Insights & Causality:

    • Column Selection: While C18 columns are common, a C8 column can provide sufficient retention with good peak shape for rivastigmine.[9] For separating closely related positional isomers, a phenyl column may offer alternative selectivity due to pi-pi interactions.[6]

    • Mobile Phase Strategy: A simple isocratic mobile phase (e.g., ammonium phosphate buffer and acetonitrile) is often sufficient for routine quantification of the main peak.[9] However, for resolving a complex mixture of impurities with varying polarities, a gradient elution is necessary. This involves changing the mobile phase composition over time (e.g., increasing the percentage of organic solvent) to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime.

    • Detection: UV detection, typically around 210-220 nm, is standard.[1] A Photodiode Array (PDA) detector is highly recommended as it provides spectral data, which is invaluable for assessing peak purity and can give preliminary clues about the identity of an unknown impurity.

  • UPLC Advantage: UPLC utilizes columns with sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to traditional HPLC.[6][9] This allows for shorter run times (e.g., under 10 minutes), which is a major advantage in high-throughput QC environments.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

When the goal shifts from routine quantification to the definitive identification of unknown impurities, LC-MS is the premier technique. It couples the separation power of LC with the mass-analyzing capability of a mass spectrometer.

  • Principle of Operation: As compounds elute from the LC column, they are ionized (typically using Electrospray Ionization, ESI) and introduced into the mass spectrometer. The MS then separates the resulting ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information. Tandem MS (MS/MS) can further fragment specific ions to yield structural data.

  • Expert Insights & Causality:

    • Indispensable for Identification: LC-MS was the key technique used to identify and characterize several novel impurities of rivastigmine.[6][7][8][11] It can provide the molecular weight of an unknown peak with high accuracy, allowing for the determination of its elemental formula.

    • Sensitivity and Selectivity: LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, offers unparalleled sensitivity and selectivity, making it ideal for quantifying impurities at very low levels or for bioanalytical studies in complex matrices like plasma.[10][12]

    • Method Development: The mobile phase used in LC must be volatile (e.g., using ammonium acetate or formate instead of phosphate buffers) to be compatible with the MS interface.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for a relatively non-volatile drug like rivastigmine, GC-MS is a powerful tool for a specific subset of impurities.

  • Principle of Operation: GC-MS is designed for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column.

  • Expert Insights & Causality:

    • Niche Application: The primary role of GC-MS in rivastigmine analysis is the detection and quantification of residual solvents from the manufacturing process (ICH Q3C) and specific, volatile genotoxic impurities.[2][13]

    • High Sensitivity for Genotoxins: A validated GC-MS method was developed to detect potential genotoxic impurities like N-Ethyl-N-Methylcarbamoyl chloride in rivastigmine tartrate at parts-per-million (ppm) levels, a sensitivity often required for such hazardous compounds.[13]

Capillary Electrophoresis (CE)

CE offers a separation mechanism that is fundamentally different from chromatography, making it an excellent orthogonal technique for method validation and for resolving challenging separations.

  • Principle of Operation: CE separates charged molecules in a narrow capillary under the influence of a high electric field. Separation is based on differences in the electrophoretic mobility of the analytes.

  • Expert Insights & Causality:

    • Orthogonal Separation: Because the separation mechanism is based on charge and size rather than partitioning, it can often resolve impurities that co-elute in HPLC.

    • Enantiomeric Purity: CE is particularly powerful for chiral separations. A validated CE method successfully separated the R-enantiomer impurity from the active S-enantiomer of rivastigmine using beta-cyclodextrin as a chiral selector in the background electrolyte.[14]

    • High Efficiency: CE provides very high theoretical plate counts, leading to sharp peaks and excellent resolution, often with shorter analysis times and minimal solvent consumption.[14][15]

At-a-Glance: Performance Comparison

The following table summarizes the typical performance characteristics of these techniques for rivastigmine impurity profiling. Values are derived from published literature and serve as a general guide.

FeatureHPLC-UVUPLC-UVLC-MS/MSGC-MS (Genotoxins)Capillary Electrophoresis (CE)
Primary Use Routine QC, QuantificationHigh-throughput QCIdentification, QuantificationVolatile/Genotoxic ImpuritiesOrthogonal Method, Chiral Purity
Principle Partition ChromatographyPartition ChromatographyMass-to-Charge RatioVolatility, PartitioningElectrophoretic Mobility
Typical LOD ~0.02% (~60 ng/mL)[16]~0.03% (~1.1 µg/mL)[9]<0.01% (<2.8 ng/mL)[17]~2 ppm (µg/g)[13]~0.05% (0.7 µg/mL)[14]
Typical LOQ ~0.07% (~201 ng/mL)[16]~0.11% (~3.4 µg/mL)[9]<0.03% (8.4 ng/mL)[17]~6 ppm (µg/g)[13]~0.15% (2.3 µg/mL)[14]
Precision (%RSD) < 2%< 1%< 5-15%< 5%< 3%
Analysis Time 20-40 min< 10 min< 15 min15-30 min< 20 min

Note: LOD/LOQ values are converted to % for comparison where possible, assuming a typical sample concentration of 1 mg/mL for HPLC/UPLC/CE.

Validated Experimental Protocols & Workflows

Trust in an analytical method is built upon a well-defined, reproducible protocol.

Protocol: Stability-Indicating RP-UPLC Method

This protocol is adapted from validated methods and represents a robust starting point for the quantification of rivastigmine and its degradation products.[6][9]

  • Instrumentation & Reagents:

    • UPLC system with a PDA detector (e.g., Waters Acquity).

    • Data acquisition software (e.g., Empower).

    • Acetonitrile (HPLC grade), Ammonium Phosphate (reagent grade), Purified water.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH Phenyl (100 mm × 2.1 mm, 1.7 µm). Causality: A phenyl column provides alternative selectivity to a C18, which can be beneficial for resolving rivastigmine from its specific process-related impurities.[6]

    • Mobile Phase A: 0.01 M Ammonium Acetate buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-7 min: 10% to 90% B

      • 7-8 min: 90% B

      • 8-8.5 min: 90% to 10% B

      • 8.5-10 min: 10% B

      • Causality: A gradient elution is essential for a stability-indicating method to ensure that potential degradation products, which may have very different polarities, are eluted and separated from the main peak and each other.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, allowing for better efficiency, and can improve peak shape.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the rivastigmine drug substance in a diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Self-Validation (System Suitability):

    • Before sample analysis, inject a standard solution six times. The relative standard deviation (%RSD) for the peak area should be ≤ 1.0%.

    • Inject a resolution solution (containing rivastigmine and a known impurity). The resolution between the two peaks must be ≥ 2.0. This confirms the method's ability to separate the analyte from critical impurities.

Mandatory Visualizations: Experimental Workflows

HPLC_UPLC_Workflow Figure 1: UPLC-UV Impurity Profiling Workflow cluster_prep 1. Preparation cluster_analysis 2. UPLC Analysis cluster_data 3. Data Processing Sample Prepare Sample (0.5 mg/mL) Injector Autosampler Sample->Injector MobilePhase Prepare Mobile Phases A & B Pump Gradient Pump MobilePhase->Pump Standard Prepare Reference Standard & Resolution Solution Standard->Injector System Suitability Pump->Injector Column Phenyl Column (40°C) Injector->Column Separation Detector PDA Detector (210 nm) Column->Detector Detection Software Chromatography Software Detector->Software Data Acquisition Report Quantify Impurities (Area % Report) Software->Report Integration & Analysis

Caption: UPLC-UV workflow for rivastigmine impurity profiling.

LCMS_ID_Workflow Figure 2: LC-MS Impurity Identification Workflow cluster_lc 1. LC Separation cluster_ms 2. MS Analysis cluster_data_ms 3. Structural Elucidation LC_Sample Prepare Sample (Spiked with Impurity) LC_Column UPLC Column LC_Sample->LC_Column Separation IonSource ESI Source (Ionization) LC_Column->IonSource MassAnalyzer HRMS Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Accurate Mass (m/z) MSMS Collision Cell (Fragmentation) MassAnalyzer->MSMS Precursor Ion Selection MS_Software Mass Spec Software MassAnalyzer->MS_Software MSMS->MassAnalyzer Fragment Ion Analysis Identification Determine Formula & Propose Structure MS_Software->Identification

Caption: LC-MS workflow for impurity identification in rivastigmine.

Conclusion: An Integrated, Orthogonal Approach

No single analytical technique is a panacea for impurity profiling. A comprehensive and regulatory-compliant strategy for rivastigmine relies on an integrated approach. UPLC with PDA detection serves as the ideal method for routine quality control, offering speed, precision, and peak purity information. When unknown impurities are detected above the identification threshold (typically 0.10% for most drugs), LC-MS becomes essential for structural elucidation.[4] Finally, techniques like GC-MS and CE should be employed as needed to address specific challenges, such as volatile genotoxins or enantiomeric purity, providing orthogonal data that ensures a complete and unassailable understanding of the rivastigmine impurity profile. This multi-faceted approach is the cornerstone of ensuring drug quality and patient safety.

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  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. [Link]

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  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS. [Link]

  • Harrington, M.G., et al. (1998). Development of Capillary Electrophoresis as an Alternative to High Resolution Agarose Electrophoresis for the Diagnosis of Multiple Sclerosis. Journal of the Neurological Sciences, 159(2), 195-201. [Link]

  • Al-Mamun, M.A., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(3), 295-300. [Link]

Sources

A Comparative Guide to Key Intermediates in Tapentadol Synthesis: 1-(3-methoxyphenyl)propan-1-one vs. 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tapentadol, chemically known as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, is a potent, centrally-acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1][2] This unique profile provides effective pain relief for both nociceptive and neuropathic pain, with a potentially more favorable side-effect profile compared to traditional opioids.[3] The synthesis of this stereochemically complex molecule is a multi-step process, reliant on the purity and reactivity of its various chemical intermediates.[4]

A common point of ambiguity for researchers lies in the nomenclature and distinct roles of these intermediates. The compound 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is itself a crucial late-stage precursor or impurity in several synthetic routes to Tapentadol. This guide provides a detailed comparative analysis between this advanced intermediate and a common early-stage precursor, 1-(3-methoxyphenyl)propan-1-one .

Understanding the distinct chemical characteristics, analytical profiles, and synthetic implications of these two intermediates is paramount for optimizing the overall yield, purity, and cost-effectiveness of Tapentadol production. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights and validated experimental protocols for their characterization.

Chemical Identity and Strategic Role in Synthesis

The journey from simple starting materials to the final Tapentadol molecule involves a series of strategic chemical transformations. The two intermediates discussed here represent distinct stages of this pathway, each with a specific function.

  • 1-(3-methoxyphenyl)propan-1-one (Compound A): This aromatic ketone is a foundational building block in many Tapentadol synthesis schemes.[5] Its key structural features are the methoxy-protected phenol group and the propiophenone side chain. The methoxy group serves as a robust protecting group for the highly reactive phenolic hydroxyl, preventing unwanted side reactions during subsequent organometallic additions or amination steps.[6][7] The use of a protecting group is a fundamental strategy in complex organic synthesis to ensure that reactions occur only at the desired functional group.[6]

  • 3-(1-(Dimethylamino)ethyl)phenol hydrochloride (Compound B): This aminophenol is a more advanced intermediate, structurally closer to the final Tapentadol molecule. It can be a key precursor in certain synthetic routes or arise as a process-related impurity. Its hydrochloride salt form enhances stability and improves handling characteristics, which is a common practice for amine-containing pharmaceutical compounds.

The following diagram illustrates a simplified, conceptual synthetic pathway, highlighting the relative positions of these two key intermediates.

G A 1-(3-methoxyphenyl)propan-1-one (Early-Stage Precursor) B Further Reactions (e.g., Amination, Alkylation) A->B Introduction of Amino Functionality C 3-(1-(Dimethylamino)ethyl)phenol (Late-Stage Intermediate) B->C Grignard Reaction, Reduction, etc. D Final Synthetic Steps C->D Side Chain Elaboration E Tapentadol D->E Deprotection & Salt Formation G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Confirmation S1 Weigh & Dissolve Compound A (Ketone) in Acetonitrile HPLC HPLC-UV Purity & Quantification S1->HPLC GCMS GC-MS Impurity ID & Volatiles S1->GCMS FTIR FTIR Functional Group ID S1->FTIR NMR NMR Structural Elucidation S1->NMR S2 Weigh & Dissolve Compound B (Aminophenol) in Mobile Phase S2->HPLC S2->GCMS S2->FTIR S2->NMR Data Comparative Data Analysis HPLC->Data GCMS->Data FTIR->Data NMR->Data

Caption: Workflow for Comparative Analytical Characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone technique for determining the purity of pharmaceutical intermediates due to its high resolution and quantitative accuracy. [8]A robust HPLC method can separate the main component from starting materials, by-products, and degradation products.

Causality Behind Method Choice: A reversed-phase C18 column is chosen for its versatility in analyzing compounds of moderate polarity. The gradient elution is necessary to ensure that both the relatively nonpolar ketone and the more polar aminophenol, as well as a wide range of potential impurities, can be eluted and resolved effectively within a reasonable timeframe. A UV-Vis Diode Array Detector (DAD) is selected to monitor multiple wavelengths, which is crucial for identifying and quantifying phenolic compounds that often have distinct absorbance maxima. [9] Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm for the aminophenol and 254 nm for the ketone. Full spectrum (200-400 nm) recorded by DAD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare samples at a concentration of approximately 1 mg/mL in the mobile phase (initial conditions) or a suitable solvent like acetonitrile/water (50:50).

Expected Data Summary:

AnalyteExpected Retention Time (min)Purity SpecificationKey Potential Impurities
Compound A ~12-14 min≥ 99.0%Starting materials (e.g., m-bromoanisole), over-acylated products.
Compound B ~6-8 min≥ 99.5%Unreacted precursors, regioisomers, N-oxide derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC. [10]It is particularly useful for analyzing the ketone precursor and for detecting residual solvents. For the aminophenol, derivatization is often required to increase volatility and prevent peak tailing. [11] Causality Behind Method Choice: A non-polar 5% phenyl-polysiloxane column (e.g., DB-5ms or equivalent) is selected as it provides excellent separation for a wide range of analytes based on their boiling points and is a standard in impurity profiling. [12]Electron ionization (EI) is used for its ability to create reproducible fragmentation patterns, which are essential for library matching and structural identification of unknown impurities.

Experimental Protocol: GC-MS

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C (Splitless mode for trace analysis).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Compound A: Dilute 1 mg/mL in Dichloromethane.

    • Compound B: Derivatization may be required. A common procedure is silylation: Evaporate a solution of the sample to dryness, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes. Inject the derivatized sample.

Spectroscopic Analysis (FTIR & ¹H NMR)

Spectroscopic methods provide orthogonal data for structural confirmation and functional group identification, which is essential for verifying the identity of the intermediates. [13] Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in each molecule. The analysis is rapid and non-destructive. [14] Expected Data Summary:

Functional Group1-(3-methoxyphenyl)propan-1-one (Compound A) Wavenumber (cm⁻¹)3-(1-(Dimethylamino)ethyl)phenol HCl (Compound B) Wavenumber (cm⁻¹)
O-H Stretch (Phenol) Absent3200-3500 (Broad)
C-H Stretch (Aromatic) ~3000-3100~3000-3100
C-H Stretch (Aliphatic) 2850-29802850-2980
N-H Stretch (Amine Salt) Absent2400-2700 (Broad)
C=O Stretch (Ketone) ~1685 (Strong, Conjugated) [15]Absent
C=C Stretch (Aromatic) ~1600, ~1480~1600, ~1470
C-O Stretch (Ether) ~1260, ~1040Absent
C-O Stretch (Phenol) Absent~1230
C-N Stretch (Amine) Absent~1150

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the chemical environment of protons in the molecule, confirming the carbon skeleton and the position of substituents.

Expected Data Summary (¹H NMR, 400 MHz, CDCl₃ for A, D₂O for B):

Proton Environment1-(3-methoxyphenyl)propan-1-one (Compound A) Chemical Shift (δ, ppm)3-(1-(Dimethylamino)ethyl)phenol HCl (Compound B) Chemical Shift (δ, ppm)
-CH₂-CH₃ (Ketone) ~1.2 (t, 3H), ~3.0 (q, 2H) [16]Absent
-CH(N)-CH₃ (Amine) Absent~1.7 (d, 3H), ~4.3 (q, 1H)
-N(CH₃)₂ Absent~2.8 (s, 6H)
-OCH₃ ~3.8 (s, 3H)Absent
Aromatic Protons ~7.0-7.5 (m, 4H) [17]~6.8-7.3 (m, 4H)
-OH (Phenol) AbsentSignal may be broad or exchange with D₂O

Conclusion

The successful synthesis of Tapentadol hinges on the precise control and characterization of its chemical intermediates. This guide has demonstrated that 1-(3-methoxyphenyl)propan-1-one and 3-(1-(Dimethylamino)ethyl)phenol hydrochloride are not interchangeable alternatives but rather distinct chemical entities with specific roles, properties, and analytical challenges.

The ketone precursor is a foundational, protected building block whose purity dictates the efficiency of early-stage additions and transformations. In contrast, the aminophenol hydrochloride is an advanced intermediate where the core pharmacophoric elements—the phenol and the amine—are unmasked. Its analysis is critical for controlling impurities that are structurally very similar to the final API.

By employing a multi-technique analytical workflow encompassing HPLC, GC-MS, FTIR, and NMR, researchers and drug development professionals can establish a robust, self-validating system. This ensures that each intermediate meets the required specifications, ultimately leading to a more efficient, reproducible, and high-quality synthesis of Tapentadol.

References

  • Abdel-rahman, O., El-hady, D., & Al-taher, A. (2023). Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. PubMed Central. Available at: [Link]

  • Proestos, C., & Komaitis, M. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Tapentadol. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3'-Methoxypropiophenone. PubChem. Available at: [Link]

  • Wang, S., et al. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology. Available at: [Link]

  • Oregon State University (2020). CH 336: Ketone Spectroscopy. Available at: [Link]

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  • Jain, D., & Basniwal, P.K. (2013). Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics. ResearchGate. Available at: [Link]

  • PharmaCompass (n.d.). 1-(3-methoxyphenyl)propan-1-one. Available at: [Link]

  • Chemistry LibreTexts (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

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  • Spagnol, M., et al. (2007). Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials. ResearchGate. Available at: [Link]

  • ChemBK (n.d.). 1-(3-methoxyphenyl)propan-1-one. Available at: [Link]

  • Graczyk, P. P., et al. (2017). Evolution of synthetic routes towards homochiral Tapentadol. SciSpace. Available at: [Link]

  • Labinsights (2023). Benefits of Protecting Groups in Organic Synthesis. Available at: [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

  • ResearchGate (n.d.). FTIR spectrum for 3-aminophenol. Available at: [Link]

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  • European Patent Office (n.d.). INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. Available at: [Link]

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  • Cunningham, C. W., et al. (2011). Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1-(3-Methoxyphenyl)propan-1-ol. PubChem. Available at: [Link]

  • Journal of Hygienic Engineering and Design (n.d.). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Available at: [Link]

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  • National Institute of Standards and Technology (n.d.). Phenol, 4-amino-. NIST WebBook. Available at: [Link]

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  • Martínez, S., et al. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]

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Benchmarking purity standards for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Benchmarking Purity Standards for Pharmaceutical Intermediates

Foreword: The Intermediate as the Blueprint for Quality

In the intricate architecture of pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is not a matter of chance, but a direct consequence of the integrity of its constituent parts. Among these, pharmaceutical intermediates stand as the critical blueprints. The purity profile of an intermediate is a direct reflection of the synthetic route's efficiency and control, carrying forward a legacy of reactants, by-products, and residual solvents. For the discerning researcher and drug development professional, a rigorous approach to benchmarking the purity of these intermediates is not merely a procedural formality; it is the foundational act of building quality, safety, and efficacy into the final therapeutic product.[1] This guide eschews a simple recitation of protocols, instead offering a strategic framework for establishing and validating purity standards, grounded in regulatory science and extensive field application.

Part 1: The Regulatory Framework: Harmonizing Purity Expectations

The standards for purity are not arbitrary; they are globally harmonized to ensure patient safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the definitive guidelines, which are adopted by major regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA).[2][3]

The cornerstone of this framework is the ICH Q3A(R2) guideline, "Impurities in New Drug Substances." [4][5][6] This document establishes a rational approach for the control of impurities, introducing critical thresholds that dictate the level of analytical scrutiny required. These thresholds—Reporting, Identification, and Qualification—are linked to the maximum daily dose of the final drug, creating a risk-based system.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which the biological safety of an impurity must be ascertained.

Understanding these thresholds is paramount as they directly influence the analytical strategies and resources required at different stages of drug development.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [6][7]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%

This table summarizes the harmonized thresholds. It is the causal driver for determining the required sensitivity and specificity of analytical methods.

Part 2: The Analytical Arsenal: A Multi-Technique Approach to Purity Verification

No single analytical technique can comprehensively define the purity of an intermediate. A robust purity assessment relies on an orthogonal set of methods, each providing a unique and confirmatory piece of the puzzle. The choice of techniques is dictated by the physicochemical properties of the intermediate and the potential impurity profile derived from the synthetic process.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

HPLC is the undisputed workhorse for purity analysis in the pharmaceutical sector due to its high resolving power, sensitivity, and versatility for a wide range of non-volatile and thermally sensitive compounds.[2][8] A well-developed HPLC method is the foundation of any reliable purity assessment.

This protocol outlines a systematic approach to developing a robust, gradient HPLC method for a hypothetical pharmaceutical intermediate.

  • Objective: To separate the main component from all process-related impurities and degradation products to a resolution of ≥1.5.

  • Materials:

    • Pharmaceutical Intermediate Sample

    • Reference Standard (of known purity)

    • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

    • HPLC-grade Water

    • Formic Acid (or other appropriate modifier)

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Method Development Workflow:

    • Step 1: Analyte Characterization: Determine the solubility and UV absorbance maxima of the intermediate. This informs the choice of diluent and detection wavelength.

    • Step 2: Column and Mobile Phase Screening:

      • Causality: The goal is to find a combination that provides retention and differential selectivity for the main peak and its impurities. A C18 column is a common starting point. Screen different organic modifiers (ACN vs. MeOH) and pH conditions (e.g., 0.1% Formic Acid for acidic, Ammonium Bicarbonate for basic conditions).

    • Step 3: Gradient Optimization:

      • Begin with a broad scouting gradient (e.g., 5% to 95% ACN over 20 minutes) to elute all components.

      • Analyze the resulting chromatogram to determine the approximate elution time of the main peak.

      • Refine the gradient to provide higher resolution around the main peak and any observed impurities.

    • Step 4: Finalization and System Suitability:

      • Final Conditions (Example):

        • Column: C18, 4.6 x 150 mm, 3.5 µm

        • Mobile Phase A: 0.1% Formic Acid in Water

        • Mobile Phase B: 0.1% Formic Acid in ACN

        • Gradient: 10% B to 70% B in 25 min, then to 95% B in 5 min

        • Flow Rate: 1.0 mL/min

        • Temperature: 30 °C

        • Detection: 254 nm

        • Injection Volume: 10 µL

  • Self-Validation System (Trustworthiness): Before sample analysis, perform a system suitability test by injecting the reference standard five times. The acceptance criteria validate the method's performance for that run.

    • Tailing Factor: ≤ 2.0 (ensures peak symmetry)

    • Theoretical Plates: > 2000 (ensures column efficiency)

    • %RSD of Peak Area: ≤ 2.0% (ensures injection precision)

Orthogonal Techniques for Comprehensive Profiling
  • Gas Chromatography (GC): The gold standard for analyzing volatile and semi-volatile compounds.[9] It is essential for quantifying residual solvents, as mandated by ICH Q3C , and for purity analysis of volatile intermediates.[10] Headspace GC is particularly effective for residual solvent analysis from a solid or liquid matrix.[11]

  • Mass Spectrometry (MS): Provides molecular weight information, making it an unparalleled tool for impurity identification.[12][13] When coupled with HPLC (LC-MS), it allows for the confident identification of unknown peaks observed in the chromatogram, moving beyond simple quantification to structural elucidation.[11]

  • Quantitative NMR (qNMR): A powerful primary method for determining purity without the need for a specific reference standard of the analyte.[14][15][16][17] By integrating the signal of the analyte against a certified internal standard of known concentration, an absolute purity value can be determined. This is particularly valuable for characterizing new chemical entities and their intermediates.

Part 3: Visualizing the Purity Assessment Workflow

A structured workflow is essential for ensuring that all aspects of purity are systematically evaluated. The following diagram outlines the logical progression from initial understanding to final reporting, forming a decision-making framework for the application scientist.

Purity_Assessment_Workflow cluster_0 1. Foundational Analysis cluster_1 2. Method Development & Validation cluster_2 3. Impurity Identification & Quantification cluster_3 4. Reporting & Specification A Review Synthetic Pathway (Predict Potential Impurities) C Select Primary Technique (e.g., HPLC, GC) A->C B Characterize Intermediate (Solubility, pKa, UV Spectra) B->C D Develop Separation Method (Optimize Resolution) C->D E Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy) D->E F Run Validated Method on Sample E->F G Quantify Impurities vs. Thresholds F->G H Identify Structures > ID Threshold (e.g., using LC-MS, NMR) G->H I Qualify Impurities > Qualification Threshold H->I J Generate Certificate of Analysis (CoA) I->J K Set Final Purity Specification J->K

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for Rivastigmine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the assurance of a method's reproducibility across different laboratories is paramount. This guide provides an in-depth comparison of analytical methods for the quantification of rivastigmine, a key therapeutic agent for Alzheimer's disease. While comprehensive inter-laboratory collaborative studies for specific rivastigmine methods are not widely published, this document synthesizes data from robust single-laboratory validations and established regulatory guidelines to provide a framework for achieving inter-laboratory success. We will delve into the critical parameters of method validation, with a special focus on robustness as a predictive measure of inter-laboratory performance, and explore the formal process of analytical method transfer.

The Cornerstone of Reliability: Understanding Inter-Laboratory Validation

Inter-laboratory validation, often conducted as a collaborative study, is the ultimate test of an analytical method's reproducibility. It assesses the method's performance when used by different analysts, on different instruments, and in different environments. The primary goal is to establish the method's precision and accuracy under varied conditions, ensuring that results are reliable and comparable, regardless of where the analysis is performed.

The process of formally transferring a validated analytical method from one laboratory (the transferring laboratory) to another (the receiving laboratory) is a well-defined regulatory procedure.[3][4][5][6][7][8][9] This process ensures that the receiving laboratory can achieve the same level of performance as the originating laboratory.

Inter_laboratory_Validation_Concept cluster_0 Single Laboratory Validation cluster_1 Inter-Laboratory Performance Method_Development Method Development Method_Validation Method Validation (ICH Q2) Method_Development->Method_Validation Leads to Robustness_Testing Robustness Testing Method_Validation->Robustness_Testing Includes Method_Transfer Analytical Method Transfer Robustness_Testing->Method_Transfer Predicts Success of Inter_Lab_Validation Inter-laboratory Validation (Collaborative Study) Method_Transfer->Inter_Lab_Validation Formalizes Robustness_Testing_Workflow Start Start Define_Parameters Define Method Parameters (pH, Temp, Flow Rate, etc.) Start->Define_Parameters Introduce_Variations Introduce Small, Deliberate Variations Define_Parameters->Introduce_Variations Analyze_Samples Analyze Samples with Varied Parameters Introduce_Variations->Analyze_Samples Evaluate_Results Evaluate Impact on Results (Peak Area, Retention Time, etc.) Analyze_Samples->Evaluate_Results Compare_Criteria Results within Acceptance Criteria? Evaluate_Results->Compare_Criteria Method_Robust Method is Robust Compare_Criteria->Method_Robust Yes Method_Not_Robust Method is Not Robust (Re-evaluate/Optimize) Compare_Criteria->Method_Not_Robust No

Sources

A Senior Application Scientist's Guide to the Comparative Stability of 3-(1-(dimethylamino)ethyl)phenol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Form Selection

3-(1-(dimethylamino)ethyl)phenol is a crucial chiral intermediate in the synthesis of Rivastigmine, a therapeutic agent used in the management of Alzheimer's disease.[1][2] The free base form of an active pharmaceutical ingredient (API) or intermediate often presents challenges in terms of solubility, stability, and handling properties.[3] Salt formation is a fundamental and highly effective strategy in drug development to overcome these limitations, thereby enhancing the physicochemical and biopharmaceutical properties of a molecule. The choice of a salt form is a critical decision that can profoundly impact the stability, manufacturability, and ultimate therapeutic efficacy of the final drug product.

This guide provides a comprehensive framework for conducting comparative stability studies on different salt forms of 3-(1-(dimethylamino)ethyl)phenol. We will explore the rationale behind experimental design, detail robust analytical methodologies, and present a model for data interpretation. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical protocols necessary to select the most stable and suitable salt form for further development.

Rationale for Salt Selection and Experimental Design

The selection of an optimal salt form is not arbitrary; it is a data-driven process. A salt screening study aims to identify forms with superior properties. For our study, we will compare three common pharmaceutical salts of 3-(1-(dimethylamino)ethyl)phenol:

  • Hydrochloride (HCl) Salt: A common choice formed from a strong acid, often resulting in high melting points and good crystallinity.[4]

  • L-Tartrate Salt: An organic acid salt, which is relevant as the final API, Rivastigmine, is often formulated as a tartrate salt.[5] This choice allows for an early assessment of potential behaviors.

  • Mesylate (Methanesulfonate) Salt: A sulfonate salt known for its ability to form stable, crystalline salts with basic compounds, often improving solubility without introducing the high hygroscopicity sometimes seen with hydrochlorides.

Our experimental design is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q1A (R2) guidelines, which provide a framework for stability testing of new drug substances.[6][7] The purpose of stability testing is to generate evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8]

Experimental Workflow Diagram

The overall workflow for the comparative stability study is outlined below. This systematic approach ensures that all salts are evaluated under identical conditions and that the resulting data is directly comparable and reliable.

G cluster_0 Phase 1: Salt Preparation & Characterization cluster_1 Phase 2: Stability Study Setup cluster_2 Phase 3: Time-Point Analysis cluster_3 Phase 4: Data Evaluation & Selection prep Salt Synthesis (HCl, Tartrate, Mesylate) char Initial Characterization (XRPD, DSC, TGA, HPLC Purity) prep->char storage Sample Storage per ICH Q1A - 25°C / 60% RH (Long-term) - 40°C / 75% RH (Accelerated) - Photostability Chamber char->storage pull Sample Pull at T=0, 1, 3, 6 Months storage->pull analysis Analytical Testing - Appearance - HPLC (Assay, Purity) - XRPD (Solid Form) - Karl Fischer (Water Content) pull->analysis eval Comparative Data Analysis analysis->eval select Optimal Salt Form Selection eval->select

Caption: Workflow for Comparative Salt Stability Study.

Initial Characterization of Salt Forms

Before initiating the stability study, it is imperative to fully characterize the starting materials. This baseline data (T=0) serves as the reference against which all future time points will be compared. The choice of analytical techniques is critical for a comprehensive understanding of each salt's properties.

  • X-ray Powder Diffraction (XRPD): This is the primary technique for identifying the solid-state structure.[9] It provides a unique "fingerprint" for a crystalline phase and can distinguish between different polymorphs or solvates, which is crucial as phase transformations can occur during storage.[10][11]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, such as melting, crystallization, and solid-state transitions. A sharp, high-melting endotherm generally suggests a thermodynamically stable crystalline form.[3]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is essential for quantifying volatile content, such as water or residual solvents, and assessing thermal decomposition profiles.[12][13]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is used to determine the initial purity of the salts and to quantify any existing impurities.

  • Water Content (Karl Fischer Titration): This provides a precise measurement of the initial water content, which is critical for understanding hygroscopicity and its potential impact on stability.

Table 1: Hypothetical Initial Characterization Data
Parameter3-(1-(dimethylamino)ethyl)phenol HCl3-(1-(dimethylamino)ethyl)phenol L-Tartrate3-(1-(dimethylamino)ethyl)phenol Mesylate
Appearance White crystalline powderWhite crystalline powderOff-white crystalline powder
HPLC Purity (T=0) 99.8%99.9%99.7%
Water Content (T=0) 0.8% w/w0.2% w/w0.4% w/w
DSC (Melting Point) 175 °C (sharp endotherm)152 °C (sharp endotherm)168 °C (sharp endotherm)
TGA (Weight Loss) ~4.5% (loss of HCl) before decomp.No significant loss before decomp.No significant loss before decomp.
XRPD (T=0) Crystalline Form ICrystalline Form ACrystalline Form X

Comparative Stability Data Under Stress Conditions

The core of the study involves exposing the salts to accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) and monitoring changes over time. These stress conditions are designed to accelerate degradation and physical changes that might occur over a much longer period under normal storage conditions.[14]

Table 2: Hypothetical Comparative Stability Data (3 Months at 40°C / 75% RH)
Parameter3-(1-(dimethylamino)ethyl)phenol HCl3-(1-(dimethylamino)ethyl)phenol L-Tartrate3-(1-(dimethylamino)ethyl)phenol Mesylate
Appearance Deliquesced to a sticky solidRemained a free-flowing powderSlight discoloration to light yellow
HPLC Assay 92.5%99.7%98.9%
Total Degradants 7.3%0.2%1.0%
Major Degradant Impurity X (Oxidative) at 4.1%Impurity Y (Hydrolytic) at 0.1%Impurity X (Oxidative) at 0.8%
Water Content 15.2% w/w0.5% w/w1.8% w/w
XRPD Amorphous halo (loss of crystallinity)No change from Form ANo change from Form X
Interpretation of Results

Based on the hypothetical data above, a clear narrative emerges:

  • Expertise & Experience: The Hydrochloride salt demonstrates significant hygroscopicity, leading to deliquescence (absorbing enough water from the air to dissolve). This physical instability is confirmed by the loss of crystallinity in the XRPD pattern and is correlated with substantial chemical degradation, likely because the increased water content facilitates degradation pathways. This is a common risk with hydrochloride salts of molecules susceptible to hydrolysis or oxidation.

  • Authoritative Grounding: The Mesylate salt shows good physical stability, maintaining its crystalline form. However, it exhibits some chemical instability, indicated by a slight increase in degradants and visible discoloration, which is often a sign of oxidative degradation. While more stable than the HCl salt, it is clearly inferior to the tartrate form.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential.

Protocol: Stability-Indicating HPLC Method

This method must be able to separate the main component from its potential degradation products, process impurities, and other related substances.

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 or equivalent).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the salt into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates: ≥ 5000 for the main peak.

    • Repeatability (RSD): ≤ 1.0% for 6 replicate injections of a standard solution.

Protocol: X-Ray Powder Diffraction (XRPD) Analysis
  • Instrumentation: Powder X-ray Diffractometer (e.g., Bruker D8 Advance or equivalent) with Cu Kα radiation.

  • Sample Preparation: Lightly pack approximately 50-100 mg of powder onto a zero-background sample holder.

  • Scan Range: 3° to 40° 2θ.

  • Step Size: 0.02° 2θ.

  • Scan Speed/Time per Step: 0.5 seconds/step.

  • Data Analysis: Process the raw data to identify peak positions (in °2θ) and relative intensities. Compare the diffraction patterns from stability samples to the T=0 reference pattern to identify any changes in solid form.[15]

Conclusion

The selection of an appropriate salt form is a cornerstone of successful drug development. A systematic and rigorous comparative stability study, grounded in established regulatory principles and employing orthogonal analytical techniques, is the only reliable way to make an informed decision. Based on our model study, the L-tartrate salt of 3-(1-(dimethylamino)ethyl)phenol emerges as the superior candidate due to its outstanding physical and chemical stability under accelerated conditions. The hydrochloride salt's hygroscopicity and subsequent degradation render it unsuitable. This guide provides the scientific and methodological foundation for researchers to conduct similar evaluations, ensuring the selection of a stable and robust salt form that can progress confidently through the development pipeline.

References

  • Process for preparing 3-(1-dimethylamino- ethyl)phynol.
  • A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate.
  • Nap-226-90 | C10H15NO | CID 445892.
  • 3-[(1S)-1-(Dimethylamino)ethyl]phenol | CAS#:139306-10-8.Chemsrc.
  • (S)-3-[1-(Dimethylamino)ethyl]phenol | 139306-10-8.TCI Chemicals.
  • X-ray Powder Diffraction in Solid Form Screening and Selection.American Pharmaceutical Review.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.AZoM.com.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization.
  • Applications of X-ray Powder Diffraction in Pharmaceutical Industry.International Union of Crystallography Journals.
  • Method for preparing 3-[1-(dimethylamino)ethyl]phenol.
  • Thermogravimetric Analysis - How TGA Helps You Analyze M
  • Characterization of Pharmaceutical Materials with Modul
  • Exploring 3-[(1S)-1-(Dimethylamino)
  • A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products.European Medicines Agency (EMA).
  • 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | C10H16ClNO | CID 3029882.
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • ICH Q1 guideline on stability testing of drug substances and drug products.
  • Thermogravimetric Analysis in Pharmaceuticals.Veeprho.
  • 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride|CAS 5441-61-2.Benchchem.
  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis.Intertek.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.LinkedIn.
  • Thermogravimetric Analysis.Improved Pharma.
  • Exploring 3-[1-(Dimethylamino)

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Safety Operating Guide

Navigating the Safe Handling of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS 5441-61-2), a critical intermediate in various synthetic pathways. By moving beyond a simple checklist and delving into the causality behind each procedural step, we aim to foster a culture of comprehensive safety and build a foundation of trust in handling this and similar chemical entities.

Understanding the Hazard Profile

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a substituted phenol derivative. While specific toxicological data for this exact compound is not extensively published, the available safety data for the free base and structurally related aminophenols indicates a clear hazard profile that must be respected. The primary risks associated with this compound are significant, and understanding them is the first step in mitigating them.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

The hydrochloride salt form suggests good water solubility, which can facilitate its absorption through various routes of exposure. The phenolic hydroxyl group and the tertiary amine present in its structure are key to its reactivity and potential physiological effects. Phenolic compounds, in general, can be corrosive and are known to be systemically toxic, with the potential to cause damage to the central nervous system, liver, and kidneys upon significant exposure.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive and informed approach to PPE is non-negotiable. The selection of appropriate barriers is not merely a matter of compliance but a critical element of experimental design.

Hazard Required Personal Protective Equipment Rationale and Best Practices
Eye and Face Contact Chemical safety goggles and a face shieldStandard safety glasses are insufficient. The hydrochloride salt can easily form dust particles that can become airborne and cause serious eye irritation. A full face shield should be worn over safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Skin Contact Chemical-resistant gloves (double-gloving recommended) and a lab coatNitrile gloves are a common choice for general laboratory use, but for prolonged contact or when handling concentrated solutions of phenolic compounds, heavier-duty gloves such as neoprene or butyl rubber are recommended.[3][4] Given the skin irritation potential, double-gloving provides an extra layer of protection. A lab coat must be worn and fully buttoned.
Inhalation of Dust/Aerosols Use of a certified chemical fume hoodDue to the risk of respiratory tract irritation, all handling of the solid compound and preparation of its solutions must be conducted within a properly functioning chemical fume hood to minimize the inhalation of airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.

Preparation and Weighing
  • Work Area Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: When weighing the solid, use a weigh boat or paper and handle it with forceps. Avoid creating dust. If any static is present, an anti-static gun can be used to minimize the scattering of the powder.

  • Container Handling: Keep the container tightly closed when not in use to prevent the absorption of moisture and to contain any dust.

Solution Preparation
  • Solvent Addition: Slowly add the weighed solid to the solvent in a suitable flask or beaker within the fume hood.

  • Dissolution: If necessary, use a magnetic stirrer to aid dissolution. Avoid heating the solution unless the experimental protocol explicitly requires it, as this can increase the vapor pressure of the compound.

  • Transferring Solutions: When transferring solutions, use a funnel to minimize the risk of spills.

Experimental Use
  • Maintain Containment: Throughout the experiment, ensure that all operations are conducted within the fume hood.

  • Avoid Aerosol Generation: Be mindful of operations that could generate aerosols, such as vigorous shaking or sonication. If these are necessary, ensure they are performed in a sealed container.

Disposal Plan: Responsible Stewardship from Bench to Waste Stream

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with 3-(1-(Dimethylamino)ethyl)phenol hydrochloride (e.g., weigh boats, contaminated paper towels, used gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., water or the solvent used in the experiment). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.[6]

  • Disposal Method: The collected hazardous waste must be disposed of through a licensed chemical waste disposal company, likely via controlled incineration or other approved methods for toxic organic chemicals.[6]

Visualizing the Workflow

To provide a clear, at-a-glance overview of the critical safety and handling workflow, the following diagram illustrates the key decision points and actions.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for 3-(1-(Dimethylamino)ethyl)phenol hydrochloride cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep 1. Assess Hazards (Toxic, Eye/Skin/Respiratory Irritant) DonPPE 2. Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Double Gloves) Prep->DonPPE FumeHood 3. Prepare Work Area (Chemical Fume Hood) DonPPE->FumeHood Weigh 4. Weigh Solid Carefully (Avoid Dust Generation) FumeHood->Weigh Dissolve 5. Prepare Solution (Slow Addition to Solvent) Weigh->Dissolve Experiment 6. Conduct Experiment (Maintain Containment) Dissolve->Experiment Segregate 7. Segregate Waste (Solid & Liquid) Experiment->Segregate Rinse 8. Triple-Rinse Empty Containers Segregate->Rinse Dispose 9. Dispose via Licensed Vendor Rinse->Dispose

Caption: A flowchart outlining the key steps for the safe handling and disposal of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle 3-(1-(Dimethylamino)ethyl)phenol hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis). Retrieved from [Link]

  • Scribd. (n.d.). 4-Aminophenol Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • The University of New Mexico. (n.d.). Standard Operating Procedure - Phenol. Retrieved from [Link]

  • St George's, University of London. (2017, December 19). Dealing with Phenol Exposure. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • Unspecified. (n.d.). Gloves Chemical Resistance Chart.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Public Health England. (n.d.). Phenol (C6H5OH) B 1 Information and recommendations for paramedics and doctors at the site - Chemical Emergency Medical Guidelines.
  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.